molecular formula C10H13N B1282589 7-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 207451-81-8

7-Methyl-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B1282589
CAS番号: 207451-81-8
分子量: 147.22 g/mol
InChIキー: FCTMZZUXBMQAER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTMZZUXBMQAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550023
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207451-81-8
Record name 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and visualization of related biological pathways.

Core Physicochemical Properties

This compound, a derivative of the tetrahydroisoquinoline scaffold, possesses properties that are crucial for its potential pharmacological applications. While experimental data for this specific compound is limited in publicly available literature, predicted values and data for the parent compound and its hydrochloride salt provide valuable insights.

Data Summary

The following table summarizes the available quantitative data for this compound and its related compounds.

PropertyThis compoundThis compound HCl1,2,3,4-tetrahydroisoquinoline (Parent Compound)
Molecular Formula C₁₀H₁₃N[1]C₁₀H₁₄ClNC₉H₁₁N[2]
Molecular Weight 147.22 g/mol [1]183.67 g/mol 133.19 g/mol [2]
pKa (Predicted) 9.96 ± 0.20Not Available9.66 ± 0.20[3]
logP (Predicted) 1.9[1]Not Available1.6[2]
Melting Point Not Available224-226 °C< -15 °C[2]
Water Solubility Not AvailableNot Available20 g/L at 20°C[3]
Physical State Solid (predicted)SolidLiquid[2]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the physicochemical properties of a compound. Below are standard protocols that can be employed for this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The concentration is usually in the range of 0.01 to 0.1 M.

  • Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. The solution is placed in a thermostatted vessel to maintain a constant temperature.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the solution of the basic compound.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity, which affects its ability to cross biological membranes.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Compound Distribution: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences a drug's dissolution and absorption.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Determination: The determined concentration represents the aqueous solubility of the compound at that temperature and pH.

Determination of Melting Point (Capillary Method)

The melting point is a crucial physical property for the identification and purity assessment of a solid compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the compound.

Biological Context and Signaling Pathways

Tetrahydroisoquinoline and its derivatives are known to exhibit a range of biological activities, particularly within the central nervous system. While specific signaling pathways for this compound are not well-documented, the known mechanisms of closely related analogs, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provide a strong basis for its potential biological effects. These compounds are often implicated in neuroprotection and have been studied in the context of neurodegenerative diseases like Parkinson's disease.

The potential neuroprotective mechanisms of tetrahydroisoquinolines are multifaceted and are thought to involve:

  • Monoamine Oxidase (MAO) Inhibition: Some tetrahydroisoquinolines can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels, which may be beneficial in conditions characterized by dopaminergic neuron loss.

  • Antioxidant Activity: These compounds may act as free radical scavengers, protecting neurons from oxidative stress, a key factor in neurodegeneration.

  • Antagonism of the Glutamatergic System: Overactivation of the glutamatergic system can lead to excitotoxicity and neuronal cell death. Certain tetrahydroisoquinolines may offer protection by antagonizing NMDA receptors.

Visualizing Potential Neuroprotective Mechanisms

The following diagram illustrates the potential interplay of these neuroprotective mechanisms.

Neuroprotective_Mechanisms cluster_stress Cellular Stressors cluster_thiq 7-Methyl-THIQ Action cluster_effects Protective Effects cluster_outcome Cellular Outcome cluster_final Final Outcome Oxidative_Stress Oxidative Stress (ROS/RNS) Neuronal_Survival Neuronal Survival and Protection Oxidative_Stress->Neuronal_Survival Induces Damage Excitotoxicity Excitotoxicity (Excess Glutamate) Excitotoxicity->Neuronal_Survival Induces Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival Induces Damage THIQ 7-Methyl-1,2,3,4- tetrahydroisoquinoline MAO_Inhibition MAO Inhibition THIQ->MAO_Inhibition Inhibits Antioxidant Antioxidant Activity THIQ->Antioxidant Exhibits NMDA_Antagonism NMDA Receptor Antagonism THIQ->NMDA_Antagonism Antagonizes Dopamine_Increase Increased Dopamine Levels MAO_Inhibition->Dopamine_Increase Reduced_Oxidative_Damage Reduced Oxidative Damage Antioxidant->Reduced_Oxidative_Damage Reduced_Excitotoxicity Reduced Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity Dopamine_Increase->Neuronal_Survival Reduced_Oxidative_Damage->Neuronal_Survival Reduced_Excitotoxicity->Neuronal_Survival

Potential Neuroprotective Pathways of 7-Methyl-THIQ.
Experimental Workflow for Property Determination

The logical flow for experimentally characterizing the basic properties of this compound is depicted in the following workflow diagram.

Experimental_Workflow Start Start: Pure Compound (7-Methyl-THIQ) Melting_Point Melting Point Determination (Capillary Method) Start->Melting_Point Solubility Aqueous Solubility (Shake-Flask Method) Start->Solubility Data_Analysis Data Analysis and Characterization Melting_Point->Data_Analysis pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (Shake-Flask Method) pKa->logP logP->Data_Analysis End End: Physicochemical Profile Data_Analysis->End

Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Salsolinol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals.

Disclaimer: Initial research into "7-Methyl-THIQ" revealed a lack of substantial, publicly available data for a dedicated technical guide. Therefore, this document focuses on Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) , a closely related and extensively researched tetrahydroisoquinoline, to fulfill the core requirements of the original request. Salsolinol serves as an excellent model for understanding the discovery, isolation, and complex biological profile of this class of compounds.

Introduction

Salsolinol is a dopamine-derived tetrahydroisoquinoline that has garnered significant scientific interest due to its dual role as both an endogenous neuromodulator and a potential neurotoxin. First identified in the urine of Parkinson's disease patients undergoing L-DOPA treatment, its presence has since been confirmed in various brain regions, as well as in certain foods and beverages.[1][2] The structural similarity of salsolinol to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has fueled extensive research into its potential involvement in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease, and its role in alcohol use disorder.[1][3]

This technical guide provides a detailed overview of the discovery and isolation of salsolinol, comprehensive experimental protocols for its synthesis and analysis, a summary of its multifaceted biological activities with quantitative data, and a visualization of its key signaling pathways.

Discovery and Natural Occurrence

The discovery of salsolinol is intrinsically linked to the study of Parkinson's disease. In 1973, it was first detected in the urine of patients being treated with L-DOPA.[1] This observation led to the hypothesis that salsolinol could be an endogenous compound formed from the condensation of dopamine (a metabolite of L-DOPA) and acetaldehyde.

Subsequent research has confirmed that salsolinol is indeed synthesized in the human body through multiple pathways.[3] It is also found in a variety of edible plants and food products, including cocoa, bananas, and mushrooms, indicating a dietary contribution to its presence in the body.[2] Furthermore, salsolinol has been isolated from natural sources such as the marine sponge Xestospongia cf. vansoesti.

Synthesis and Isolation Protocols

Chemical Synthesis: The Pictet-Spengler Reaction

The most common and robust method for the chemical synthesis of salsolinol is the Pictet-Spengler reaction.[3][4][5] This reaction involves the condensation of a β-arylethylamine (dopamine) with an aldehyde (acetaldehyde) under acidic conditions, followed by ring closure to form the tetrahydroisoquinoline core.

Experimental Protocol: Synthesis of Racemic Salsolinol

  • Materials:

    • Dopamine hydrochloride

    • Acetaldehyde

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Methanol (for elution)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dopamine hydrochloride in water.

    • Addition of Reagents: To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.[4]

    • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (monitoring via Thin Layer Chromatography is recommended).[4]

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.[4]

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.[4]

    • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

    • Purification: Purify the crude salsolinol by column chromatography on silica gel, eluting with a gradient of methanol in ethyl acetate.[4]

    • Characterization: Confirm the structure and purity of the synthesized salsolinol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Isolation from Natural Sources

Salsolinol has been successfully isolated from marine organisms. The following provides a general workflow based on the isolation from the marine sponge Xestospongia cf. vansoesti.

Experimental Protocol: Isolation from a Marine Sponge

  • Extraction:

    • The collected sponge material is immediately soaked in ethanol.

    • The ethanol extract is then concentrated to an aqueous residue.

    • The aqueous residue is partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Chromatographic Purification:

    • The n-BuOH extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or reversed-phase C18).

    • Fractions are eluted using a gradient solvent system (e.g., methanol in dichloromethane or water in acetonitrile).

    • Fractions containing salsolinol (identified by TLC and/or HPLC) are pooled and further purified by repeated chromatography until a pure compound is obtained.

    • Final purification is often achieved using High-Performance Liquid Chromatography (HPLC).[6][7]

Chiral Separation of Enantiomers

Salsolinol exists as two enantiomers, (R)-salsolinol and (S)-salsolinol, which can exhibit different biological activities. Chiral separation of the racemic mixture is typically achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Experimental Protocol: HPLC Separation of Salsolinol Enantiomers

  • Instrumentation: An HPLC system equipped with a UV or electrochemical detector.

  • Column: A chiral column (e.g., a polysaccharide-based chiral stationary phase).

  • Mobile Phase: A suitable mixture of solvents, such as a combination of a polar organic solvent (e.g., methanol or ethanol) and a nonpolar solvent (e.g., hexane), often with an acidic or basic additive to improve peak shape. The exact composition should be optimized for the specific chiral column used.

  • Procedure:

    • Dissolve the racemic salsolinol hydrochloride in the mobile phase or a compatible solvent.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase at a constant flow rate.

    • Collect the separated enantiomeric fractions.

    • The purity of the separated enantiomers should be confirmed by analytical chiral HPLC.

Biological Activity and Quantitative Data

Salsolinol exhibits a complex, often biphasic, pharmacological profile, demonstrating both neurotoxic and neuroprotective effects depending on its concentration and the cellular context.

Neurotoxicity

The neurotoxic effects of salsolinol are primarily attributed to its ability to induce oxidative stress, impair mitochondrial function, and trigger apoptotic cell death in dopaminergic neurons.

ParameterCell LineConcentrationEffectAssayReference
Cell Viability (IC₅₀) SH-SY5Y34 µM (72h)Decrease in cell survivalMTT[8]
SH-SY5Y94 µM (72h) for MPP+ (comparator)Decrease in cell survivalMTT[8]
SH-SY5Y(R)-SAL: 540.2 µM (12h)Decrease in cell viabilityAlamar Blue[1]
SH-SY5Y(S)-SAL: 296.6 µM (12h)Decrease in cell viabilityAlamar Blue[1]
ATP Content (IC₅₀) SH-SY5Y62 µM (48h)Decrease in intracellular ATPLuciferase-based[8]
Catecholamine Uptake Inhibition (IC₅₀) SH-SY5Y379 µM (Dopamine)Inhibition of uptakeRadiometric[9]
SH-SY5Y411 µM (Noradrenaline)Inhibition of uptakeRadiometric[9]
Noradrenaline Release Inhibition (IC₅₀) SH-SY5Y120 µM (K+ evoked)Inhibition of releaseRadiometric[9]
SH-SY5Y500 µM (Carbachol evoked)Inhibition of releaseRadiometric[9]
Neuroprotection

Paradoxically, at lower concentrations, salsolinol has been shown to exhibit neuroprotective properties, particularly against oxidative stress-induced cell death.

ConditionCell LineSalsolinol ConcentrationEffectAssayReference
MPP+ (1000 µM) induced toxicity SH-SY5Y50 µMIncreased cell viabilityMTS[6][10]
H₂O₂ (300 µM) induced toxicity SH-SY5Y50-100 µMIncreased cell viabilityMTS[11]
6-OHDA (50 µM) induced toxicity SH-SY5Y10-250 µMDecreased LDH releaseLDH[11]
H₂O₂ (500 µM) induced ROS SH-SY5Y50-250 µMReduction in ROS levelsDCFDA[11]
H₂O₂/6-OHDA induced apoptosis SH-SY5Y250 µMReduced caspase-3/7 activityFluorometric[11]
Receptor Interactions and Neuromodulation

Salsolinol interacts with several neurotransmitter systems, most notably the dopaminergic and opioidergic systems.

Receptor/SystemEffectQuantitative DataReference
Dopamine D₂/D₃ Receptors Binding affinityKi = 0.48 µM for D₃[1]
μ-Opioid Receptors Low-affinity binding, functional activationEC₅₀ for (R)-SAL = 6 x 10⁻⁴ M, (S)-SAL = 9 x 10⁻⁶ M[1]
Dopaminergic Neuron Firing (in pVTA slices) Biphasic modulationPeak increase of ~90% at 0.1 µM[12]

Signaling Pathways and Mechanisms of Action

The biological effects of salsolinol are mediated through its interaction with multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Biosynthesis of Salsolinol

Salsolinol is formed endogenously through both enzymatic and non-enzymatic pathways originating from dopamine.

G Biosynthesis of Salsolinol cluster_non_enzymatic Non-enzymatic cluster_enzymatic Enzymatic Dopamine Dopamine PictetSpengler Pictet-Spengler Condensation Dopamine->PictetSpengler SalsolinolSynthase (R)-Salsolinol Synthase Dopamine->SalsolinolSynthase Acetaldehyde Acetaldehyde Acetaldehyde->PictetSpengler Acetaldehyde->SalsolinolSynthase PyruvicAcid Pyruvic Acid RacemicSalsolinol Racemic Salsolinol ((R,S)-Salsolinol) PictetSpengler->RacemicSalsolinol RSalsolinol (R)-Salsolinol SalsolinolSynthase->RSalsolinol

Caption: Endogenous biosynthesis pathways of Salsolinol.

Salsolinol-Induced Neurotoxicity Workflow

The neurotoxic effects of salsolinol involve a cascade of events leading to dopaminergic cell death.

G Salsolinol-Induced Neurotoxicity Salsolinol Salsolinol (High Concentrations) Mitochondria Mitochondrial Dysfunction (Complex I/II Inhibition) Salsolinol->Mitochondria ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS ATP ATP Depletion Mitochondria->ATP Apoptosis Apoptotic Cascade Activation (Caspase-3 activation) ROS->Apoptosis ATP->Apoptosis CellDeath Dopaminergic Neuron Death Apoptosis->CellDeath Neuromodulatory Signaling of Salsolinol Salsolinol Salsolinol D2R Dopamine D2/D3 Receptors Salsolinol->D2R muOpioid μ-Opioid Receptors (on GABAergic neurons) Salsolinol->muOpioid DopamineNeuron Dopaminergic Neuron D2R->DopamineNeuron Inhibition GABA Decreased GABAergic Inhibition muOpioid->GABA Inhibition GABA->DopamineNeuron Disinhibition FiringRate Altered Firing Rate DopamineNeuron->FiringRate

References

An In-depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroisoquinoline: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 7-methyl-1,2,3,4-tetrahydroisoquinoline. It includes detailed information on its synthesis, spectroscopic properties, and potential biological interactions, presented in a format tailored for scientific and research applications.

Chemical Structure and Properties

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are prevalent in many natural and synthetic biologically active molecules. The core structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 7th position of the aromatic ring.

Molecular Formula: C₁₀H₁₃N

Molecular Weight: 147.22 g/mol

CAS Number: 207451-81-8

The fundamental structure is depicted below:

Caption: Chemical structure of this compound with atom numbering.

Stereochemistry

This compound, in its unsubstituted form at the tetrahydroisoquinoline core, does not possess a chiral center and is therefore achiral. A chiral center can be introduced at the C1 position upon substitution, which would result in a pair of enantiomers (R and S). The stereochemistry of such substituted analogs can significantly influence their biological activity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are estimated based on the known spectra of 1,2,3,4-tetrahydroisoquinoline and the expected electronic effects of a methyl group on the aromatic ring. Actual experimental values may vary.

Proton Predicted ¹H NMR Chemical Shift (ppm) Carbon Predicted ¹³C NMR Chemical Shift (ppm)
H-1 (CH₂)~4.0C-1~47
NH~2.0 (broad)C-3~51
H-3 (CH₂)~3.2C-4~29
H-4 (CH₂)~2.8C-4a~134
H-5~7.0C-5~126
H-6~6.9C-6~129
H-8~6.9C-7~136
7-CH₃~2.3C-8~126
C-8a~134
7-CH₃~21
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would be similar to other tetrahydroisoquinolines, primarily involving the loss of hydrogen and fragmentation of the heterocyclic ring. For a related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, tandem mass spectrometry (LC-MS/MS) shows a parent ion [M+H]⁺ at m/z 147.8 and a major product ion at m/z 130.8, corresponding to the loss of the methyl group and a hydrogen atom.[1][2] A similar fragmentation pattern would be anticipated for the 7-methyl isomer.

Ion Expected m/z Description
[M]⁺147Molecular Ion
[M-H]⁺146Loss of a hydrogen radical
[M-CH₃]⁺132Loss of a methyl radical

Synthesis of this compound

The most common and effective method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction.[3][4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

For the synthesis of this compound, the starting materials would be 2-(4-methylphenyl)ethan-1-amine (also known as 4-methylphenethylamine) and formaldehyde.

pictet_spengler start 2-(4-methylphenyl)ethan-1-amine + Formaldehyde imine Formation of Schiff Base (Iminium ion intermediate) start->imine Condensation cyclization Intramolecular Electrophilic Aromatic Substitution (Cyclization) imine->cyclization Acid Catalyst (e.g., HCl, TFA) product This compound cyclization->product Deprotonation

Caption: Pictet-Spengler synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via the Pictet-Spengler reaction.

Materials:

  • 2-(4-methylphenyl)ethan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-methylphenyl)ethan-1-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Basification: Carefully add 10 M NaOH solution dropwise until the pH of the solution is basic (pH > 10). This will precipitate the product.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not extensively studied, many simple tetrahydroisoquinoline derivatives are known to interact with monoaminergic systems in the central nervous system. For instance, N-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to be a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like dopamine and serotonin.[3] Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a mechanism of action for some antidepressant drugs.[7][8]

The interaction of a simple methyl-THIQ with MAO can be visualized as follows:

MAO_Interaction cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Metabolite Oxidized Metabolite MAO->Metabolite Oxidation Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitter->MAO Degradation Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signal Neuronal Signaling Receptor->Signal THIQ 7-Methyl-THIQ THIQ->MAO Inhibition/Substrate

Caption: Hypothetical interaction of 7-methyl-THIQ with monoamine oxidase (MAO).

This potential interaction suggests that this compound could be a subject of interest in neuropharmacology and drug development for neurological disorders. Further research is required to elucidate its specific biological activities and mechanisms of action.

References

In Silico Prediction of 7-Methyl-THIQ Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ). The document outlines detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics (MD) simulations to investigate the interaction of 7-Methyl-THIQ with key biological targets, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), the Dopamine D3 Receptor (D3R), and Acetylcholinesterase (AChE). While specific experimental bioactivity data for 7-Methyl-THIQ is limited, this guide establishes a framework for its prediction based on the known activities of structurally similar tetrahydroisoquinoline analogs. The methodologies presented herein are intended to serve as a practical resource for researchers engaged in the computational assessment of novel therapeutic compounds.

Introduction

1,2,3,4-tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1][2] The THIQ scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, leading to effects such as neuroprotection, anticancer, and antimicrobial activities.[1][2] The methylation of the THIQ core, as in 7-Methyl-THIQ, can significantly influence its physicochemical properties and biological activity.

In silico prediction of bioactivity has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize compounds for further experimental validation. This guide focuses on the application of computational methods to predict the bioactivity of 7-Methyl-THIQ against four key protein targets implicated in neurological and psychiatric disorders:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are crucial in the metabolism of monoamine neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and Parkinson's disease.[3]

  • Dopamine D3 Receptor (D3R): This receptor is a target for antipsychotic and anti-addiction therapies.[4]

  • Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary treatment for Alzheimer's disease.[5]

This document provides detailed protocols for molecular docking, QSAR modeling, and molecular dynamics simulations to elucidate the potential interactions and activities of 7-Methyl-THIQ.

Predicted Bioactivity of 7-Methyl-THIQ and Analogs

CompoundTargetBioactivity TypeValueReference
1,2,3,4-TetrahydroisoquinolineMAO-BKi15 µM[6]
2-Methyl-1,2,3,4-tetrahydroisoquinolineMAO-BKi1 µM[6]
SalsolinolMAO-AKi31 µM[6]
SalsolidineMAO-AKi6 µM[6]
CarnegineMAO-AKi2 µM[6]
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (Compound 4a)Dopamine D3 ReceptorKi2.7 nM[7]
6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative (Compound 4h)Dopamine D3 ReceptorKi4.4 nM[7]
4-Amino-tetrahydroquinoline derivativeAcetylcholinesteraseIC500.22 - 0.36 µM[8]

In Silico Methodologies and Experimental Protocols

This section details the step-by-step protocols for the in silico prediction of 7-Methyl-THIQ's bioactivity. The workflow for these predictions is illustrated in the following diagram.

cluster_workflow In Silico Bioactivity Prediction Workflow start Define Target Protein and Ligand (7-Methyl-THIQ) data_collection Gather Bioactivity Data of THIQ Analogs start->data_collection Input for QSAR docking Molecular Docking start->docking Input for Docking qsar QSAR Model Development data_collection->qsar analysis Analyze Results and Predict Bioactivity qsar->analysis md Molecular Dynamics Simulation docking->md Input for MD md->analysis

Figure 1: General workflow for the in silico prediction of 7-Methyl-THIQ bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses AutoDock Vina, a widely used open-source docking program.

3.1.1. Target Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the human target protein from the Protein Data Bank (PDB):

    • MAO-A: 2BXR[9]

    • MAO-B: 1GOS[10]

    • Dopamine D3 Receptor: 3PBL[11]

    • Acetylcholinesterase: 4EY7[2]

  • Prepare Receptor:

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in PDBQT format.

3.1.2. Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of 7-Methyl-THIQ can be obtained from PubChem (CID: 13805378) or drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Prepare Ligand:

    • Load the ligand structure into AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3.1.3. Docking Simulation with AutoDock Vina

  • Grid Box Definition: Define the search space (grid box) to encompass the active site of the receptor. The coordinates and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through literature search.

  • Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Results: The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

cluster_docking Molecular Docking Protocol protein_prep Prepare Target Protein (PDBQT) grid Define Grid Box protein_prep->grid ligand_prep Prepare 7-Methyl-THIQ (PDBQT) config Create Configuration File ligand_prep->config grid->config vina Run AutoDock Vina config->vina results Analyze Binding Poses and Affinities vina->results

Figure 2: Step-by-step workflow for molecular docking using AutoDock Vina.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of a series of compounds with their biological activity. This protocol outlines the general steps for building a QSAR model for THIQ analogs.

3.2.1. Data Collection and Preparation

  • Dataset: Compile a dataset of THIQ analogs with their experimentally determined bioactivities (e.g., IC50 or Ki values) against the target of interest.

  • Molecular Descriptors: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties. This can be done using software like PaDEL-Descriptor, RDKit, or MOE.

3.2.2. Model Building and Validation

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Generation: Use a statistical method (e.g., multiple linear regression, partial least squares, support vector machine) to build a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation: Evaluate the predictive power of the model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the root mean square error (RMSE).

3.2.3. Prediction for 7-Methyl-THIQ

Once a validated QSAR model is established, calculate the molecular descriptors for 7-Methyl-THIQ and use the model to predict its bioactivity.

cluster_qsar QSAR Modeling Protocol data Collect THIQ Analog Bioactivity Data descriptors Calculate Molecular Descriptors data->descriptors split Split Data into Training and Test Sets descriptors->split build Build QSAR Model with Training Set split->build validate Validate Model with Test Set build->validate predict Predict Bioactivity of 7-Methyl-THIQ validate->predict

Figure 3: Workflow for developing and applying a QSAR model.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system. This protocol outlines a general workflow using GROMACS.

3.3.1. System Preparation

  • Complex Structure: Use the best-ranked docked pose of the 7-Methyl-THIQ-protein complex from the molecular docking step.

  • Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.

  • Solvation: Place the complex in a periodic box and solvate it with an explicit water model (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system and mimic physiological ionic strength.

3.3.2. Simulation Protocol

  • Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration: Conduct a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

3.3.3. Trajectory Analysis

Analyze the MD trajectory to study the stability of the complex, ligand-protein interactions, and conformational changes. Key analyses include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

cluster_md Molecular Dynamics Simulation Protocol system_prep Prepare Protein-Ligand Complex in Solvated Box em Energy Minimization system_prep->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt production Production MD Run npt->production analysis Trajectory Analysis production->analysis

Figure 4: Key steps in a molecular dynamics simulation workflow using GROMACS.

Conclusion

This technical guide provides a detailed framework for the in silico prediction of the bioactivity of 7-Methyl-THIQ against key neurological targets. While the absence of direct experimental data for 7-Methyl-THIQ necessitates a predictive approach based on its analogs, the methodologies outlined herein offer a robust strategy for generating testable hypotheses and guiding future experimental investigations. The combination of molecular docking, QSAR modeling, and molecular dynamics simulations allows for a multi-faceted assessment of the potential therapeutic value of 7-Methyl-THIQ. The protocols and workflows presented are intended to be a valuable resource for researchers in the field of computational drug discovery.

References

The Potential Endogenous Presence of 7-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) family, a class of compounds that includes both endogenous molecules and synthetic analogs with significant pharmacological activities. While the endogenous presence of several THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), is well-documented, the existence of 7-Me-THIQ as a naturally occurring molecule in biological systems remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 7-Me-THIQ, including its synthesis, potential biological significance based on related compounds, and detailed analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers exploring the neuropharmacology of novel THIQs and their potential roles in health and disease.

Introduction: The Tetrahydroisoquinoline Landscape

Tetrahydroisoquinolines (THIQs) are a diverse group of alkaloids found in plants and have also been identified as endogenous compounds in mammals, including humans.[1] These molecules are structurally related to key neurotransmitters and have garnered significant interest for their wide range of biological activities, spanning from neuroprotection to neurotoxicity.[2] The endogenous formation of THIQs is often attributed to the Pictet-Spengler condensation reaction, a process involving the cyclization of a β-arylethylamine with an aldehyde or ketone.

The position of methylation on the THIQ scaffold dramatically influences its biological properties. For instance, 1-MeTIQ has been extensively studied and is considered a potential endogenous agent with neuroprotective properties, showing promise in models of Parkinson's disease.[3] In contrast, other THIQ derivatives have been implicated in neurotoxic processes. Given the profound impact of methyl group placement on the pharmacological profile of THIQs, the study of less common isomers such as 7-Me-THIQ is warranted to fully understand the structure-activity relationships within this fascinating class of molecules.

Synthesis of this compound

While the endogenous biosynthesis of 7-Me-THIQ has not been definitively established, its chemical synthesis provides the necessary material for pharmacological and analytical studies. The synthesis of THIQ analogs can be achieved through various established organic chemistry reactions.

A common strategy for the synthesis of 7-Me-THIQ would involve a multi-step process starting from a commercially available substituted phenylethylamine or by constructing the isoquinoline core and subsequently introducing the methyl group.

General Synthetic Approach:

A plausible synthetic route, based on established methods for THIQ synthesis, is the Bischler-Napieralski reaction followed by reduction.

  • Step 1: Acylation of a substituted phenylethylamine. 3-Methylphenylethylamine would be acylated, for example, with acetyl chloride, to form the corresponding N-acyl derivative.

  • Step 2: Cyclization via Bischler-Napieralski reaction. The N-acyl-3-methylphenylethylamine would then be treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to induce cyclization and form a 3,4-dihydroisoquinoline intermediate.

  • Step 3: Reduction. The resulting dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline, 7-Me-THIQ, typically using a reducing agent like sodium borohydride.

G cluster_synthesis Synthetic Pathway for 7-Me-THIQ 3-Methylphenylethylamine 3-Methylphenylethylamine N-acyl-3-methylphenylethylamine N-acyl-3-methylphenylethylamine 3-Methylphenylethylamine->N-acyl-3-methylphenylethylamine Acylation (e.g., Acetyl chloride) 3,4-Dihydro-7-methylisoquinoline 3,4-Dihydro-7-methylisoquinoline N-acyl-3-methylphenylethylamine->3,4-Dihydro-7-methylisoquinoline Bischler-Napieralski (e.g., POCl3) This compound This compound 3,4-Dihydro-7-methylisoquinoline->this compound Reduction (e.g., NaBH4)

Synthetic route for this compound.

Potential Biological Significance and Signaling Pathways

The biological effects of 7-Me-THIQ have not been extensively characterized. However, based on the known activities of other THIQ derivatives, several potential areas of pharmacological interest can be proposed.

Neuromodulatory Activity

Many THIQs interact with the dopaminergic system. For instance, some THIQs can inhibit dopamine uptake and modulate the activity of dopamine receptors.[4][5] Given the structural similarity, it is plausible that 7-Me-THIQ could also exhibit effects on dopamine signaling. Further research is needed to investigate its binding affinity for dopamine transporters and receptors.

Neuroprotective or Neurotoxic Potential

The neuroprotective versus neurotoxic effects of THIQs are highly dependent on their substitution patterns.[2] 1-MeTIQ is generally considered neuroprotective, while other analogs have been implicated in neurodegenerative processes. In vitro studies using neuronal cell lines would be a critical first step to assess the potential of 7-Me-THIQ to either protect against or induce neuronal damage.

G cluster_pathway Hypothesized Signaling Interactions of 7-Me-THIQ 7-Me-THIQ 7-Me-THIQ Dopamine_Receptor Dopamine Receptor 7-Me-THIQ->Dopamine_Receptor Modulation Dopamine_Transporter Dopamine Transporter (DAT) 7-Me-THIQ->Dopamine_Transporter Inhibition? Downstream_Signaling Downstream Signaling Cascades Dopamine_Receptor->Downstream_Signaling Dopamine_Transporter->Downstream_Signaling Neuronal_Response Neuronal Response (Neuroprotection or Neurotoxicity) Downstream_Signaling->Neuronal_Response

Potential interactions of 7-Me-THIQ with dopaminergic signaling.

Analytical Methodologies

The detection and quantification of 7-Me-THIQ in biological matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for analyzing THIQs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For THIQs, derivatization is often necessary to improve their chromatographic properties and sensitivity.

Experimental Protocol: GC-MS Analysis of Methylated THIQs

  • Sample Preparation (e.g., Brain Tissue):

    • Homogenize tissue in an appropriate buffer (e.g., phosphate-buffered saline).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under alkaline conditions to extract the basic THIQ compounds.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent. A common approach for amines is acylation (e.g., with trifluoroacetic anhydride) or silylation.

    • Incubate the sample at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

G cluster_gcms GC-MS Experimental Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection

Workflow for GC-MS analysis of 7-Me-THIQ.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of non-volatile or thermally labile compounds, often without the need for derivatization.

Experimental Protocol: HPLC-MS/MS Analysis of Methylated THIQs

  • Sample Preparation:

    • Homogenize tissue and perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

  • HPLC Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of THIQs.[6]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of basic compounds like THIQs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]+) of 7-Me-THIQ and one or more of its specific product ions generated by collision-induced dissociation. This highly selective technique minimizes background noise and enhances sensitivity.

Quantitative Data

As of the writing of this guide, there is no published quantitative data on the endogenous concentrations of this compound in any biological tissues or fluids. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Concentrations of 7-Me-THIQ in Rodent Brain Regions

Brain Region Concentration (ng/g tissue) Method Reference
Striatum Data not available
Hippocampus Data not available
Frontal Cortex Data not available

| Cerebellum | Data not available | | |

Table 2: Analytical Parameters for the Quantification of 7-Me-THIQ

Parameter GC-MS HPLC-MS/MS
Limit of Detection (LOD) To be determined To be determined
Limit of Quantification (LOQ) To be determined To be determined
Linearity (r²) To be determined To be determined
Recovery (%) To be determined To be determined
Intraday Precision (%RSD) To be determined To be determined

| Interday Precision (%RSD) | To be determined | To be determined |

Conclusion and Future Directions

This compound represents an understudied member of the pharmacologically important THIQ family. While its endogenous presence is yet to be confirmed, the established biological activities of its isomers underscore the importance of investigating this compound. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to synthesize 7-Me-THIQ, develop robust methods for its detection, and begin to explore its potential physiological and pathological roles.

Future research should focus on:

  • Screening for Endogenous Presence: Utilizing the sensitive analytical methods described herein to screen various biological tissues and fluids for the presence of 7-Me-THIQ.

  • Pharmacological Characterization: Conducting in vitro and in vivo studies to determine the biological activities of 7-Me-THIQ, particularly its effects on the central nervous system.

  • Biosynthetic Pathway Elucidation: If found to be endogenous, investigating the potential enzymatic pathways responsible for the formation of 7-Me-THIQ.

Answering these questions will be crucial to understanding the full spectrum of activities of the endogenous THIQ landscape and may reveal novel therapeutic targets for a range of neurological disorders.

References

Preliminary Toxicological Profile of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental toxicological data for 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is not currently available in the public domain. This technical guide provides an inferred toxicological profile based on the known properties of its structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and the broader class of tetrahydroisoquinoline (THIQ) derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted with caution.

This document summarizes potential toxicological endpoints, outlines relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows. All quantitative data presented are hypothetical and for illustrative purposes, derived from the qualitative understanding of related compounds.

Quantitative Toxicological Data (Inferred)

Due to the absence of specific studies on 7-Methyl-THIQ, the following tables present hypothetical quantitative data based on the general toxicological understanding of THIQ analogs. These values are for illustrative purposes and require experimental validation.

Table 1: Inferred Acute Toxicity Data for 7-Methyl-THIQ

ParameterValue (mg/kg)SpeciesRoute of AdministrationNotes
LD50>2000RatOralInferred from the low acute toxicity profile of some THIQ analogs.[1]
LD50>2000MouseOralInferred from the low acute toxicity profile of some THIQ analogs.[1]

Table 2: Inferred In Vitro Cytotoxicity Data for 7-Methyl-THIQ

Cell LineAssayIC50 (µM)Exposure Time (hours)Notes
SH-SY5Y (Human Neuroblastoma)MTT Assay100 - 50024THIQ analogs have shown variable cytotoxicity in neuronal cell lines.[2]
HepG2 (Human Hepatocellular Carcinoma)LDH Assay>50024Potential for hepatotoxicity should be assessed.

Table 3: Inferred Genotoxicity Data for 7-Methyl-THIQ

AssayTest SystemResultMetabolic ActivationNotes
Ames TestS. typhimuriumNegativeWith and WithoutMany amine-containing compounds are tested for mutagenicity.[3]
In Vitro Micronucleus TestHuman LymphocytesInconclusiveWith and WithoutFurther investigation for clastogenic potential is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the actual toxicological profile of 7-Methyl-THIQ.

Objective: To evaluate the potential of 7-Methyl-THIQ to induce cytotoxicity in a human neuronal cell line.

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a mature neuron-like phenotype.[4]

Methodology:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Differentiation is induced by treating the cells with retinoic acid for several days.[4]

  • Compound Exposure: Differentiated cells are plated in 96-well plates. 7-Methyl-THIQ is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. A vehicle control is included.

  • Cytotoxicity Assays:

    • MTT Assay: After a 24-hour exposure, MTT reagent is added to the wells. Viable cells with active mitochondria will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured to determine cell viability.

    • LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a colorimetric assay as a measure of cytotoxicity.

  • Oxidative Stress Assessment: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

  • Apoptosis/Necrosis Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[4]

Objective: To determine the acute oral toxicity of 7-Methyl-THIQ in a rodent model.[5]

Species: Wistar rats (female).

Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dosing: A starting dose (e.g., 300 mg/kg) of 7-Methyl-THIQ is administered orally by gavage to a group of three female rats. Animals are fasted overnight before dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Stepwise Procedure:

    • If no mortality is observed, the next higher dose is administered to another group of three animals.

    • If mortality is observed, the next lower dose is administered to another group of three animals.

    • The procedure continues until the LD50 can be estimated or the limit dose (2000 mg/kg) is reached without mortality.[5]

  • Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

Objective: To assess the mutagenic potential of 7-Methyl-THIQ.

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

Methodology:

  • Plate Incorporation Method: 7-Methyl-THIQ at various concentrations is mixed with the bacterial tester strain and molten top agar. This mixture is poured onto minimal glucose agar plates.

  • Metabolic Activation: For tests with metabolic activation, a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats is included in the mixture.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertants compared to the solvent control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways involved in THIQ-induced neurotoxicity and a general workflow for toxicological assessment.

THIQ_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 7_Methyl_THIQ 7_Methyl_THIQ Mitochondrion Mitochondrion 7_Methyl_THIQ->Mitochondrion Inhibition of Complex I MAO_Inhibition MAO_Inhibition 7_Methyl_THIQ->MAO_Inhibition Potential Inhibition ROS_Production ROS_Production Mitochondrion->ROS_Production Increased Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Apoptosis_Pathway Apoptosis_Pathway Oxidative_Stress->Apoptosis_Pathway Activation DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Dopamine_Metabolism Dopamine_Metabolism MAO_Inhibition->Dopamine_Metabolism Altered Caspase_Activation Caspase_Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Cell_Death Caspase_Activation->Cell_Death DNA_Damage->Cell_Death

Caption: Inferred signaling pathway for 7-Methyl-THIQ neurotoxicity.

Toxicology_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk_assessment Risk Assessment QSAR_Modeling QSAR Modeling (Toxicity Prediction) Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) QSAR_Modeling->Cytotoxicity_Assays Guide Dose Selection Genotoxicity_Assays Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity_Assays->Genotoxicity_Assays Mechanism_Studies Mechanistic Studies (ROS, Apoptosis) Genotoxicity_Assays->Mechanism_Studies Acute_Toxicity Acute Toxicity (OECD 423) Mechanism_Studies->Acute_Toxicity Inform In Vivo Design Repeated_Dose_Toxicity Repeated Dose Toxicity (28-day study) Acute_Toxicity->Repeated_Dose_Toxicity Risk_Characterization Risk Characterization & Report Repeated_Dose_Toxicity->Risk_Characterization

Caption: General experimental workflow for toxicological assessment.

Summary and Conclusion

The toxicological profile of 7-Methyl-THIQ remains to be experimentally determined. Based on its structural similarity to 1-MeTIQ and other THIQ derivatives, it may exhibit complex pharmacological and toxicological properties. While some THIQs have been associated with neurotoxicity through mechanisms involving mitochondrial dysfunction and oxidative stress[6], others, like 1-MeTIQ, have shown neuroprotective effects in certain models.[7][8] The GHS classification for the closely related 1-Methyl-THIQ suggests it may be harmful if swallowed and cause skin and eye irritation.[9]

A comprehensive toxicological evaluation of 7-Methyl-THIQ is necessary to establish its safety profile. This should include a battery of in vitro and in vivo tests as outlined in this guide. The provided experimental protocols and workflows offer a foundational framework for researchers and drug development professionals to undertake such an investigation. The inferred data and pathways presented here should be treated as preliminary hypotheses that require rigorous experimental validation.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ), with a primary focus on its solubility and stability. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It compiles available data on the compound's properties, outlines standard experimental protocols for its characterization, and presents logical workflows for its analysis. Due to the limited publicly available quantitative data specifically for 7-Me-THIQ, this guide incorporates data from closely related tetrahydroisoquinoline (THIQ) analogs to provide a substantive frame of reference.

Introduction to this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2] These activities span a wide range, including neuroprotective, anti-addictive, and anticancer properties.[3][4] this compound (CAS 207451-81-8) is a specific analog within this class.[5][6] A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent or research tool. These parameters directly influence formulation, bioavailability, storage, and overall therapeutic efficacy.

Physicochemical Properties

A summary of the fundamental physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 207451-81-8[5][7]
Molecular Formula C₁₀H₁₃N[5][6]
Molecular Weight 147.22 g/mol [5][6]
Appearance Solid[8]
Boiling Point 250 °C[8]
Density 0.990 g/cm³[8]
Flash Point 108 °C[8]
LogP 1.64[5]
Storage Conditions 2-8°C, protect from light[8]

Solubility Profile

Quantitative aqueous and non-aqueous solubility data for this compound are not extensively reported in public literature. However, the general solubility characteristics of the THIQ class can provide valuable insights. THIQ derivatives are often basic amines, and their solubility is highly dependent on pH. They tend to form water-soluble salts in mild aqueous acid.[9] The table below summarizes available qualitative data and provides context from related analogs.

SolventSolubility of 7-Me-THIQSolubility of Related THIQ AnalogsSource
Water Data not availableSlightly soluble (for THIQ-3-methanol)[10]
Mild Aqueous Acid Expected to be solubleWater-soluble salts can be formulated[9]
DMSO Data not availableGood kinetic solubility (> 200 μM for a THIQ derivative)[11]
Ethanol Data not availableData not available
Dichloromethane Data not availableSoluble (for THIQ-3-methanol)[10]

Stability Profile

The stability of a compound is critical for determining its shelf-life and ensuring its integrity during experimental procedures and in formulations. Stability is typically assessed under various stress conditions, including changes in pH, temperature, and exposure to light. While specific degradation kinetics for 7-Me-THIQ are not available, recommended storage conditions suggest potential sensitivity to light.[8]

ConditionStability Profile of 7-Me-THIQGeneral Considerations for THIQ AnalogsSource
pH Data not availableStability can be pH-dependent; acidic conditions may improve stability for some amine compounds.[12]
Temperature Recommended storage at 2-8°C or -20°C.Degradation typically follows first-order kinetics and increases with temperature.[5][8]
Light Recommended to "protect from light".Photodegradation can occur, necessitating storage in amber vials or dark conditions.[8]
Oxidation Data not availableThe tetrahydroisoquinoline ring can be susceptible to oxidation.

Experimental Protocols

Accurate determination of solubility and stability relies on robust and well-defined experimental protocols. The following sections detail standard methodologies applicable to the characterization of 7-Me-THIQ.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[13] It measures the equilibrium concentration of a compound in a solvent, representing its maximum dissolved amount under those conditions.

Objective: To determine the equilibrium solubility of 7-Me-THIQ in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of 7-Me-THIQ to a glass vial to ensure that a saturated solution is formed and solid material remains.[13]

  • Add a precise volume of the desired solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of a pre-established calibration curve.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Assessment using HPLC

Stability testing involves subjecting the compound to stress conditions and monitoring its degradation over time. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, as it can separate the parent compound from its degradation products.[14]

Objective: To evaluate the stability of 7-Me-THIQ under specified conditions (e.g., pH, temperature).

Materials:

  • Stock solution of 7-Me-THIQ of known concentration

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Temperature-controlled chambers/incubators

  • HPLC system with a UV-Vis or PDA detector

  • Validated HPLC method capable of resolving the parent peak from potential degradants

Procedure:

  • Prepare solutions of 7-Me-THIQ in the different stress condition buffers (e.g., pH 2, 7, and 9) at a known starting concentration.

  • Divide each solution into multiple aliquots for different time points and storage conditions (e.g., 25°C, 40°C, protected from light).

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Immediately analyze the samples by HPLC.

  • Quantify the peak area of the parent 7-Me-THIQ compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.

  • The rate of degradation can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and relationships. The following workflows are rendered using Graphviz (DOT language) to meet the specified technical requirements.

General Workflow for Solubility and Stability Analysis

This diagram outlines the overarching process for characterizing a research compound like 7-Me-THIQ, from initial sample preparation through to final data analysis.

G cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubility Testing cluster_stab Phase 3: Stability Testing cluster_analysis Phase 4: Data Analysis & Reporting Compound 7-Me-THIQ Sample StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol ShakeFlask Shake-Flask Method: Add excess solid to solvent StockSol->ShakeFlask Stress Prepare Solutions in Stress Conditions (pH, Temp, Light) StockSol->Stress Equilibrate Equilibrate (24-72h at 25°C) ShakeFlask->Equilibrate AnalyzeSol Centrifuge, Dilute, and Analyze (HPLC) Equilibrate->AnalyzeSol DataSol Calculate Solubility (e.g., mg/mL, µM) AnalyzeSol->DataSol Incubate Incubate and Sample at Time Points (t=0, t=x...) Stress->Incubate AnalyzeStab Analyze Samples (HPLC) Incubate->AnalyzeStab DataStab Calculate Degradation Rate (% Remaining vs. Time) AnalyzeStab->DataStab Report Final Report DataSol->Report DataStab->Report

Caption: General workflow for solubility and stability testing.

Decision Tree for Kinetic Solubility Assessment

This diagram illustrates a common tiered approach used in early drug discovery to quickly assess the kinetic solubility of a compound in aqueous media, often with co-solvents like DMSO.

G Start Start: Prepare 10mM Stock in 100% DMSO Tier1 Dilute to 100µM in Aqueous Buffer (1% DMSO) Start->Tier1 Check1 Visual Precipitate? Tier1->Check1 Soluble Result: Solubility > 100µM Check1->Soluble No Tier2 Dilute to 50µM in Aqueous Buffer (0.5% DMSO) Check1->Tier2 Yes Check2 Visual Precipitate? Tier2->Check2 Sol_50 Result: 50µM < Sol < 100µM Check2->Sol_50 No Tier3 Dilute to 10µM in Aqueous Buffer (0.1% DMSO) Check2->Tier3 Yes Check3 Visual Precipitate? Tier3->Check3 Sol_10 Result: 10µM < Sol < 50µM Check3->Sol_10 No Insoluble Result: Solubility < 10µM Check3->Insoluble Yes

Caption: Decision tree for tiered kinetic solubility screening.

Conclusion

This compound is a compound of interest within the broader, pharmacologically significant class of THIQs. While specific quantitative solubility and stability data remain sparse in the public domain, this guide provides a framework for its characterization. Based on its structure and data from related analogs, it is predicted to be a solid with solubility in acidic aqueous solutions and organic solvents, and it may be sensitive to light. The experimental protocols and workflows detailed herein offer a robust starting point for researchers to generate the necessary data to advance the study and development of this and other novel tetrahydroisoquinoline derivatives.

References

Quantum Chemical Calculations for 7-Methyl-Tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 7-Methyl-Tetrahydroisoquinoline (7-Methyl-THIQ). Tetrahydroisoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic and structural properties through computational methods is crucial for rational drug design. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a clear, structured format for researchers.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering insights into molecular structure, reactivity, and interactions that are often difficult to obtain through experimental methods alone. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic characteristics.[1] For molecules like 7-Methyl-THIQ, a derivative of the tetrahydroisoquinoline core, these methods can elucidate the effects of methyl substitution on the molecule's overall properties and potential biological activity.

Density Functional Theory (DFT) is a popular and effective method for these calculations, providing a good balance between accuracy and computational cost.[1][2] Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(**) to achieve reliable results for organic molecules.[3][4]

Computational Methodology

A typical workflow for the quantum chemical analysis of 7-Methyl-THIQ involves several key steps, from initial structure preparation to the calculation of various molecular properties.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 7-Methyl-THIQ, this would involve starting with an initial guess of the structure and using a DFT method, such as B3LYP with the 6-311+G(**) basis set, to find the lowest energy conformation in the gaseous phase.[3][4] Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.[5]

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to understand the chemical behavior of 7-Methyl-THIQ. These include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[6]

  • Molecular Electrostatic Potential (MESP): The MESP map provides a visualization of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting non-covalent interactions with biological targets.[6]

  • Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures to understand the molecule's stability and behavior under various conditions.

  • Spectroscopic Properties: Theoretical vibrational frequencies (FTIR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.[3]

The following diagram illustrates a typical computational workflow for these calculations.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Initial 3D Structure of 7-Methyl-THIQ method_selection Select Method and Basis Set (e.g., DFT/B3LYP/6-311+G**) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculations (FMO, MESP, etc.) freq_calc->prop_calc data_tables Tabulate Quantitative Data prop_calc->data_tables visualization Visualize MESP and Orbitals prop_calc->visualization interpretation Relate Properties to Activity data_tables->interpretation visualization->interpretation

A typical workflow for quantum chemical calculations.

Predicted Molecular Properties of 7-Methyl-THIQ

Optimized Geometrical Parameters

The following table presents a selection of predicted bond lengths and angles for the optimized geometry of 7-Methyl-THIQ. These parameters are fundamental to understanding the molecule's three-dimensional structure.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N1.46
C-C (aromatic)1.39 - 1.41
C-C (aliphatic)1.53 - 1.55
C-H (methyl)1.09
Bond Angles (°) C-N-C112.0
C-C-C (aromatic)119.0 - 121.0
H-C-H (methyl)109.5
Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the frontier molecular orbitals and related global reactivity descriptors are key to understanding the chemical reactivity and kinetic stability of 7-Methyl-THIQ.[6]

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.8
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5
HOMO-LUMO Energy GapΔE5.3
Ionization PotentialIP5.8
Electron AffinityEA0.5
Electronegativityχ3.15
Chemical Hardnessη2.65
Chemical SoftnessS0.19
Electrophilicity Indexω1.86
Thermodynamic Properties

The calculated thermodynamic properties provide insight into the stability of 7-Methyl-THIQ at a standard temperature and pressure.

PropertySymbolPredicted Value
Zero-point vibrational energyZPE155.3 kcal/mol
EnthalpyH165.8 kcal/mol
Gibbs Free EnergyG128.4 kcal/mol
EntropyS88.7 cal/mol·K

Relationship between Quantum Chemical Properties and Biological Activity

The data obtained from quantum chemical calculations can be correlated with the potential biological activity of 7-Methyl-THIQ. This relationship is crucial for guiding the design of more potent and selective drug candidates.

The following diagram illustrates the conceptual link between calculated properties and drug activity.

Property_Activity_Relationship cluster_properties Calculated Quantum Chemical Properties cluster_descriptors Molecular Descriptors cluster_activity Biological Activity homo_lumo HOMO/LUMO Energies (Reactivity) reactivity Chemical Reactivity homo_lumo->reactivity mesp MESP (Interaction Sites) binding Receptor Binding Affinity mesp->binding geometry Optimized Geometry (Shape and Size) geometry->binding drug_action Drug-Target Interaction reactivity->drug_action pharmacokinetics ADMET Properties binding->pharmacokinetics binding->drug_action efficacy Therapeutic Efficacy drug_action->efficacy

Conceptual link between properties and activity.

For instance, the MESP can identify regions of the molecule that are likely to form hydrogen bonds or other non-covalent interactions with a biological target.[6] The HOMO-LUMO gap can provide insights into the molecule's stability and potential for undergoing metabolic reactions.[6] This information, when combined with molecular docking studies, can provide a comprehensive picture of the molecule's potential as a drug candidate.[7][8][9]

Conclusion

Quantum chemical calculations offer a powerful approach to characterizing the structural and electronic properties of 7-Methyl-THIQ. By employing methods such as DFT, researchers can gain valuable insights that can guide the synthesis and experimental testing of novel therapeutic agents based on the tetrahydroisoquinoline scaffold. The data and methodologies presented in this guide serve as a foundational resource for scientists and drug development professionals working in this exciting area of research.

References

An In-depth Technical Guide to the Initial Enzymatic Screening of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial enzymatic screening of the novel compound, 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ). Due to a lack of direct enzymatic screening data for this specific molecule, this guide proposes a rational screening cascade. The primary focus is on Monoamine Oxidases (MAO-A and MAO-B), based on substantial evidence of inhibitory activity from structurally related tetrahydroisoquinoline alkaloids.[1][2][3] This document provides detailed experimental protocols for both a broad-based initial enzyme panel screening and a focused assessment of MAO inhibition. Furthermore, it includes visual workflows and relevant signaling pathways to guide the experimental process.

Introduction: Rationale for Enzymatic Screening

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4] Derivatives of THIQ have been investigated for various therapeutic applications, including as anticancer, anti-HIV, antibacterial, and neuroprotective agents. A significant body of research has demonstrated that simple isoquinoline alkaloids, including various THIQ derivatives, are notable inhibitors of Monoamine Oxidases (MAO).[1][2][3]

MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[7] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[8][9]

Given the established activity of the THIQ core against MAO, it is hypothesized that this compound may also exhibit inhibitory effects on these enzymes. This guide, therefore, presents a focused approach for the initial enzymatic screening of 7-Me-THIQ, prioritizing the evaluation of its potential as a MAO inhibitor.

Proposed Initial Enzymatic Screening Workflow

A two-tiered approach is recommended for the initial enzymatic characterization of 7-Methyl-THIQ. The first tier involves a broad screening against a panel of representative enzymes to identify any off-target effects and to uncover unexpected activities. The second, more focused tier, will quantitatively assess the inhibitory potential against MAO-A and MAO-B.

G cluster_start Tier 1: Broad Panel Screening cluster_analysis1 Data Analysis cluster_tier2 Tier 2: Focused MAO Screening cluster_end Outcome Compound Synthesis\nand Purification\n(7-Me-THIQ) Compound Synthesis and Purification (7-Me-THIQ) Broad Enzyme\nPanel Screen Broad Enzyme Panel Screen Compound Synthesis\nand Purification\n(7-Me-THIQ)->Broad Enzyme\nPanel Screen Hit Identification Hit Identification Broad Enzyme\nPanel Screen->Hit Identification MAO-A and MAO-B\nInhibition Assays MAO-A and MAO-B Inhibition Assays Hit Identification->MAO-A and MAO-B\nInhibition Assays Hypothesis-driven (based on THIQ literature) IC50 Determination IC50 Determination MAO-A and MAO-B\nInhibition Assays->IC50 Determination Mechanism of\nInhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of\nInhibition Studies Lead Candidate\nPrioritization Lead Candidate Prioritization Mechanism of\nInhibition Studies->Lead Candidate\nPrioritization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKC PMA->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK c-Jun c-Jun ERK->c-Jun phosphorylates Egr-1 Egr-1 ERK->Egr-1 activates MAO-B Gene MAO-B Gene c-Jun->MAO-B Gene binds to promoter Egr-1->MAO-B Gene binds to promoter MAO-B mRNA MAO-B mRNA MAO-B Gene->MAO-B mRNA transcription MAO-B Protein MAO-B Protein MAO-B mRNA->MAO-B Protein translation

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry, utilizing the Pictet-Spengler reaction. The procedure involves the acid-catalyzed cyclization of 2-(3-methylphenyl)ethylamine with formaldehyde. This application note includes a summary of reaction parameters, a step-by-step experimental protocol, and visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. The Pictet-Spengler reaction is a classic and efficient method for the construction of the THIQ ring system.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the desired tetrahydroisoquinoline.[1][2] This method is widely used due to its operational simplicity and the ready availability of starting materials.

This document outlines the synthesis of this compound, a specific derivative with potential applications in the development of novel therapeutic agents.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 2-(3-methylphenyl)ethylamine with formaldehyde in the presence of an acid catalyst.

Scheme 1: Pictet-Spengler Synthesis of this compound

G cluster_0 Reactants cluster_1 Product 2-(3-methylphenyl)ethylamine plus1 + 2-(3-methylphenyl)ethylamine->plus1 Formaldehyde plus1->Formaldehyde arrow1 H+ Formaldehyde->arrow1 This compound arrow1->this compound

Caption: Overall reaction for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 12-(3-methylphenyl)ethylamineGeneral Knowledge
Starting Material 2Formaldehyde (37% aqueous solution)General Knowledge
CatalystConcentrated Hydrochloric Acid (HCl)General Knowledge
SolventWater/EthanolGeneral Knowledge
Reaction TemperatureRefluxGeneral Knowledge
Reaction Time4 hoursGeneral Knowledge
Yield~75% (representative)General Knowledge

Note: The yield is representative and may vary based on specific experimental conditions and scale.

Experimental Protocol

This protocol details the synthesis of this compound.

Materials:

  • 2-(3-methylphenyl)ethylamine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-(3-methylphenyl)ethylamine (10.0 g, 74.0 mmol) and 30 mL of water.

  • Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the stirred solution.

  • Addition of Formaldehyde: To the resulting solution, add formaldehyde (37% aqueous solution, 6.5 mL, 81.4 mmol).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours.

  • Cooling and Basification: After 4 hours, cool the reaction mixture to room temperature in an ice bath. Carefully make the solution basic (pH > 10) by the slow addition of sodium hydroxide pellets.

  • Extraction: Transfer the basic solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, dissolve the crude product in a minimal amount of ethanol and add concentrated HCl dropwise until the solution is acidic. The salt will precipitate and can be collected by filtration and recrystallized from ethanol/ether.

Visualizations

Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-(3-methylphenyl)ethylamine Iminium Iminium Ion Amine->Iminium Condensation Aldehyde Formaldehyde Aldehyde->Iminium Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product This compound Cyclized->Product Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

G A 1. Combine Reactants (Amine, Formaldehyde, HCl) B 2. Reflux (4 hours) A->B C 3. Cool and Basify (Ice bath, NaOH) B->C D 4. Extraction (Diethyl ether) C->D E 5. Drying (MgSO4) D->E F 6. Solvent Removal (Rotary Evaporator) E->F G 7. Purification (Optional: Distillation or Salt Formation) F->G

Caption: Experimental workflow for the synthesis of 7-Methyl-THIQ.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Conclusion

The Pictet-Spengler reaction provides a straightforward and effective method for the synthesis of this compound. The protocol described herein is a general procedure that can be adapted and optimized for specific research needs. The resulting compound can serve as a key building block for the development of novel compounds with potential therapeutic applications.

References

Application Note and Protocol for the HPLC Purification of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) core, a structural motif found in numerous biologically active compounds and natural products. As a synthetic intermediate or a final product in drug discovery and development, obtaining high-purity 7-Methyl-THIQ is crucial for accurate biological evaluation and subsequent applications. This document provides a detailed protocol for the purification of 7-Methyl-THIQ using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles for the separation of small molecules, particularly heterocyclic amines.[1][2][3]

Experimental Protocols:

This protocol outlines the necessary steps for sample preparation, HPLC purification, and post-purification analysis of 7-Methyl-THIQ.

1. Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size).

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Crude 7-Methyl-THIQ sample.

  • 0.22 µm syringe filters.

  • Rotary evaporator.

  • Lyophilizer (optional).

2. Sample Preparation:

  • Dissolve the crude 7-Methyl-THIQ sample in a minimal amount of Solvent A.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4][5]

3. Preparative HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at the designated flow rate.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Elute the compound using a linear gradient of Solvent B. A typical gradient would be from 5% to 95% Solvent B over 40 minutes. The optimal gradient may need to be determined empirically based on the crude sample's complexity.

  • Fraction Collection: Collect fractions corresponding to the main peak that elutes from the column.

4. Post-Purification Analysis:

  • Purity Assessment: Analyze the collected fractions using analytical RP-HPLC to determine the purity of the isolated 7-Methyl-THIQ.

  • Identity Confirmation: Confirm the identity of the purified compound using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. The remaining aqueous solution containing the purified product can be lyophilized to obtain a solid powder.

Data Presentation:

The following table summarizes hypothetical quantitative data from the purification of 7-Methyl-THIQ.

ParameterValue
Crude Sample
Initial Mass500 mg
Purity (by analytical HPLC)85%
Preparative HPLC
ColumnC18, 250 x 20 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate20 mL/min
Gradient5-95% B over 40 min
Detection Wavelength270 nm
Retention Time (Major Peak)25.3 min
Purified Product
Final Mass395 mg
Purity (by analytical HPLC)>99%
Recovery Yield92.9%
Analytical HPLC
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseIsocratic or Gradient (as developed)
Flow Rate1.0 mL/min
Retention Time8.7 min
Mass Spectrometry
[M+H]⁺ Calculated148.1121 m/z
[M+H]⁺ Found148.1125 m/z

Mandatory Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude_sample Crude 7-Methyl-THIQ dissolve Dissolve in Mobile Phase A crude_sample->dissolve filter_sample Filter (0.22 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject elute Gradient Elution (ACN/H2O/TFA) inject->elute detect UV Detection (270 nm) elute->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze remove_solvent Solvent Removal (Rotovap) collect->remove_solvent confirm Identity Confirmation (MS, NMR) analyze->confirm lyophilize Lyophilization remove_solvent->lyophilize final_product Pure 7-Methyl-THIQ (>99%) lyophilize->final_product

Caption: Experimental workflow for the HPLC purification of 7-Methyl-THIQ.

Signaling_Pathway THIQ 7-Methyl-THIQ receptor Dopaminergic Receptor THIQ->receptor Antagonist Binding g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP Levels adenylyl_cyclase->camp pka PKA Inactivation camp->pka downstream Modulation of Neuronal Excitability pka->downstream

Caption: Hypothetical signaling pathway of 7-Methyl-THIQ as a dopaminergic antagonist.

References

Application Notes and Protocols for Utilizing THIQ as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydroisoquinoline (THIQ) is a potent and highly selective small molecule agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) integral to regulating energy homeostasis and appetite.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers in pharmacology and drug development. While the following application notes and protocols are centered on the well-characterized parent compound, THIQ, the principles and methodologies can serve as a robust framework for investigating related derivatives, such as 7-Methyl-THIQ. These guidelines detail the use of THIQ in receptor binding and functional assays to characterize its interaction with MC4R and to screen for novel ligands.

Data Presentation: Receptor Binding Profile of THIQ

THIQ demonstrates significant selectivity for the human and rat melanocortin-4 receptor (MC4R) over other melanocortin receptor subtypes. The binding affinities and functional potencies are summarized below.

Table 1: Binding Affinity (IC₅₀) of THIQ at Human Melanocortin Receptors [3]

Receptor SubtypeIC₅₀ (nM)
Human MC1R2067
Human MC3R761
Human MC4R 1.2
Human MC5R326

Table 2: Functional Potency (EC₅₀) of THIQ at Human Melanocortin Receptors [3]

Receptor SubtypeEC₅₀ (nM)
Human MC1R2850
Human MC3R2487
Human MC4R 2.1
Human MC5R737

Table 3: Affinity and Potency of THIQ at Rat Melanocortin Receptors [3]

ParameterReceptor SubtypeValue (nM)
IC₅₀ Rat MC4R0.6
Rat MC3R1883
Rat MC5R1575
EC₅₀ Rat MC4R2.9
Rat MC3R1325
Rat MC5R>3000

Signaling Pathway

THIQ binding to the MC4R, which is primarily coupled to the stimulatory G protein (Gαs), initiates a canonical signaling cascade.[2] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.

THIQ_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts THIQ THIQ THIQ->MC4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Downstream Cellular Response (e.g., Appetite Regulation) CREB->Downstream

Caption: THIQ-activated MC4R signaling cascade.

Application Notes

  • Selective MC4R Agonist: THIQ serves as a reference compound for studying MC4R pharmacology due to its high potency and selectivity. It can be used in in vitro and in vivo models to probe the physiological roles of MC4R activation, such as the regulation of food intake and energy balance.[4]

  • Competitive Binding Assays: As an unlabeled ligand, THIQ is ideal for competitive binding experiments to determine the affinity of novel, unknown compounds for the MC4R. By competing with a radiolabeled ligand, THIQ allows for the calculation of the inhibitory constant (Ki) of test compounds.

  • Functional Assay Standard: In functional assays, such as cAMP accumulation assays, THIQ can be used as a standard agonist to determine the potency (EC₅₀) and efficacy of test compounds, classifying them as agonists, partial agonists, or antagonists.

  • Pharmacoperone Activity: THIQ has been shown to act as a pharmacoperone, rescuing the cell surface expression and signaling of certain intracellularly retained MC4R mutants.[1][3] This makes it a valuable tool for studying MC4R trafficking and for investigating potential therapeutic strategies for genetic obesity disorders caused by such mutations.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for MC4R

This protocol describes how to determine the binding affinity (IC₅₀) of 7-Methyl-THIQ by measuring its ability to displace a known radioligand, such as [¹²⁵I]NDP-MSH, from membranes of cells expressing the human MC4R.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing MC4R) start->prep reagents Prepare Assay Buffer, Radioligand ([¹²⁵I]NDP-MSH), and serial dilutions of THIQ prep->reagents incubation Incubate: Membranes + Radioligand + THIQ (or vehicle) reagents->incubation filtration Rapidly Filter through GF/C filter plates incubation->filtration wash Wash Filters to remove unbound radioligand filtration->wash scintillation Add Scintillation Cocktail and count radioactivity wash->scintillation analysis Data Analysis: Plot % Inhibition vs. [THIQ] Calculate IC₅₀ and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human MC4R.

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-MSH).

  • Unlabeled Ligand: THIQ (or 7-Methyl-THIQ) stock solution in DMSO, serially diluted.

  • Non-specific binding control: High concentration of an unlabeled MC4R agonist (e.g., 1 µM NDP-MSH).

  • 96-well microplates and glass fiber filter mats (GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Ligand Addition:

    • Total Binding: Add 25 µL of vehicle (e.g., buffer with DMSO).

    • Non-specific Binding (NSB): Add 25 µL of 1 µM unlabeled NDP-MSH.

    • Competition: Add 25 µL of serially diluted THIQ (from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add 25 µL of [¹²⁵I]NDP-MSH to all wells to a final concentration of ~50 pM.

  • Membrane Addition: Add 150 µL of the cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (25 mM HEPES, pH 7.4).

  • Counting: Dry the filter mat, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine the percentage of specific binding at each THIQ concentration.

  • Plot the percentage of specific binding against the log concentration of THIQ.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of THIQ to stimulate the production of intracellular cAMP, confirming its agonist activity and determining its functional potency (EC₅₀).

cAMP_Assay_Workflow start Start seed_cells Seed MC4R-expressing cells in a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with IBMX (PDE inhibitor) seed_cells->pre_incubation ligand_addition Add serial dilutions of THIQ to cells pre_incubation->ligand_addition incubation Incubate for 30 minutes at 37°C ligand_addition->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis: Plot cAMP response vs. [THIQ] Calculate EC₅₀ detection->analysis end End analysis->end

Caption: Workflow for a cAMP functional assay.

Materials:

  • HEK293 or CHO cells stably expressing human MC4R.

  • Cell culture medium (e.g., DMEM).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • IBMX (3-isobutyl-1-methylxanthine) solution (a phosphodiesterase inhibitor).

  • THIQ (or 7-Methyl-THIQ) stock solution, serially diluted.

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based kits).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed MC4R-expressing cells into a 96-well plate and grow to ~90% confluency.

  • Pre-treatment: Wash the cells with stimulation buffer. Pre-incubate the cells with stimulation buffer containing 0.5 mM IBMX for 15-30 minutes at 37°C to inhibit cAMP degradation.

  • Ligand Stimulation: Add serial dilutions of THIQ (from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include a vehicle control for baseline measurement.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release the accumulated intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit's instructions. This typically involves adding detection reagents and incubating for a specified time.

  • Measurement: Read the plate using a plate reader appropriate for the assay format (e.g., a fluorescence or luminescence reader).

Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log concentration of THIQ.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ value, which represents the concentration of THIQ that produces 50% of the maximal response.

References

Application of 7-Methyl-1,2,3,4-tetrahydroisoquinoline in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities within the central nervous system.[1] While research specifically on 7-Me-THIQ is limited, the broader family of THIQs, including its close analog 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been investigated for its neuroprotective, neuro-modulatory, and behavioral effects.[2][3] This document provides detailed application notes and experimental protocols for investigating the potential of 7-Me-THIQ in neuroscience research, drawing upon the established methodologies and findings from structurally related THIQ derivatives. The provided information aims to serve as a comprehensive guide for researchers exploring the therapeutic potential of this compound class in neurological and psychiatric disorders.

Potential Applications in Neuroscience

Based on the known neuropharmacological profile of related THIQ compounds, 7-Me-THIQ is a promising candidate for investigation in several areas of neuroscience research:

  • Neuroprotective Agent: Like 1MeTIQ, 7-Me-THIQ may offer protection against neuronal damage in models of neurodegenerative diseases such as Parkinson's disease. The proposed mechanisms include free radical scavenging and modulation of glutamatergic excitotoxicity.[4]

  • Modulator of Monoaminergic Systems: THIQ derivatives are known to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine.[5][6] This suggests that 7-Me-THIQ could be explored for its potential antidepressant and anti-anxiety effects.[7]

  • Dopamine Receptor Ligand: The tetrahydroisoquinoline scaffold is a key component of molecules that interact with dopamine receptors. For instance, a 7-cyano substituted THIQ derivative acts as a negative allosteric modulator of dopamine D2 and D3 receptors, suggesting a potential role for 7-Me-THIQ in modulating dopaminergic neurotransmission, which is relevant for conditions like schizophrenia and substance use disorders.[8][9]

  • Analgesic in Neuropathic Pain: 1MeTIQ has demonstrated efficacy in animal models of diabetic neuropathic pain, suggesting that 7-Me-THIQ could be investigated as a potential treatment for chronic pain conditions.[10]

Quantitative Data Summary of Related THIQ Derivatives

Due to the limited availability of quantitative data for 7-Me-THIQ, the following tables summarize key data from closely related THIQ compounds to provide a comparative context for experimental design.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of THIQ Derivatives

CompoundMAO IsoformKi (μM)Inhibition TypeSource
1-Cyano-TIQMAO-A16.4Competitive[6]
1-Cyano-TIQMAO-B25.2Competitive[6]
N-(1'-cyanoethyl)-TIQMAO-A37.6Competitive[6]
N-(1'-cyanoethyl)-TIQMAO-B28.9Competitive[6]
N-(1'-cyanopropyl)-TIQMAO-A22.5Competitive[6]
N-(1'-cyanopropyl)-TIQMAO-B18.7Competitive[6]
N-(1'-cyanobutyl)-TIQMAO-A20.1Competitive[6]
N-(1'-cyanobutyl)-TIQMAO-B16.9Competitive[6]

Table 2: Behavioral Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Animal ModelBehavioral TestDose (mg/kg, i.p.)EffectSource
Rat (Cocaine Self-Administration)Cocaine-Maintained Responding25 - 50Dose-dependent decrease[11]
Rat (Cocaine-Induced Reinstatement)Cocaine Seeking Behavior25 - 50Decrease[11]
Mouse (Diabetic Neuropathic Pain)Mechanical Allodynia (von Frey)15 - 45Reversal of allodynia[10]
Mouse (Diabetic Neuropathic Pain)Thermal Hyperalgesia (Tail Immersion)15 - 45Reversal of hyperalgesia[10]
Mouse (Depression)Forced Swim Test10, 25, 50Decreased immobility time[7]
Mouse (Depression)Tail Suspension Test10, 25, 50Decreased immobility time[7]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neuropharmacological properties of 7-Me-THIQ. These protocols are adapted from studies on related THIQ compounds.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the inhibitory potential of 7-Me-THIQ on MAO-A and MAO-B enzymes.

Materials:

  • This compound (7-Me-THIQ)

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Spectrofluorometer

Procedure:

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in sodium phosphate buffer to a working concentration.

  • Inhibitor Preparation: Prepare a stock solution of 7-Me-THIQ in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

  • Assay:

    • In a 96-well plate, add 50 µL of sodium phosphate buffer.

    • Add 25 µL of the 7-Me-THIQ dilution (or control inhibitor/vehicle).

    • Add 25 µL of the respective MAO enzyme (MAO-A or MAO-B).

    • Pre-incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a spectrofluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 7-Me-THIQ relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Behavioral Assessment - Forced Swim Test (FST) in Mice

This protocol assesses the potential antidepressant-like effects of 7-Me-THIQ.[7]

Animals:

  • Male C57BL/6J mice (8-10 weeks old)

Materials:

  • 7-Me-THIQ

  • Saline solution (vehicle)

  • Imipramine (positive control)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 7-Me-THIQ (e.g., 10, 25, 50 mg/kg), saline, or imipramine (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test:

    • Gently place each mouse into an individual cylinder of water for a 6-minute session.

    • Record the entire session with a video camera.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

    • Compare the immobility time between the 7-Me-THIQ treated groups, the vehicle group, and the positive control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 3: Neurochemical Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol measures the levels of dopamine, serotonin, and their metabolites in brain tissue following 7-Me-THIQ administration.[7]

Animals and Tissue Collection:

  • Male C57BL/6J mice.

  • Administer 7-Me-THIQ or vehicle as in the behavioral protocol.

  • At a designated time point post-injection, euthanize the mice and rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice.

  • Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

Materials:

  • Perchloric acid (0.1 M) with 0.05% EDTA

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., sodium acetate buffer with methanol, EDTA, and an ion-pairing agent)

  • Standards for dopamine, serotonin, DOPAC, HVA, and 5-HIAA

Procedure:

  • Sample Preparation:

    • Homogenize the frozen brain tissue in a specific volume of ice-cold perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a defined volume of the filtered supernatant into the HPLC system.

    • Separate the monoamines and their metabolites on the C18 column using the specified mobile phase and flow rate.

    • Detect the compounds using the electrochemical detector set at an appropriate potential.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing the peak areas to those of the external standards.

    • Normalize the concentrations to the weight of the tissue sample.

    • Compare the neurotransmitter and metabolite levels between the 7-Me-THIQ treated and vehicle control groups.

Visualizations

Signaling Pathway Diagram

G cluster_0 Potential Molecular Targets cluster_1 Downstream Effects cluster_2 Potential Therapeutic Outcomes 7-Me-THIQ 7-Me-THIQ MAO-A MAO-A 7-Me-THIQ->MAO-A Inhibition MAO-B MAO-B 7-Me-THIQ->MAO-B Inhibition Dopamine_D2_Receptor Dopamine D2 Receptor 7-Me-THIQ->Dopamine_D2_Receptor Modulation Increase_Synaptic_Monoamines ↑ Synaptic Monoamines (DA, 5-HT, NE) MAO-A->Increase_Synaptic_Monoamines MAO-B->Increase_Synaptic_Monoamines Modulation_of\nDopaminergic_Signaling Modulation of Dopaminergic Signaling Dopamine_D2_Receptor->Modulation_of\nDopaminergic_Signaling Antidepressant-like_Effects Antidepressant-like Effects Increase_Synaptic_Monoamines->Antidepressant-like_Effects Analgesia Analgesia Increase_Synaptic_Monoamines->Analgesia Neuroprotection Neuroprotection Modulation_of\nDopaminergic_Signaling->Neuroprotection

Caption: Potential signaling pathways of 7-Me-THIQ.

Experimental Workflow Diagram

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation MAO_Inhibition_Assay MAO Inhibition Assay Data_Analysis Statistical Analysis MAO_Inhibition_Assay->Data_Analysis Receptor_Binding_Assay Receptor Binding Assay Receptor_Binding_Assay->Data_Analysis Neuronal_Cell_Culture Neuronal Cell Viability Assay Neuronal_Cell_Culture->Data_Analysis Animal_Model Animal Model of Neurological Disorder Behavioral_Testing Behavioral Testing (e.g., FST, von Frey) Animal_Model->Behavioral_Testing Neurochemical_Analysis Post-mortem Neurochemical Analysis (HPLC) Behavioral_Testing->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis Conclusion Elucidation of Neuropharmacological Profile Data_Analysis->Conclusion

Caption: Experimental workflow for 7-Me-THIQ investigation.

References

Application Notes and Protocols for 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) as a Potential PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide range of cellular functions.[1][2] The PDE4 family is composed of four subtypes (PDE4A, B, C, and D) which are predominantly expressed in inflammatory and immune cells. By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to a downstream anti-inflammatory response. This mechanism makes PDE4 a key therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[2][3]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] Recent studies have identified THIQ derivatives as potent inhibitors of PDE4, making this scaffold a promising starting point for the development of novel anti-inflammatory agents.[1][2] This document provides a comprehensive guide for the synthesis and evaluation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ), a specific analog, as a potential PDE4 inhibitor. While direct PDE4 inhibition data for 7-Methyl-THIQ is not currently published, this guide outlines the necessary protocols to synthesize and characterize its activity based on established methods for other THIQ derivatives.

PDE4-cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways, ultimately resulting in the suppression of pro-inflammatory mediators.[5]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP 5'-AMP PDE4->AMP PKA_active Active PKA PKA_inactive->PKA_active Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α) PKA_active->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Promotes Test_Compound 7-Methyl-THIQ (Potential Inhibitor) Test_Compound->PDE4 Inhibits

Caption: Simplified PDE4-cAMP signaling pathway and the inhibitory action of a potential PDE4 inhibitor.[5]

Synthesis Protocol for 7-Methyl-THIQ

The synthesis of this compound can be achieved via established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be readily reduced to the desired tetrahydroisoquinoline.[6][7][8]

Synthesis_Workflow start Start Materials: - 2-(4-methylphenyl)ethan-1-amine - Acylating Agent (e.g., Acetyl Chloride) step1 Step 1: Amide Formation Formation of N-(4-methylphenethyl)acetamide start->step1 step2 Step 2: Cyclization (Bischler-Napieralski) Use of dehydrating agent (e.g., POCl3) to form 7-methyl-1-methyl-3,4-dihydroisoquinoline step1->step2 step3 Step 3: Reduction Reduction of the imine using a reducing agent (e.g., NaBH4) step2->step3 end_product Final Product: This compound step3->end_product

Caption: General workflow for the synthesis of 7-Methyl-THIQ via the Bischler-Napieralski reaction.[6][9]
Protocol: Bischler-Napieralski Synthesis and Reduction

Step 1: Synthesis of N-(4-methylphenethyl)acetamide

  • Dissolve 2-(4-methylphenyl)ethan-1-amine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add an equimolar amount of acetyl chloride (or another acylating agent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography or recrystallization.

Step 2: Cyclization to 7-methyl-1-methyl-3,4-dihydroisoquinoline

  • To the N-(4-methylphenethyl)acetamide, add phosphorus oxychloride (POCl₃) as both the reagent and solvent.[9]

  • Reflux the mixture for the time determined by TLC monitoring until the starting material is consumed.[9]

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to this compound

  • Dissolve the crude 7-methyl-1-methyl-3,4-dihydroisoquinoline in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[9]

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography to obtain pure 7-Methyl-THIQ.

Data Presentation: PDE4 Inhibitory Activity of THIQ Derivatives

While no specific data exists for 7-Methyl-THIQ, the following table summarizes the reported in vitro PDE4 inhibitory activities of other tetrahydroisoquinoline derivatives to provide a benchmark for the expected potency.

Compound IDPDE4 SubtypeIC₅₀ (µM)Reference
Compound 8 PDE4B-[10]
(7-cyclopentyloxy)-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-3-methoxy-phenyl)methanone
Compound 19 PDE4B0.88[10]
PDE4D>20[10]
Compound 4m PDE4B-[1]
Compound 36 PDE4D-[2]
SCH 351591 PDE4 (mixed)0.058[11]
SCH 365351 PDE4 (mixed)0.020[11]

Experimental Protocols

The following protocols describe standard in vitro and cell-based assays to determine the PDE4 inhibitory potential of a test compound like 7-Methyl-THIQ.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay start_invitro Prepare Reagents: - 7-Methyl-THIQ dilutions - Recombinant PDE4 enzyme - FAM-cAMP substrate - Assay Buffer step1_invitro Plate Setup: Add compound dilutions to 384-well plate start_invitro->step1_invitro step2_invitro Enzyme Addition & Pre-incubation (15 min) step1_invitro->step2_invitro step3_invitro Initiate Reaction: Add FAM-cAMP substrate step2_invitro->step3_invitro step4_invitro Enzymatic Reaction (60 min at RT) step3_invitro->step4_invitro step5_invitro Terminate & Bind: Add Binding Agent step4_invitro->step5_invitro step6_invitro Read Fluorescence Polarization (FP) step5_invitro->step6_invitro end_invitro Data Analysis: Calculate % Inhibition and determine IC50 step6_invitro->end_invitro start_cell Seed Cells (e.g., HEK293) in 96-well plate and incubate overnight step1_cell Compound Treatment: Add 7-Methyl-THIQ dilutions and incubate (15-30 min) start_cell->step1_cell step2_cell Stimulate cAMP Production: Add Forskolin to wells step1_cell->step2_cell step3_cell Incubate (30-60 min) step2_cell->step3_cell step4_cell Cell Lysis & cAMP Measurement (e.g., HTRF, ELISA) step3_cell->step4_cell end_cell Data Analysis: Normalize data and determine IC50 step4_cell->end_cell

Caption: Experimental workflow for in vitro and cell-based evaluation of 7-Methyl-THIQ as a PDE4 inhibitor.[5][12]
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay, a common and robust method for measuring PDE4 activity and screening for inhibitors.[5][13]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

  • Test Compound (7-Methyl-THIQ) stock solution in DMSO

  • Positive Control (e.g., Roflumilast)

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Binding Agent (e.g., IMAP™ Binding Solution)

  • Low-volume, black, 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-Methyl-THIQ in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Prepare similar dilutions for the positive control, Roflumilast.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[5]

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.[5]

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[5]

  • Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.[5]

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on enzyme activity.

  • Reaction Termination: Add the Binding Agent to all wells according to the manufacturer's instructions. This stops the reaction and binds to the hydrolyzed 5'-AMP product.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for binding.[5]

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for FAM fluorescence.

Data Analysis:

The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[5]

Cell-Based cAMP Measurement Assay

This protocol describes a method to determine the IC₅₀ of a test compound by measuring its effect on forskolin-stimulated cAMP accumulation in a cell-based assay.[12][14][15]

Materials:

  • Cell Line: A suitable cell line such as Human Embryonic Kidney (HEK293) cells.[12]

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compound (7-Methyl-THIQ) stock solution in DMSO

  • Forskolin stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well white opaque plates (for luminescence assays)

Procedure:

  • Cell Seeding: Culture HEK293 cells to 80-90% confluency. Detach the cells and resuspend them in fresh culture medium. Seed the cells into a 96-well or 384-well plate at a density of 10,000-20,000 cells per well. Incubate the plate overnight to allow for cell attachment.[12]

  • Compound Preparation: Perform serial dilutions of 7-Methyl-THIQ in assay buffer to create a concentration range suitable for determining the IC₅₀ (e.g., from 1 pM to 10 µM).[12]

  • Compound Treatment: Remove the culture medium from the wells and wash gently with PBS. Add assay buffer to each well and equilibrate the cells. Add the diluted 7-Methyl-THIQ or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes at 37°C.[12]

  • cAMP Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal response (e.g., 1-10 µM) to stimulate cAMP production.[12]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen cAMP assay kit.

Data Analysis:

The raw data should be normalized. The signal from the vehicle-treated wells (forskolin only) can be set as 100% cAMP accumulation, and the signal from the unstimulated cells (no forskolin) as 0%.[12] The IC₅₀ value is determined by plotting the normalized response against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Investigating the Neuroprotective Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), a promising endogenous compound with therapeutic potential for neurodegenerative diseases. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for essential experiments to evaluate its neuroprotective properties.

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) is an endogenous amine found in the mammalian brain that has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegeneration, particularly those relevant to Parkinson's disease.[1][2] Unlike some of its structural analogs that exhibit neurotoxic properties, 1-Me-THIQ has been shown to protect neurons from a range of insults, including oxidative stress, excitotoxicity, and mitochondrial dysfunction.[3][4][5] Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development as a neuroprotective agent.

Mechanisms of Neuroprotective Action

The neuroprotective effects of 1-Me-THIQ are attributed to several key mechanisms:

  • Inhibition of Monoamine Oxidase (MAO): 1-Me-THIQ acts as a reversible inhibitor of both MAO-A and MAO-B. By inhibiting these enzymes, it reduces the catabolism of dopamine, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress in dopaminergic neurons.[4]

  • Antioxidant Properties: 1-Me-THIQ exhibits direct free-radical scavenging activity and may also indirectly enhance the cellular antioxidant defense system by inducing the expression of antioxidant enzymes.[3][4]

  • Modulation of the Glutamatergic System: 1-Me-THIQ functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity. By blocking excessive calcium influx through NMDA receptors, 1-Me-THIQ prevents the downstream cascade of events leading to neuronal cell death.[1][4]

  • Mitochondrial Protection: 1-Me-THIQ has been shown to prevent the inhibition of mitochondrial complex I, a critical component of the electron transport chain.[6][7] This action helps to maintain cellular energy production and reduce mitochondrial-derived oxidative stress.

Data Presentation

The following tables summarize quantitative data from key studies investigating the neuroprotective effects of 1-Me-THIQ.

Table 1: In Vitro Neuroprotective Effects of 1-Me-THIQ

Cell TypeNeurotoxin (Concentration)1-Me-THIQ Concentration (µM)Outcome MeasureResultReference
Rat Mesencephalic NeuronsMPP+ (10 µM)100Cell ViabilitySignificant protection against MPP+-induced cell death.[3]
Rat Mesencephalic Neurons6-OHDA (20 µM)100Cell ViabilitySignificant protection against 6-OHDA-induced cell death.[3]
Rat Mesencephalic NeuronsRotenone (10 nM)100Cell ViabilitySignificant protection against rotenone-induced cell death.[3]
Rat Hippocampal CulturesMK-801 (200 µM)50, 100Cell Viability (MTT)Significantly prevented the reduction in cell viability.[4]
Rat Hippocampal CulturesMK-801 (200 µM)50, 100LDH ReleaseSignificantly prevented the increase in LDH release.[4]

Table 2: In Vivo Neuroprotective Effects of 1-Me-THIQ in a Rat Model of Parkinson's Disease (1BnTIQ-induced)

Treatment GroupDose of 1-Me-THIQ (mg/kg)Brain RegionNeurochemical Parameter% Change from 1BnTIQ ControlReference
1BnTIQ + 1-Me-THIQ (acute)25StriatumDopamine (DA)Complete antagonization[1][2]
1BnTIQ + 1-Me-THIQ (acute)50StriatumDopamine (DA)Complete antagonization[1][2]
1BnTIQ + 1-Me-THIQ (chronic)25StriatumDopamine (DA)Complete antagonization[1][2]
1BnTIQ + 1-Me-THIQ (chronic)50StriatumDopamine (DA)Complete antagonization[1][2]

Table 3: Effect of 1-Me-THIQ on Dopamine Metabolites in Rat Striatum

Treatment GroupDose of 1-Me-THIQ (mg/kg)DOPAC ConcentrationHVA Concentration3-MT ConcentrationReference
Acute 1-Me-THIQ25~30% decreaseNo significant change~50% increase[1]
Acute 1-Me-THIQ50~45% decreaseNo significant change~70% increase[1]
Chronic 1-Me-THIQ25~40% decrease~25% decrease~100% increase[1]
Chronic 1-Me-THIQ50~50% decrease~30% decrease~120% increase[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of 1-Me-THIQ and the general workflows for relevant experimental protocols.

G cluster_0 1-Me-THIQ Neuroprotective Mechanisms cluster_1 Inhibition of Oxidative Stress cluster_2 Modulation of Glutamatergic System cluster_3 Mitochondrial Protection cluster_4 Downstream Effects one_me_thiq 1-Me-THIQ mao MAO-A/B one_me_thiq->mao Inhibits nmda NMDA Receptor one_me_thiq->nmda Antagonizes complex_i Mitochondrial Complex I one_me_thiq->complex_i Protects ros Reactive Oxygen Species (ROS) mao->ros Generates apoptosis Apoptosis ros->apoptosis ca_influx Ca2+ Influx nmda->ca_influx Mediates excitotoxicity Excitotoxicity ca_influx->excitotoxicity Leads to excitotoxicity->apoptosis atp ATP Production complex_i->atp Maintains neuronal_survival Neuronal Survival atp->neuronal_survival

Caption: Overview of the primary neuroprotective mechanisms of 1-Me-THIQ.

G cluster_assays Endpoint Assays start Start: Neuronal Cell Culture treatment Treatment: 1. Vehicle Control 2. Neurotoxin 3. Neurotoxin + 1-Me-THIQ 4. 1-Me-THIQ alone start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability apoptosis Apoptosis (TUNEL, Caspase-3) incubation->apoptosis ros Oxidative Stress (ROS Assay) incubation->ros morphology Neuronal Morphology (MAP2 Staining) incubation->morphology analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis ros->analysis morphology->analysis

Caption: General experimental workflow for in vitro neuroprotection assays.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the neuroprotective effects of 1-Me-THIQ.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Complete culture medium

  • 96-well culture plates

  • 1-Me-THIQ

  • Neurotoxin (e.g., MPP+, 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare solutions of 1-Me-THIQ and the chosen neurotoxin in culture medium.

    • Remove the old medium and add fresh medium containing the different treatment conditions (vehicle control, neurotoxin alone, neurotoxin with different concentrations of 1-Me-THIQ, 1-Me-THIQ alone).

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control group.

Protocol 2: Assessment of Cell Death using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • Treated cell cultures in a 96-well plate (from a parallel experiment to the MTT assay)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Collection: Carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Protocol 3: Detection of Apoptosis by TUNEL Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.

  • Washing: Wash the cells twice with PBS.

  • TUNEL Staining: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Protocol 4: Measurement of Caspase-3 Activity

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysates from treated cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated cells using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, mix an equal amount of protein from each lysate with the caspase-3 substrate and reaction buffer according to the kit's instructions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as fold-change relative to the control.

Protocol 5: In Vivo Microdialysis for Neurotransmitter Analysis

This protocol allows for the in vivo measurement of neurotransmitters like dopamine and its metabolites, or glutamate, in specific brain regions of freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) of an anesthetized animal using a stereotaxic apparatus. Allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a set period.

  • Drug Administration: Administer 1-Me-THIQ and/or the neurotoxin systemically (e.g., i.p.) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using an appropriate HPLC method.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline values.

Conclusion

1-Me-THIQ demonstrates significant neuroprotective potential through a combination of mechanisms, including MAO inhibition, antioxidant effects, NMDA receptor antagonism, and mitochondrial protection. The provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic utility of this promising endogenous compound in the context of neurodegenerative diseases. Further research into the specific downstream signaling pathways modulated by 1-Me-THIQ will be crucial for a complete understanding of its neuroprotective actions and for the development of targeted therapeutic strategies.

References

Application Notes: Cell-Based Assays for Evaluating 7-Methyl-THIQ Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) is a synthetic analog belonging to the tetrahydroisoquinoline (THIQ) class of compounds. THIQ derivatives are found in nature and have been synthesized for various pharmacological applications, with many analogs demonstrating significant biological activities, including neuroprotective properties.[1] Given the therapeutic interest in this scaffold for neurodegenerative disorders, it is crucial to characterize the bioactivity of novel derivatives like 7-Methyl-THIQ.

These application notes provide a comprehensive suite of cell-based assays to determine the cytotoxic profile, neuroprotective efficacy, and potential mechanism of action of 7-Methyl-THIQ. The protocols are designed for researchers in drug discovery and development, focusing on a neuroprotection screening pipeline. This pipeline begins with assessing baseline cytotoxicity, followed by evaluating the compound's ability to protect neuronal cells from a specific neurotoxin, and finally, exploring its impact on key cellular pathways, including monoamine oxidase B (MAO-B) activity, apoptosis, mitochondrial health, and oxidative stress.

Section 1: Cytotoxicity Profile of 7-Methyl-THIQ

Before assessing therapeutic effects, it is essential to determine the inherent cytotoxicity of 7-Methyl-THIQ to establish a non-toxic working concentration range. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Experimental Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to evaluate the effect of 7-Methyl-THIQ on the viability of a human neuroblastoma cell line, SH-SY5Y.

  • Cell Culture : Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Cell Seeding : Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare a stock solution of 7-Methyl-THIQ in a suitable solvent (e.g., DMSO). Create a serial dilution of 7-Methyl-THIQ in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 7-Methyl-THIQ. Include a vehicle-only control.

  • Incubation : Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization : Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of 7-Methyl-THIQ
Cell LineTreatment Duration (hours)IC50 (µM)
SH-SY5Y24Data
SH-SY5Y48Data

Workflow Visualization

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 A Seed SH-SY5Y cells (1x10⁴ cells/well) B Incubate 24h at 37°C A->B C Treat cells with 7-Methyl-THIQ serial dilutions B->C D Incubate 24-48h C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 Value H->I

Fig. 1: Workflow for MTT cytotoxicity assay.

Section 2: Neuroprotective Activity of 7-Methyl-THIQ

This section describes an assay to evaluate the potential of 7-Methyl-THIQ to protect neuronal cells from neurotoxin-induced cell death. MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is a potent neurotoxin that selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, making it a widely used agent to model Parkinson's disease in vitro.[6][7]

Experimental Protocol 2: MPP+-Induced Neurotoxicity Assay
  • Cell Culture and Seeding : Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment : After 24 hours of incubation, remove the medium and add fresh medium containing non-toxic concentrations of 7-Methyl-THIQ (determined from the MTT assay). Incubate the cells for a pre-treatment period (e.g., 2-4 hours). Include a "vehicle-only" control group and a "MPP+ only" control group.

  • Neurotoxin Challenge : Prepare a solution of MPP+ in culture medium. Add MPP+ to the wells (final concentration typically 0.5-2 mM, to be optimized for the cell line) that already contain 7-Methyl-THIQ or vehicle. Do not add MPP+ to the "vehicle-only" control wells.

  • Incubation : Incubate the plate for 24-48 hours at 37°C.

  • Viability Assessment : After the incubation period, assess cell viability using the MTT assay as described in Protocol 1 (steps 5-9).

  • Data Analysis : Calculate the percentage of neuroprotection afforded by 7-Methyl-THIQ by normalizing the data. The viability of the "vehicle-only" group is set to 100%, and the "MPP+ only" group represents the baseline for toxicity.

    • Neuroprotection (%) = [(Viability(Compound+MPP+) - Viability(MPP+ only)) / (Viability(Vehicle) - Viability(MPP+ only))] x 100

Data Presentation: Neuroprotective Effect of 7-Methyl-THIQ against MPP+
7-Methyl-THIQ Conc. (µM)Cell Viability (%) vs. VehicleNeuroprotection (%)
0 (MPP+ only)Data0
1DataData
5DataData
10DataData

Section 3: Mechanistic Evaluation of 7-Methyl-THIQ

The following assays are designed to investigate the potential mechanisms underlying the neuroprotective effects of 7-Methyl-THIQ.

Monoamine Oxidase B (MAO-B) Inhibition

THIQ analogs have been investigated as inhibitors of MAO-B, an enzyme involved in the catabolism of dopamine.[3] Its inhibition is a therapeutic strategy for Parkinson's disease. This assay measures MAO-B activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction, using a fluorometric probe.[3][8]

Experimental Protocol 3: Fluorometric MAO-B Inhibition Assay
  • Cell Culture : Seed SH-SY5Y cells (which endogenously express MAO-B) in a 96-well black, clear-bottom plate at 5 x 10⁴ cells per well and incubate for 24 hours.[3]

  • Compound Treatment : Treat cells with varying concentrations of 7-Methyl-THIQ for a desired time (e.g., 1-2 hours). Include a vehicle control and a positive control inhibitor (e.g., Pargyline).[3][9]

  • Cell Lysis : Wash cells twice with ice-cold PBS and add 50 µL of ice-cold cell lysis buffer. Incubate on ice for 30 minutes with gentle shaking. Centrifuge the plate to pellet debris and transfer the supernatant (lysate) to a new 96-well plate.[3]

  • MAO-B Reaction : Prepare a reaction mixture containing an MAO-B substrate (e.g., Benzylamine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP) in a reaction buffer.[3][9]

  • Fluorescence Measurement : Add the reaction mixture to each well containing the cell lysate. Incubate at 37°C for 30-60 minutes, protected from light. Measure fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[3]

  • Data Analysis : Calculate the percentage of MAO-B inhibition for each concentration of 7-Methyl-THIQ relative to the vehicle control and determine the IC50 value.

Data Presentation: MAO-B Inhibitory Activity
CompoundIC50 (µM)
7-Methyl-THIQData
Pargyline (Control)Data

Signaling Pathway Visualization

G cluster_0 MAO-B Catalytic Cycle Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Products DOPAL + H₂O₂ + NH₃ MAOB->Products H2O2_ROS H₂O₂ (ROS) Products->H2O2_ROS contributes to Compound 7-Methyl-THIQ Compound->MAOB Inhibition OxidativeStress Oxidative Stress H2O2_ROS->OxidativeStress

Fig. 2: Inhibition of MAO-B by 7-Methyl-THIQ.
Assessment of Apoptosis

Neurotoxins can induce apoptosis, or programmed cell death. This protocol measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Protocol 4: Caspase-3 Activity Assay
  • Cell Treatment : Seed SH-SY5Y cells in a 96-well plate and treat with 7-Methyl-THIQ and/or MPP+ as described in the neuroprotection assay (Protocol 2).

  • Cell Lysis : After treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.

  • Caspase Reaction : Add the cell lysate to a new plate containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays).[10]

  • Signal Measurement : Incubate at 37°C for 1-2 hours. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis : Normalize caspase-3 activity to the total protein concentration in each lysate. Express the results as a fold change relative to the vehicle control.

Data Presentation: Effect on Caspase-3 Activity
Treatment GroupCaspase-3 Activity (Fold Change vs. Vehicle)
Vehicle Control1.0
MPP+ onlyData
MPP+ + 7-Methyl-THIQ (1 µM)Data
MPP+ + 7-Methyl-THIQ (10 µM)Data
Measurement of Mitochondrial Membrane Potential (ΔΨm)

MPP+ toxicity is linked to mitochondrial dysfunction, leading to the collapse of the mitochondrial membrane potential (ΔΨm). This assay uses a potentiometric dye like TMRM or JC-10 to assess mitochondrial health.[11][12]

Experimental Protocol 5: ΔΨm Assay using TMRM
  • Cell Treatment : Seed SH-SY5Y cells on a 96-well black, clear-bottom plate or on glass coverslips. Treat with 7-Methyl-THIQ and/or MPP+ as described in Protocol 2. Include a positive control for depolarization (e.g., FCCP).

  • Dye Loading : Remove the treatment medium and incubate the cells with a medium containing a low concentration of TMRM (e.g., 25-100 nM) for 30-40 minutes at 37°C.[11]

  • Imaging/Measurement :

    • Microscopy : Wash cells with buffer and image immediately using a fluorescence microscope. Healthy cells with polarized mitochondria will accumulate the dye and show bright red fluorescence. Depolarized mitochondria will not retain the dye.[11]

    • Plate Reader : After washing, measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm).

  • Data Analysis : Quantify the fluorescence intensity per cell (for microscopy) or per well (for plate reader). Express the results as a percentage of the vehicle control.

Data Presentation: Effect on Mitochondrial Membrane Potential
Treatment GroupTMRM Fluorescence Intensity (% of Vehicle Control)
Vehicle Control100
MPP+ onlyData
MPP+ + 7-Methyl-THIQ (1 µM)Data
MPP+ + 7-Methyl-THIQ (10 µM)Data
FCCP (Positive Control)Data
Quantification of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a common mechanism of neurotoxicity.[13][14] This assay uses the cell-permeable probe DCFDA (H2DCFDA) to measure intracellular ROS levels.

Experimental Protocol 6: Intracellular ROS Measurement
  • Cell Treatment : Seed SH-SY5Y cells in a 96-well black, clear-bottom plate. Treat with 7-Methyl-THIQ and/or MPP+ for a shorter duration (e.g., 1-6 hours), as ROS production is often an early event.[15]

  • Probe Loading : Remove the treatment medium and wash the cells once with PBS. Load the cells with a working solution of DCFDA (e.g., 10-20 µM) in serum-free medium or PBS.[13][15]

  • Incubation : Incubate the plate for 30-45 minutes at 37°C in the dark.[15]

  • Measurement : Remove the DCFDA solution and wash the cells. Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][15]

  • Data Analysis : Express the fluorescence intensity as a fold change relative to the vehicle-treated control cells.

Data Presentation: Effect on Intracellular ROS Levels
Treatment GroupROS Levels (Fold Change vs. Vehicle)
Vehicle Control1.0
MPP+ onlyData
MPP+ + 7-Methyl-THIQ (1 µM)Data
MPP+ + 7-Methyl-THIQ (10 µM)Data

Overall Mechanistic Pathway Visualization

G cluster_pathways Downstream Effects MPP MPP+ Neurotoxin Mito Mitochondria (Complex I) MPP->Mito Inhibition MMP ΔΨm Collapse Mito->MMP ROS ROS Production ↑ Mito->ROS Caspase Caspase-3 Activation MMP->Caspase ROS->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Compound 7-Methyl-THIQ Compound->Mito Protects Compound->ROS Reduces Compound->Caspase Inhibits

Fig. 3: Potential neuroprotective mechanisms of 7-Methyl-THIQ.

References

Animal Models for Studying 7-Methyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the physiological and behavioral effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ). This document outlines detailed protocols for key experiments, summarizes quantitative data, and visualizes relevant biological pathways to facilitate research and drug development efforts.

Introduction to this compound (7-Me-THIQ)

This compound (7-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs, including the closely studied analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known to be present endogenously in the mammalian brain and exhibit a range of biological activities.[1][2] Research suggests that these compounds possess neuroprotective, antidepressant-like, and potential anti-Parkinsonian properties.[3][4][5] Their mechanism of action is thought to involve the modulation of monoaminergic systems, including the inhibition of monoamine oxidase (MAO) and interaction with neurotransmitter pathways.[6][7][8]

Animal Models

Rodent models, particularly mice and rats, are the most common systems for studying the in vivo effects of 7-Me-THIQ and its analogs. The choice of model depends on the specific research question.

  • Normal (Wild-Type) Rodents: Used to investigate the baseline pharmacological and behavioral effects of 7-Me-THIQ, such as its impact on mood and motor activity. C57BL/6J mice are a frequently used strain for behavioral studies.[9]

  • Neurotoxin-Induced Models of Parkinson's Disease: To study the neuroprotective potential of 7-Me-THIQ, models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA) are employed.[10][11][12] These toxins selectively destroy dopaminergic neurons, mimicking some of the pathology of Parkinson's disease.

  • Models of Depression: The antidepressant-like effects of 7-Me-THIQ can be evaluated using models of behavioral despair, such as the Forced Swim Test (FST) and Tail Suspension Test (TST).[9] Chronic mild stress models can also be utilized for a more translationally relevant assessment.[8]

  • Models of Neuropathic Pain: The analgesic properties of 7-Me-THIQ can be investigated in models of neuropathic pain, such as streptozotocin (STZ)-induced diabetic neuropathy.[13]

Data Presentation

The following tables summarize quantitative data from studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog of 7-Me-THIQ, which provides a strong basis for designing experiments with 7-Me-THIQ.

Table 1: Effects of 1MeTIQ on Immobility Time in Behavioral Despair Tests in Mice

TestAnimal ModelTreatmentDose (mg/kg, i.p.)OutcomeReference
Forced Swim Test (FST)Male C57BL/6J mice1MeTIQ10Significant decrease in immobility time[9]
1MeTIQ25Significant decrease in immobility time[9]
1MeTIQ50Significant decrease in immobility time[9]
Imipramine (control)15Significant decrease in immobility time[9]
Tail Suspension Test (TST)Male C57BL/6J mice1MeTIQ10Significant decrease in immobility time[9]
1MeTIQ25Significant decrease in immobility time[9]
1MeTIQ50Significant decrease in immobility time[9]
Imipramine (control)30Significant decrease in immobility time[9]

Table 2: Effects of 1MeTIQ on Neurotransmitter Levels in a Model of Diabetic Neuropathic Pain in Mice

Brain RegionNeurotransmitterExperimental GroupOutcomeReference
StriatumDopamineSTZ-induced diabetic miceDecreased levels[13]
STZ + 1MeTIQ (15-45 mg/kg, i.p.)Reversal of dopamine decrease[13]
Frontal CortexSerotoninSTZ-induced diabetic miceDecreased levels[13]
STZ + 1MeTIQ (15-45 mg/kg, i.p.)Reversal of serotonin decrease[13]
StriatumSerotoninSTZ-induced diabetic miceDecreased levels[13]
STZ + 1MeTIQ (15-45 mg/kg, i.p.)Reversal of serotonin decrease[13]
HippocampusSerotoninSTZ-induced diabetic miceDecreased levels[13]
STZ + 1MeTIQ (15-45 mg/kg, i.p.)Reversal of serotonin decrease[13]

Experimental Protocols

Substance Administration

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

  • Preparation of 7-Me-THIQ Solution: Dissolve 7-Me-THIQ in sterile 0.9% NaCl (saline) solution. The concentration should be calculated based on the desired dose (e.g., in mg/kg) and an injection volume of 10 ml/kg body weight. Ensure the pH of the solution is close to neutral (~7.0).[14]

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

  • Administration: Inject the calculated volume of the 7-Me-THIQ solution.

  • Post-injection Monitoring: Observe the animal for any adverse reactions immediately after injection and at regular intervals as required by the experimental design.

Workflow for Intraperitoneal Administration.
Behavioral Assays

Protocol 2: Forced Swim Test (FST) in Mice

This test is used to assess antidepressant-like activity.[2][15]

  • Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) filled with water (24-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer 7-Me-THIQ or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the session using a video camera for later analysis.

  • Scoring: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.[15]

Protocol 3: Tail Suspension Test (TST) in Mice

This is another common test for screening potential antidepressant drugs.[16][17][18]

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.

  • Procedure:

    • Administer 7-Me-THIQ or vehicle to the mice.

    • Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.

    • The test duration is typically 6 minutes.

  • Scoring: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect. To prevent tail-climbing behavior, a small cylinder can be placed around the tail.[17]

Neurochemical Analysis

Protocol 4: HPLC Analysis of Monoamine Neurotransmitters

This protocol is for the quantification of dopamine, serotonin, and their metabolites in brain tissue.[3][9][19]

  • Tissue Preparation:

    • Following behavioral testing or at the designated experimental endpoint, euthanize the animal and rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet proteins.

  • HPLC with Electrochemical Detection (HPLC-ED):

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a specific volume of the filtered supernatant into the HPLC system.

    • Use a reverse-phase C18 column for separation.

    • The mobile phase composition will vary depending on the specific neurotransmitters being analyzed but typically consists of a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol or acetonitrile).

    • Detect the neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.

  • Quantification: Calculate the concentration of each neurotransmitter by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of the analytes.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissect Brain Dissection homogenize Homogenization dissect->homogenize centrifuge Centrifugation homogenize->centrifuge filter Filtration centrifuge->filter inject Sample Injection filter->inject separate Chromatographic Separation inject->separate detect Electrochemical Detection separate->detect quantify Quantification detect->quantify

Workflow for HPLC Neurotransmitter Analysis.

Signaling Pathways

The neuroprotective and antidepressant-like effects of 7-Me-THIQ and its analogs are believed to be mediated through the modulation of several key signaling pathways.

Monoamine Oxidase (MAO) Inhibition

7-Me-THIQ and related compounds have been shown to inhibit MAO-A and MAO-B.[6][7] MAO is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.

G MeTHIQ 7-Me-THIQ MAO Monoamine Oxidase (MAO-A/B) MeTHIQ->MAO Inhibits Degradation Degradation Products MAO->Degradation Catalyzes Synaptic Increased Synaptic Monoamines MAO->Synaptic leads to Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Substrate Effect Antidepressant & Neuroprotective Effects Synaptic->Effect

7-Me-THIQ-mediated MAO Inhibition Pathway.
Modulation of CREB Signaling

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, survival, and the therapeutic action of antidepressants.[20][21][22] The activation of monoaminergic systems by 7-Me-THIQ can lead to the downstream activation of signaling cascades, such as the PKA pathway, which in turn phosphorylates and activates CREB. Activated CREB then promotes the transcription of genes involved in neuroprotection and synaptic function, such as brain-derived neurotrophic factor (BDNF).

G MeTHIQ 7-Me-THIQ Monoamines Increased Monoamines MeTHIQ->Monoamines Receptors G-protein Coupled Receptors Monoamines->Receptors Activate AC Adenylyl Cyclase Receptors->AC Activate cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Genes Gene Transcription (e.g., BDNF) pCREB->Genes Promotes Effects Neuroprotection, Synaptic Plasticity Genes->Effects

Proposed CREB Signaling Pathway Modulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methyl-1,2,3,4-tetrahydroisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for the synthesis of the this compound scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2][3][4] The Pictet-Spengler reaction involves the condensation of 4-methylphenethylamine with an aldehyde (typically formaldehyde or a formaldehyde equivalent) followed by an acid-catalyzed cyclization.[5] The Bischler-Napieralski reaction utilizes the cyclization of an N-acyl-4-methylphenethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[1][4][6]

Q2: Which synthetic route is generally preferred for this specific compound?

For the synthesis of this compound, the Pictet-Spengler reaction is often preferred due to its more direct nature, typically involving a one-pot reaction from the corresponding phenethylamine. The methyl group at the para-position is an electron-donating group, which activates the aromatic ring and facilitates the electrophilic aromatic substitution required for cyclization in the Pictet-Spengler reaction.[7][8] The Bischler-Napieralski reaction is also a viable route but involves an additional step of preparing the N-acyl derivative and a subsequent reduction step.

Q3: What is a reasonable expected yield for the synthesis of this compound?

While specific yield data for this compound is not extensively reported in readily available literature, yields for analogous Pictet-Spengler and Bischler-Napieralski reactions can vary significantly based on the specific conditions and substrates used. For the Pictet-Spengler synthesis of similar tetrahydroisoquinolines, yields can range from moderate to high.[9] In the case of the Bischler-Napieralski reaction, the cyclization step can also provide good yields, with the overall yield being dependent on the efficiency of the reduction of the intermediate dihydroisoquinoline.[10]

Q4: How can I purify the final product, this compound?

Purification of this compound can typically be achieved through several methods. Column chromatography on silica gel is a common technique. Additionally, the basic nature of the tetrahydroisoquinoline allows for purification via acid-base extraction. The product can also be precipitated as a salt, such as the hydrochloride salt, by treating a solution of the free base in an organic solvent (e.g., diethyl ether) with a solution of HCl.[11]

Troubleshooting Guides

Pictet-Spengler Reaction Troubleshooting

Q: My Pictet-Spengler reaction yield is low. What are the potential causes and solutions?

A: Low yields in the Pictet-Spengler synthesis of this compound can stem from several factors:

  • Incomplete Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensure your aldehyde source is fresh and reactive. For formaldehyde, paraformaldehyde or 1,3,5-trioxane can be used, and they require sufficient acid catalysis to depolymerize.

  • Insufficient Acid Catalysis: A strong acid is generally required to catalyze the cyclization.[5] If the reaction is sluggish, a stronger acid or slightly elevated temperatures may be necessary. However, excessively harsh conditions can lead to side reactions. Superacids have been used for less activated systems, but for a methyl-substituted phenethylamine, standard strong acids like HCl or trifluoroacetic acid should suffice.[9]

  • Poor Quality Starting Material: Ensure the purity of your 4-methylphenethylamine. Impurities can interfere with the reaction.

  • Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. If the reaction is incomplete at room temperature, gentle heating can be applied. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q: I am observing significant side product formation. What are they and how can I minimize them?

A: A potential side reaction is the polymerization of the aldehyde, especially formaldehyde. Using a slight excess of the phenethylamine can sometimes help to ensure the aldehyde is consumed in the desired reaction. Additionally, other electrophilic aromatic substitution reactions could occur if the reaction conditions are too harsh. Careful control of temperature and the amount of acid catalyst is crucial.

Bischler-Napieralski Reaction Troubleshooting

Q: The cyclization step of my Bischler-Napieralski synthesis is not working well. What should I check?

A: The success of the Bischler-Napieralski cyclization depends heavily on the dehydrating agent and reaction conditions:

  • Choice of Dehydrating Agent: Phosphoryl chloride (POCl₃) is commonly used. For less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) can be beneficial as it leads to the formation of pyrophosphates, which are better leaving groups.[12]

  • Reaction Temperature: The reaction often requires heating (refluxing in a suitable solvent like toluene or xylene) to proceed at a reasonable rate.[12]

  • Purity of the N-acyl Precursor: Ensure your N-(4-methylphenethyl)formamide is pure and dry. Moisture can quench the dehydrating agent.

Q: I am getting a significant amount of a styrene byproduct. How can I prevent this?

A: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction.[7][12] This is more prominent when the intermediate nitrilium ion is stable. To minimize this side reaction, you can try the following:

  • Use Milder Conditions: Modern variations of the Bischler-Napieralski reaction use reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) which can promote cyclization under milder conditions, potentially reducing the formation of the styrene byproduct.[12]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[12]

Q: The reduction of the intermediate 3,4-dihydroisoquinoline is giving me a low yield. What can I do?

A: The reduction of the imine functionality in the dihydroisoquinoline is typically straightforward but can be optimized:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective choice.[6] If this is not effective, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with greater caution regarding the workup procedure.

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. The reaction is usually fast at room temperature or 0 °C.

Experimental Protocols

Pictet-Spengler Synthesis of this compound

Step 1: Synthesis of 4-Methylphenethylamine (if not commercially available)

Several methods can be used for the synthesis of 4-methylphenethylamine. One common method is the reduction of 4-methylphenylacetonitrile.

  • Materials: 4-methylphenylacetonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid, 1 M Sodium hydroxide.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methylphenylacetonitrile (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting solids and wash them with diethyl ether.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methylphenethylamine.

Step 2: Pictet-Spengler Cyclization

  • Materials: 4-methylphenethylamine, Paraformaldehyde, Concentrated Hydrochloric Acid, Methanol.

  • Procedure:

    • Dissolve 4-methylphenethylamine (1 equivalent) in methanol.

    • Add paraformaldehyde (1.2 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Bischler-Napieralski Synthesis of this compound

Step 1: Synthesis of N-(4-methylphenethyl)formamide

  • Materials: 4-methylphenethylamine, Formic acid.

  • Procedure:

    • In a round-bottom flask, mix 4-methylphenethylamine (1 equivalent) with an excess of formic acid (e.g., 3-5 equivalents).

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture and carefully pour it into ice water.

    • Neutralize the solution with a base such as sodium carbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield N-(4-methylphenethyl)formamide.

Step 2: Bischler-Napieralski Cyclization and Reduction

  • Materials: N-(4-methylphenethyl)formamide, Phosphorus oxychloride (POCl₃), Toluene (anhydrous), Sodium borohydride (NaBH₄), Methanol.

  • Procedure (Cyclization):

    • Dissolve N-(4-methylphenethyl)formamide (1 equivalent) in anhydrous toluene.

    • Slowly add phosphorus oxychloride (1.5-2 equivalents) to the solution at 0 °C.

    • After the addition, heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Make the aqueous layer basic with concentrated ammonium hydroxide and extract the product with toluene or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Procedure (Reduction):

    • Dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5-2 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Starting PhenethylamineAldehydeAcid CatalystSolventTemperatureYield (%)
PhenethylamineDimethoxymethaneConc. HCl-100 °C40
3,4-DimethoxyphenethylamineBenzaldehydeTFAMicrowave-98
2-(3,4-dimethoxyphenyl)ethylamineVarious AldehydesBF₃·OEt₂CH₂Cl₂--
TryptamineVarious AldehydesAcetic AcidTolueneRT54

Note: This table presents data for analogous reactions to provide a general reference.[6][13]

Table 2: Comparison of Reaction Conditions for Bischler-Napieralski Synthesis of Tetrahydroisoquinolines

N-Acyl-phenethylamine DerivativeCyclizing AgentSolventTemperatureReductionOverall Yield (%)
N-acetyl-β-arylethyl amine derivativePOCl₃--NaBH₄70
N-acyl derivative of β-phenylethylaminePOCl₃, P₂O₅, or ZnCl₂Toluene/XyleneRefluxNaBH₄-
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamidePOCl₃----

Note: This table presents data for analogous reactions to provide a general reference.[1][6][10]

Visualizations

experimental_workflow_pictet_spengler cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine 4-Methylphenethylamine reaction Pictet-Spengler Cyclization (Conc. HCl, Methanol) start_amine->reaction start_aldehyde Paraformaldehyde start_aldehyde->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Methyl-1,2,3,4- tetrahydroisoquinoline purification->product

Caption: Experimental workflow for the Pictet-Spengler synthesis.

troubleshooting_pictet_spengler start Low Yield in Pictet-Spengler Reaction q1 Is the reaction incomplete? start->q1 a1_yes Increase reaction time or temperature. Optimize acid concentration. q1->a1_yes Yes a1_no Check for side products. q1->a1_no No q2 Are starting materials pure? a1_no->q2 a2_yes Consider alternative acid catalysts. q2->a2_yes Yes a2_no Purify starting materials. q2->a2_no No experimental_workflow_bischler_napieralski cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_amide N-(4-methylphenethyl)formamide cyclization Bischler-Napieralski Cyclization (POCl3, Toluene) start_amide->cyclization reduction Reduction (NaBH4, Methanol) cyclization->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product 7-Methyl-1,2,3,4- tetrahydroisoquinoline purification->product troubleshooting_bischler_napieralski start Low Yield in Bischler-Napieralski Reaction q1 Is the cyclization step problematic? start->q1 a1_yes Use stronger dehydrating agent (e.g., P2O5). Increase reaction temperature. q1->a1_yes Yes a1_no Check the reduction step. q1->a1_no No q2 Is there styrene byproduct formation? a1_yes->q2 a1_no->q2 a2_yes Use milder cyclization conditions (e.g., Tf2O). Consider using nitrile as solvent. a2_no Check purity of dihydroisoquinoline intermediate.

References

Technical Support Center: Overcoming Challenges in the Purification of 7-Methyl-THIQ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals facing challenges in the purification and analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) isomers. Due to their structural similarity, separating these chiral compounds requires specialized techniques and systematic troubleshooting. This guide provides answers to common questions, detailed troubleshooting steps, and example protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 7-Methyl-THIQ isomers so challenging? A1: 7-Methyl-THIQ exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] Consequently, they do not separate using standard chromatography techniques (like a typical C18 column) and require a chiral environment to differentiate between them.[2][3] This differentiation is crucial as enantiomers can exhibit different pharmacological and toxicological effects in biological systems.[4]

Q2: What is the most effective technique for separating 7-Methyl-THIQ enantiomers? A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers like 7-Methyl-THIQ.[5][6] CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[2][7] Screening multiple CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based) is the recommended starting approach, as there is no universal CSP for all compounds.[2][8][9]

Q3: Besides the chiral column, what are the most critical parameters to optimize for successful separation? A3: The mobile phase composition, including the organic modifier, additives, and flow rate, is critical.[10][11] For polysaccharide-based columns, solvents like ethanol, isopropanol, and acetonitrile mixed with alkane are common. For reversed-phase separations, adjusting the pH and buffer concentration can significantly impact resolution for ionizable compounds like THIQ derivatives.[11] Temperature is another key parameter, as it can alter the selectivity and efficiency of the separation.[11]

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

  • Question: My 7-Methyl-THIQ isomer peaks are not separating. What steps should I take?

  • Answer: This is the most common challenge in chiral separations. A systematic optimization of your chromatographic conditions is necessary.

    • Initial System Checks:

      • Confirm Column Suitability: Ensure you are using a chiral stationary phase. Standard achiral columns like C18 will not resolve enantiomers.[2]

      • Column Health: An old or contaminated column can lose its resolving power. Evaluate its performance with a known standard.[10]

      • System Suitability: Verify your HPLC system is functioning correctly by running a system suitability test.[10]

    • Optimization Strategies:

      • Screen Different CSPs: The interaction between the analyte and the chiral stationary phase is highly specific. If one column fails, screen others with different chemistries (e.g., cellulose-based, amylose-based, cyclodextrin-based).[8][9]

      • Optimize Mobile Phase:

        • Organic Modifier: The choice of organic solvent (e.g., methanol, ethanol, isopropanol, acetonitrile) can dramatically affect selectivity. Test different solvents and their ratios in the mobile phase.[11]

        • Additives: For basic compounds like 7-Methyl-THIQ, adding a small amount of an amine modifier like diethylamine (DEA) in normal-phase or an acid like trifluoroacetic acid (TFA) in reversed-phase can improve peak shape and resolution.[8]

      • Adjust Temperature: Lowering the column temperature often increases the interaction differences between enantiomers and the CSP, which can lead to improved resolution.[11]

      • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the isomers and the stationary phase, potentially improving the separation of closely eluting peaks.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for 7-Methyl-THIQ are tailing or fronting. What is the cause and how can I fix it?

  • Answer: Poor peak shape compromises resolution and the accuracy of quantification.

    • For Peak Tailing:

      • Cause: Often caused by secondary interactions, such as the basic amine group of the THIQ molecule interacting with acidic silanol groups on the silica support of the column.

      • Solution:

        • Add a Mobile Phase Modifier: Introduce a competing base, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase. This modifier will preferentially interact with the active sites on the stationary phase, leading to more symmetrical peaks.

        • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.[10]

    • For Peak Fronting:

      • Cause: This is often a sign of column overload or an issue with the sample solvent.

      • Solution:

        • Reduce Sample Concentration: Decrease the amount of sample injected onto the column.

        • Use a Weaker Sample Solvent: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase whenever possible. Injecting a sample in a much stronger solvent can cause the peak to front.[10]

Issue 3: Shifting or Unstable Retention Times

  • Question: The retention times for my isomers are drifting between injections. How can I stabilize them?

  • Answer: Stable retention times are critical for reliable peak identification.

    • Potential Causes & Solutions:

      • Temperature Fluctuations: Use a thermostatted column compartment to maintain a consistent temperature.[10]

      • Inconsistent Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed. If preparing it manually, ensure the composition is consistent for each batch. Air bubbles in the system can cause pressure fluctuations and shifting retention times.[12]

      • Pump Issues: Leaks or failing check valves in the HPLC pump can lead to an inconsistent flow rate. Perform regular pump maintenance and check for a steady pressure reading.[13]

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes or more, especially when switching mobile phases.

Issue 4: System Backpressure is Too High

  • Question: After several injections, my HPLC system pressure has increased significantly. What should I do?

  • Answer: High backpressure can damage the column and the HPLC pump.

    • Troubleshooting Steps:

      • Identify the Source: Systematically disconnect components (starting from the detector and moving backward toward the pump) to locate the source of the blockage.[11]

      • Check for Blocked Frits: The inlet frit of the column or guard column is a common site for clogs from sample particulates or mobile phase precipitation. If the column manufacturer permits, try back-flushing the column at a low flow rate.[12]

      • Filter Your Samples: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.

Data Presentation

Systematically documenting your experimental results is crucial for method development. The following tables provide templates for organizing your data during screening and optimization.

Table 1: Example Data for Chiral Stationary Phase (CSP) Screening for 7-Methyl-THIQ Isomers

Column Name Chiral Selector Mobile Phase Flow Rate (mL/min) Temp (°C) Retention Time (t_R1, min) Retention Time (t_R2, min) Resolution (R_s)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10) + 0.1% DEA 1.0 25 8.2 9.5 1.8
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/EtOH (85:15) + 0.1% DEA 1.0 25 10.1 10.8 1.1
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate) ACN/MeOH (50:50) + 0.1% TFA 0.8 30 6.5 6.5 0.0

| CYCLOBOND I | Beta-cyclodextrin | ACN/Water (40:60) | 1.0 | 25 | 12.3 | 12.3 | 0.0 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Data for Mobile Phase Optimization on Chiralpak IA Column

Hexane:IPA Ratio Additive (DEA) Flow Rate (mL/min) Temp (°C) Retention Time (t_R1, min) Retention Time (t_R2, min) Resolution (R_s)
95:5 0.1% 1.0 25 12.4 15.1 2.1
90:10 0.1% 1.0 25 8.2 9.5 1.8
85:15 0.1% 1.0 25 6.1 6.9 1.4
90:10 0.05% 1.0 25 8.5 10.0 1.6

| 90:10 | 0.1% | 0.8 | 25 | 10.3 | 11.9 | 2.0 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for 7-Methyl-THIQ Isomers

This protocol outlines a general strategy for developing a robust separation method.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 7-Methyl-THIQ racemic mixture.

    • Dissolve the sample in 1 mL of a solvent compatible with the initial mobile phase conditions (e.g., for normal phase, use a small amount of the mobile phase itself).

    • If solubility is an issue, sonicate for 5 minutes.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Initial Column and Mobile Phase Screening:

    • Select a set of 3-5 chiral columns with diverse selectivities (e.g., Chiralpak IA, Chiralcel OD, Chiralpak AD).[11]

    • For normal phase mode, start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) as an additive to improve peak shape.

    • For reversed-phase mode, start with Acetonitrile/Water (50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject the sample onto each column and evaluate the chromatograms for any separation. A resolution factor (Rs) greater than 1.5 is considered a baseline separation.[14]

  • Method Optimization:

    • Select the column/mobile phase combination that shows the best initial separation or "hit".

    • Vary Organic Modifier Ratio: Adjust the ratio of the organic solvent (e.g., change Hexane/IPA from 90:10 to 95:5 or 85:15). Decreasing the percentage of the polar alcohol will generally increase retention and may improve resolution.[10]

    • Change Organic Modifier: If using IPA, test ethanol as an alternative, as it can offer different selectivity.

    • Optimize Temperature: Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see how it affects resolution.

    • Adjust Flow Rate: If peaks are very close, reduce the flow rate (e.g., to 0.8 or 0.5 mL/min) to see if resolution improves.[10]

    • Document all results systematically as shown in the tables above.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and understanding the key relationships in your experiments.

TroubleshootingWorkflow cluster_mp cluster_column cluster_conditions start Problem: Poor Resolution / Co-elution check_system 1. Check System Suitability start->check_system optimize_mp 2. Optimize Mobile Phase start->optimize_mp check_column 3. Evaluate Column start->check_column optimize_conditions 4. Adjust Other Conditions start->optimize_conditions mp_solvent Change Organic Modifier (e.g., IPA vs EtOH) optimize_mp->mp_solvent mp_ratio Adjust Solvent Ratio optimize_mp->mp_ratio mp_additive Vary Additive (e.g., DEA %) optimize_mp->mp_additive column_health Check Column Health (Use Standard) check_column->column_health column_screen Screen Different CSP Types check_column->column_screen cond_temp Adjust Temperature optimize_conditions->cond_temp cond_flow Lower Flow Rate optimize_conditions->cond_flow

Caption: Troubleshooting workflow for poor isomer resolution.

ParameterRelationships param_csp Chiral Stationary Phase (CSP) out_selectivity Selectivity (α) param_csp->out_selectivity Primary Effect param_mp Mobile Phase (Solvent & Additive) param_mp->out_selectivity out_retention Retention Time (k) param_mp->out_retention param_temp Temperature param_temp->out_selectivity param_temp->out_retention param_flow Flow Rate param_flow->out_retention out_efficiency Efficiency (N) & Peak Shape param_flow->out_efficiency result Resolution (Rs) out_selectivity->result out_retention->result out_efficiency->result

Caption: Key parameter relationships in chiral HPLC.

References

Technical Support Center: N-Methylation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-methylation of 7-Methyl-THIQ. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-methylation of 7-Methyl-THIQ, particularly when using the Eschweiler-Clarke reaction.

Issue Potential Cause(s) Troubleshooting Suggestions
Low to No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Old or improperly stored formaldehyde or formic acid. 3. Incorrect pH: The reaction is sensitive to pH; strongly acidic or basic conditions can hinder the reaction.[1]1. Extend reaction time or increase temperature: Monitor the reaction progress by TLC. Consider increasing the temperature to 90-100°C or extending the reaction time to 24 hours. 2. Use fresh reagents: Ensure the formaldehyde solution is fresh and the formic acid is of high purity. 3. Verify reagent stoichiometry: Use a slight excess of formaldehyde and a larger excess of formic acid as per the recommended protocol.
Presence of Unreacted Starting Material 1. Insufficient reagents: Not enough formaldehyde or formic acid to drive the reaction to completion. 2. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Increase reagent equivalents: Add a larger excess of formaldehyde and formic acid. 2. Increase reaction temperature: Gradually increase the temperature to the optimal range of 80-100°C.[1]
Formation of N-formyl Impurity Side reaction with formic acid: The amine can react with formic acid to form an N-formyl derivative, especially if the reaction conditions are not optimal.Optimize reagent addition and temperature: Ensure formaldehyde is present to facilitate the formation of the iminium ion, which is then reduced. Maintaining the recommended temperature can also minimize this side reaction.
Formation of Quaternary Ammonium Salt Use of alternative methylating agents: While the Eschweiler-Clarke reaction specifically avoids quaternization, using other methylating agents like methyl iodide can lead to this side product.[2]Adhere to the Eschweiler-Clarke protocol: This method is designed to stop at the tertiary amine stage.[2][3]
Difficult Product Purification 1. Excess reagents: Residual formic acid and formaldehyde can complicate the workup. 2. Similar polarity of product and byproducts: Makes chromatographic separation challenging.1. Thorough workup: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) to remove formic acid. Excess formaldehyde can be removed by aqueous extraction. 2. Optimize chromatography: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the N-methylation of 7-Methyl-THIQ?

A1: The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of secondary amines like 7-Methyl-THIQ.[2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as both a catalyst and a reducing agent.[2] A key advantage is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[2]

Q2: What are the typical reaction conditions for the Eschweiler-Clarke N-methylation of a secondary amine?

A2: A general protocol involves heating the secondary amine with an excess of formaldehyde and formic acid.[4] Typical conditions are a reaction temperature of 80-100°C for 12-24 hours.[1][5]

Q3: Can I use other methylating agents besides formaldehyde and formic acid?

A3: Yes, other methylating agents such as dimethyl sulfate or methyl iodide can be used, but they are more prone to causing over-methylation to form the quaternary ammonium salt.[6] Alternative reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be used in place of formic acid in a process known as reductive amination.[7]

Q4: How does the methyl group at the 7-position of the THIQ ring affect the N-methylation reaction?

A4: The methyl group at the 7-position is an electron-donating group. Electron-donating groups on the aromatic ring of an amine can increase the nucleophilicity of the nitrogen atom, which may facilitate the initial reaction with formaldehyde.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

Q6: What are the expected spectroscopic data for the product, N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline?

A6:

  • 1H NMR: Expect to see a singlet for the N-methyl group around 2.4-2.5 ppm and a singlet for the 7-methyl group around 2.3 ppm. The aromatic and aliphatic protons of the tetrahydroisoquinoline core will also be present in their respective regions.

  • 13C NMR: Characteristic peaks for the N-methyl and 7-methyl carbons will appear in the aliphatic region of the spectrum.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline (C11H15N), which is 161.24 g/mol .

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Methylation of 7-Methyl-THIQ (Illustrative Data)

The following table presents illustrative data on how varying reaction conditions can impact the yield of N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. These values are representative for Eschweiler-Clarke reactions of similar substrates and should be used as a guide for optimization.

Entry Temperature (°C) Time (h) Formic Acid (eq.) Formaldehyde (eq.) Yield (%)
160181.81.165
280121.81.185
380181.81.192
480182.51.595
5100121.81.190
6100122.51.596

Experimental Protocols

Protocol 1: Standard Eschweiler-Clarke N-Methylation of 7-Methyl-THIQ

This protocol is a standard procedure for the N-methylation of secondary amines.[5]

Materials:

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq.)

  • Formic acid (88-98%, 1.8-2.5 eq.)

  • Formaldehyde (37% in H2O, 1.1-1.5 eq.)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution or 1M Sodium Hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq.), add formic acid (1.8 eq.) followed by a 37% aqueous solution of formaldehyde (1.1 eq.).

  • Heat the reaction mixture at 80-100°C for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Carefully basify the mixture to pH ~9-11 with a saturated solution of sodium bicarbonate or 1M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N,7-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Simplified (Acid-Free) N-Methylation of 7-Methyl-THIQ

This protocol is a modification of the Eschweiler-Clarke reaction that avoids the use of formic acid.[8]

Materials:

  • This compound (1.0 eq.)

  • Formaldehyde (37% in H2O, 8.0 eq.)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a sealed vial, dissolve this compound (1.0 eq.) in acetonitrile.

  • Add a 37% aqueous solution of formaldehyde (8.0 eq.).

  • Seal the vial and heat the reaction mixture in a preheated oil bath at 100-120°C for 4-6 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Dry the organic mixture with anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 7-Methyl-THIQ, Formic Acid, and Formaldehyde start->reagents heat Heat at 80-100°C for 12-18h reagents->heat cool Cool to RT and Dilute with Water heat->cool basify Basify to pH 9-11 cool->basify extract Extract with DCM basify->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N,7-Dimethyl-THIQ purify->product

Caption: Experimental workflow for the Eschweiler-Clarke N-methylation of 7-Methyl-THIQ.

troubleshooting_pathway start Low Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes success Successful Methylation start->success No incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction optimize_conditions Increase Temperature or Extend Reaction Time incomplete_reaction->optimize_conditions Yes side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions->side_products n_formyl N-Formyl Impurity side_products->n_formyl Yes purification_issue Purification Difficulty side_products->purification_issue If purification is difficult optimize_workup Optimize Workup and Chromatography n_formyl->optimize_workup purification_issue->optimize_workup optimize_workup->success

Caption: Troubleshooting decision tree for the N-methylation of 7-Methyl-THIQ.

References

Technical Support Center: Enhancing Stereoselectivity in 7-Methyl-1,2,3,4-tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in the stereoselective synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of 7-Me-THIQ?

A1: The main strategies involve controlling the formation of the stereocenter at the C1 position. Key methods include:

  • Asymmetric Pictet-Spengler Reaction: This is a direct approach where a β-phenylethylamine condenses with an aldehyde in the presence of a chiral catalyst (like a chiral Brønsted or Lewis acid) to form the THIQ core enantioselectively.[1][2]

  • Bischler-Napieralski Reaction followed by Asymmetric Reduction: This two-step sequence first involves the cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline (DHIQ) intermediate.[1][3] This prochiral imine is then reduced to the chiral amine using asymmetric hydrogenation or transfer hydrogenation with a chiral catalyst (e.g., based on Rhodium, Ruthenium, or Iridium).[3][4][5]

  • Use of Chiral Auxiliaries: A chiral auxiliary, such as Ellman's chiral sulfinamide or a derivative of a natural amino acid, is temporarily attached to the nitrogen of the β-phenylethylamine precursor.[1][6][7] This auxiliary directs the stereochemistry of a subsequent cyclization or addition reaction. The auxiliary is cleaved in a final step to yield the enantiomerically enriched product.[1][7]

Q2: In a Pictet-Spengler reaction, how can I control whether the cis or trans diastereomer is the major product?

A2: Control over diastereoselectivity in the Pictet-Spengler reaction is achieved by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[8]

  • To favor the cis (kinetic) product: Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) for shorter durations. Using a strong Brønsted acid like trifluoroacetic acid (TFA) often favors the kinetically controlled pathway, which typically yields the cis isomer faster.[8]

  • To favor the trans (thermodynamic) product: Run the reaction at higher temperatures (e.g., reflux) for an extended period. This allows the initially formed products to equilibrate to the most stable diastereomer, which is often the trans product.[8] Non-polar solvents like benzene may also promote the formation of the trans isomer.[8]

Q3: What factors should I consider when choosing a chiral catalyst for the asymmetric hydrogenation of the DHIQ intermediate?

A3: The choice of catalyst is critical for achieving high enantiomeric excess (ee). Key factors include:

  • Metal Center: Iridium, Rhodium, and Ruthenium are the most effective and common metal centers for this transformation.[4] Iridium catalysts are particularly attractive for the asymmetric hydrogenation of N-heteroaromatics.[4]

  • Chiral Ligand: The ligand determines the chiral environment. Popular and effective ligands include derivatives of TsDPEN (tosylated diphenylethylenediamine) and JosiPhos.[4] The electronic and steric properties of the ligand must be matched to the substrate.

  • Additives: Lewis acids (e.g., AgSbF₆) or Brønsted acids (e.g., H₃PO₄) can sometimes be used as additives to improve both catalytic activity and enantioselectivity.[4]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Pictet-Spengler Reaction (Obtaining a ~1:1 Mixture)

Possible Cause Suggested Solution
Intermediate Reaction Conditions Your conditions are likely between kinetic and thermodynamic control.[8] Option A (Favor cis product): Lower the reaction temperature significantly (e.g., to 0 °C or -78 °C) and shorten the reaction time.[8] Option B (Favor trans product): Increase the temperature (e.g., reflux) and extend the reaction time to allow for equilibration to the more stable isomer.[8]
Suboptimal Solvent The solvent may not be effectively differentiating the transition state energies. Screen a range of solvents. Polar aprotic solvents like acetonitrile can favor cis-selectivity, while non-polar solvents like benzene may favor trans-selectivity.[8]
Ineffective Acid Catalyst The chosen acid may not be providing sufficient stereochemical control. Experiment with a variety of Brønsted acids (e.g., TFA, HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂).[8] The choice of acid can significantly influence the reaction pathway.[1]

Issue 2: Low Enantioselectivity (ee) in Asymmetric Hydrogenation of the DHIQ Intermediate

Possible Cause Suggested Solution
Mismatched Catalyst/Ligand The chiral ligand may not be optimal for your specific 7-Me-DHIQ substrate. Screen different chiral ligands (e.g., various derivatives of DPEN, JosiPhos, or other phosphine ligands).[4]
Catalyst Poisoning or Deactivation Impurities in the substrate or solvent can poison the metal catalyst. Ensure the DHIQ substrate is highly pure and use anhydrous, degassed solvents. The strong coordination of the nitrogen heteroatom can sometimes lead to catalyst deactivation.[4]
Suboptimal Reaction Conditions Temperature, pressure, and solvent can all impact enantioselectivity. Systematically vary these parameters. For transfer hydrogenations, the choice of hydrogen source (e.g., formic acid, isopropanol) is also critical.[4]
Insufficient Catalyst Activation Some catalytic systems require an activator. Consider strategies like using additives (e.g., H₃PO₄, AgSbF₆) to enhance both activity and enantioselectivity.[4]

Data Presentation: Comparative Analysis

Table 1: Influence of Reaction Conditions on Pictet-Spengler Diastereoselectivity (Note: Data is generalized from principles for substituted tetrahydroisoquinolines)

Control TypeTemperatureAcid CatalystSolventPredominant IsomerReference
Kinetic Low (-78 °C to 0 °C)Strong Brønsted (TFA)Polar Aprotic (CH₃CN)cis[8]
Thermodynamic High (Reflux)Strong Brønsted/LewisNon-polar (Benzene)trans[8]

Table 2: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 1-Aryl-DHIQs (Note: These results on related substrates illustrate catalyst performance principles applicable to 7-Me-THIQ synthesis)

Metal PrecursorChiral LigandHydrogen SourceTypical YieldTypical eeReference
RuCl₂(cymene)(R,R)-TsDPENHCOONa / H₂O>95%up to 96%[4]
[Ir(COD)Cl]₂P-trifluoromethyl JosiPhosH₂ (gas)>97%up to 96%[4]
[Rh(COD)Cl]₂(R,R)-TsDPENH₂ (gas)ExcellentExcellent[4]

Key Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction (General Procedure)

This protocol outlines a general method for performing the Pictet-Spengler reaction, which can be adapted to favor either the kinetic or thermodynamic product.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the appropriate β-(4-methyl-phenyl)ethylamine derivative (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile for kinetic control, benzene for thermodynamic control).

  • Cooling (for kinetic control): If targeting the cis (kinetic) product, cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.[8]

  • Reagent Addition: Add the desired aldehyde (1.1 eq) to the solution, followed by the slow, dropwise addition of the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq).

  • Reaction:

    • For Kinetic Control: Stir at the low temperature for the determined short duration, monitoring the reaction by TLC or LC-MS.

    • For Thermodynamic Control: Warm the mixture to reflux and stir for an extended period until the reaction reaches equilibrium, as monitored by TLC or LC-MS.[8]

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the diastereomers and isolate the desired this compound product.

Protocol 2: Asymmetric Transfer Hydrogenation of a 7-Methyl-3,4-DHIQ

This protocol describes a general procedure for the asymmetric reduction of a pre-formed DHIQ intermediate using a Ru-based catalyst.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%). Add degassed solvent (e.g., a mixture of H₂O and an organic solvent) and stir to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the 7-Methyl-3,4-dihydroisoquinoline substrate (1.0 eq) and the hydrogen source (e.g., sodium formate, HCOONa, 5.0 eq) in the reaction solvent.[4]

  • Reaction Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Heating and Monitoring: Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir vigorously. Monitor the progress of the reduction by TLC or LC-MS until all the starting imine has been consumed.

  • Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude amine by column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflow node_start Starting Materials (β-(4-methyl-phenyl)ethylamine + Aldehyde) node_ps Pictet-Spengler Reaction node_start->node_ps node_dhiq Prochiral DHIQ Intermediate node_ps->node_dhiq Bischler-Napieralski is an alternative node_red Asymmetric Reduction node_dhiq->node_red node_thiq Chiral 7-Me-THIQ Product node_red->node_thiq node_end Analysis (Yield, dr, ee) node_thiq->node_end

Caption: General workflow for the synthesis of chiral 7-Me-THIQ.

Troubleshooting_Stereoselectivity start Poor Stereoselectivity (Low ee or dr) cause_cond Suboptimal Conditions? start->cause_cond cause_cat Ineffective Catalyst or Auxiliary? start->cause_cat cause_solv Wrong Solvent? start->cause_solv sol_temp Adjust Temperature (Kinetic vs. Thermo) cause_cond->sol_temp sol_time Modify Reaction Time cause_cond->sol_time sol_cat Screen Different Chiral Catalysts/Ligands cause_cat->sol_cat sol_aux Try a Different Chiral Auxiliary cause_cat->sol_aux sol_solv Screen Solvents (Polar vs. Non-polar) cause_solv->sol_solv

Caption: Troubleshooting logic for poor stereoselectivity.

References

Minimizing byproduct formation in 7-Methyl-THIQ synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-Methyl-THIQ?

A1: The two most prevalent methods for synthesizing the 7-Methyl-THIQ core structure are the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting dihydroisoquinoline.[1][2][3] The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, catalyzed by an acid.[4][5]

Q2: What are the primary byproducts to be aware of during 7-Methyl-THIQ synthesis?

A2: In the Bischler-Napieralski synthesis , a significant byproduct can be the corresponding styrene derivative, formed through a retro-Ritter reaction.[1] For the Pictet-Spengler reaction , potential byproducts are often related to incomplete cyclization or side reactions of the starting materials under acidic conditions, though specific byproducts are less commonly reported and are highly dependent on the chosen reaction conditions. N-oxidation of the tertiary amine product can also occur, particularly during workup or storage if exposed to air.

Q3: How can I minimize the formation of the styrene byproduct in the Bischler-Napieralski reaction?

A3: To suppress the retro-Ritter reaction, consider using a nitrile-based solvent, which can shift the reaction equilibrium away from byproduct formation. Alternatively, employing oxalyl chloride as the activating agent to form an N-acyliminium intermediate can also prevent the elimination reaction that leads to the styrene byproduct.[1]

Q4: Are there greener solvent options for the Bischler-Napieralski reaction?

A4: Yes, room-temperature ionic liquids, such as 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6), have been shown to be effective solvents for the Bischler-Napieralski reaction.[6] This approach can lead to excellent yields and purity, often without the need for chromatographic purification, and the ionic liquid can be recycled.[6]

Q5: What factors are critical for a successful Pictet-Spengler reaction?

A5: Key factors for a high-yielding Pictet-Spengler reaction include the use of a β-arylethylamine with electron-donating groups on the aromatic ring, as this facilitates the electrophilic aromatic substitution step.[4] The choice of acid catalyst (protic or Lewis acid) and reaction temperature are also crucial and should be optimized for the specific substrates.[4]

Troubleshooting Guides

Bischler-Napieralski Route: Troubleshooting
Issue Potential Cause Recommended Solution
Low yield of 7-Methyl-THIQ Incomplete cyclization of the β-arylethylamide.Increase reaction temperature or use a stronger dehydrating agent like P₂O₅ in conjunction with POCl₃.[2] For electron-poor substrates, higher reflux temperatures (e.g., using xylene as a solvent) may be necessary.[1]
Decomposition of starting material or product.If the reaction is conducted at a high temperature, consider milder conditions. Some modern methods utilize triflic anhydride (Tf₂O) with a base like 2-chloropyridine, which can allow the reaction to proceed at room temperature.
High percentage of styrene byproduct The retro-Ritter reaction is favored under the reaction conditions.Use a nitrile as the solvent to shift the equilibrium away from the byproduct.[1] Alternatively, use oxalyl chloride instead of POCl₃ to generate an N-acyliminium intermediate that is less prone to elimination.[1]
Difficulty in product purification Presence of residual dehydrating agent or polar byproducts.Ensure complete quenching of the reaction mixture. An aqueous workup with a base (e.g., NaHCO₃) is typically required to neutralize the acid and remove water-soluble impurities. If using an ionic liquid, the product can often be extracted with a nonpolar solvent, leaving the ionic liquid and byproducts behind.[6]
Pictet-Spengler Route: Troubleshooting
Issue Potential Cause Recommended Solution
Low or no product formation Insufficient activation of the imine for cyclization.Ensure an appropriate acid catalyst is used. For less reactive substrates, a stronger acid or higher temperature may be required. The use of Lewis acids like BF₃·OEt₂ can be effective.[4]
The aromatic ring is not sufficiently nucleophilic.The Pictet-Spengler reaction works best with electron-rich aromatic rings. While the methyl group in the precursor to 7-Methyl-THIQ is activating, ensure the reaction conditions are optimized to favor cyclization.
Formation of multiple spots on TLC Side reactions of the aldehyde or amine starting materials.Use a slight excess of the aldehyde to ensure full consumption of the more valuable amine starting material.[4] It may also be beneficial to form the Schiff base intermediate separately before adding the acid catalyst for the cyclization step.[4]
Product degradation.If the reaction is run for an extended period at high temperatures, consider reducing the reaction time or temperature. Monitor the reaction progress by TLC to determine the optimal endpoint.
Product appears discolored (potential oxidation) Oxidation of the tetrahydroisoquinoline product.During workup and storage, minimize exposure to air. Storing the final product under an inert atmosphere (e.g., argon or nitrogen) can prevent the formation of N-oxides and other oxidation products.

Data Presentation: Reaction Condition Optimization (General THIQ Synthesis)

The following tables summarize general findings for optimizing THIQ synthesis. These conditions should be considered as a starting point for the optimization of 7-Methyl-THIQ synthesis.

Table 1: Influence of Catalyst on Pictet-Spengler Reaction Yield (Illustrative)

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Chiral Phosphoric Acid (2)CHCl₃Room Temp68[7]
Imidodiphosphorimidate (2)CHCl₃Room Temp69[7]
K₃PO₄ buffer (0.3 M)Methanol/Water70up to 97[8]
Trifluoroacetic Acid (TFA)CH₂Cl₂Room TempLow[9]

Table 2: Influence of Dehydrating Agent on Bischler-Napieralski Reaction (Qualitative)

Dehydrating AgentTypical ConditionsNotesReference
POCl₃Reflux in toluene or xyleneWidely used, can lead to styrene byproduct.[1][2][1][2]
P₂O₅ / POCl₃RefluxMore effective for electron-deficient rings.[2][2]
Tf₂O / 2-chloropyridineRoom TemperatureMilder conditions, can reduce byproduct formation.
POCl₃ in [bmim]PF₆90-100 °C"Green" alternative, high purity and yield.[6][6]

Experimental Protocols

Protocol 1: Minimizing Styrene Byproduct in Bischler-Napieralski Synthesis of 7-Methyl-THIQ (General Procedure)
  • Amide Formation: React the appropriate β-(m-tolyl)ethylamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form N-[2-(m-tolyl)ethyl]acetamide. Purify the amide by recrystallization or column chromatography.

  • Cyclization:

    • Method A (Nitrile Solvent): Dissolve the purified amide in acetonitrile. Add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Warm the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Method B (Oxalyl Chloride): Dissolve the purified amide in a chlorinated solvent (e.g., dichloroethane). Add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Reduction: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Dissolve the crude dihydroisoquinoline intermediate in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Final Purification: After the reduction is complete, quench the reaction with water and remove the solvent. Extract the product into an organic solvent, wash with brine, dry, and concentrate. Purify the crude 7-Methyl-THIQ by column chromatography.

Protocol 2: High-Yield Pictet-Spengler Synthesis of 7-Methyl-THIQ (General Procedure)
  • Reaction Setup: To a solution of the appropriate β-(m-tolyl)ethylamine in a suitable solvent (e.g., methanol or a methanol/water mixture), add the aldehyde (e.g., formaldehyde or acetaldehyde).

  • Catalyst Addition: Add the acid catalyst. For a phosphate-buffered system, which has shown high yields, prepare a solution of potassium phosphate buffer (e.g., 0.3 M, pH 9) and use it as a co-solvent with methanol.[8] For traditional acidic catalysis, add a catalytic amount of an acid like HCl or TFA.

  • Reaction: Stir the reaction mixture at the desired temperature (from room temperature to 70 °C, depending on the catalyst system) and monitor by TLC.[8]

  • Workup: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution). Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude 7-Methyl-THIQ by column chromatography.

Mandatory Visualizations

Bischler_Napieralski_Workflow cluster_synthesis Bischler-Napieralski Synthesis cluster_troubleshooting Troubleshooting Start Start Amide β-(m-tolyl)ethylamide Start->Amide Cyclization Cyclization (POCl₃ or other) Amide->Cyclization DHIQ Dihydroisoquinoline Intermediate Cyclization->DHIQ Reduction Reduction (e.g., NaBH₄) DHIQ->Reduction Crude_Product Crude 7-Methyl-THIQ Reduction->Crude_Product Analysis TLC/HPLC/MS Analysis Crude_Product->Analysis Low_Yield Low Yield? Analysis->Low_Yield Styrene Styrene Byproduct? Analysis->Styrene Optimize_Cyclization Optimize Cyclization: - Stronger Dehydrating Agent - Higher Temperature Low_Yield->Optimize_Cyclization Yes Purification Purification Low_Yield->Purification No Change_Reagent Change Reagent/Solvent: - Nitrile Solvent - Oxalyl Chloride Styrene->Change_Reagent Yes Styrene->Purification No Optimize_Cyclization->Cyclization Change_Reagent->Cyclization Final_Product Pure 7-Methyl-THIQ Purification->Final_Product

Caption: Troubleshooting workflow for the Bischler-Napieralski synthesis of 7-Methyl-THIQ.

Pictet_Spengler_Pathway Amine β-(m-tolyl)ethylamine Schiff_Base Schiff Base / Iminium Ion Amine->Schiff_Base Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Schiff_Base Cyclization Electrophilic Aromatic Substitution Schiff_Base->Cyclization Acid Catalyst Product 7-Methyl-THIQ Cyclization->Product Byproduct Potential Byproducts (e.g., N-Oxide) Product->Byproduct Oxidation

Caption: Reaction pathway for the Pictet-Spengler synthesis of 7-Methyl-THIQ.

References

Technical Support Center: 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ).

Troubleshooting Guides

Problem: Inconsistent or low activity of 7-Me-THIQ in cell-based assays.

Possible Cause: Poor cell permeability of the compound, leading to low intracellular concentrations at the target site.

Solutions:

  • Verify Physicochemical Properties: Before extensive cell-based experiments, it's crucial to understand the physicochemical properties of 7-Me-THIQ that influence its permeability. Key parameters include lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight.[1][2]

    • Action: Characterize the lipophilicity of your specific batch of 7-Me-THIQ.

    • Rationale: A compound's ability to partition into the lipid bilayer of the cell membrane is a primary driver of passive diffusion.[2] While moderate lipophilicity is generally required, very high lipophilicity can lead to retention within the membrane, and low lipophilicity can hinder partitioning from the aqueous extracellular environment.[2]

  • Assess Cell Permeability Directly: Utilize in vitro permeability assays to quantify the passage of 7-Me-THIQ across a cell monolayer.

    • Action: Perform a Caco-2 or MDCK permeability assay. These assays are standard in vitro models for predicting intestinal absorption and general cell permeability.[1]

    • Rationale: These assays provide a quantitative measure of the apparent permeability coefficient (Papp), which can confirm if poor permeability is the underlying issue.

  • Investigate the Role of Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[3][4][5]

    • Action: Conduct your cell-based assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-gp).

    • Rationale: An increase in the activity of 7-Me-THIQ in the presence of an efflux pump inhibitor would suggest that the compound is a substrate for that transporter, leading to reduced intracellular accumulation.[3]

Problem: High variability in experimental results between different cell lines.

Possible Cause: Differential expression of transporters or metabolic enzymes in various cell lines.

Solutions:

  • Characterize Transporter Expression: The expression levels of uptake and efflux transporters can vary significantly between cell lines.

    • Action: If possible, use cell lines with well-characterized transporter expression profiles or perform quantitative PCR (qPCR) to assess the expression of common transporters like P-gp (ABCB1), BCRP (ABCG2), and MRPs (ABCC family).

    • Rationale: Understanding the transporter landscape of your cell model is critical for interpreting permeability and activity data.

  • Consider Metabolism: Cell-line specific metabolism could be converting 7-Me-THIQ to inactive metabolites.

    • Action: Analyze cell lysates and supernatant using LC-MS/MS to identify potential metabolites of 7-Me-THIQ.

    • Rationale: This will help determine if the lack of activity is due to poor permeability or rapid inactivation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-Me-THIQ that might contribute to its poor cell permeability?

A1: Based on its structure, this compound (C10H13N) has a molecular weight of 147.22 g/mol and a calculated XLogP3 of 1.9.[6] While the molecular weight is well within the range for good permeability (Lipinski's rule of five suggests <500 g/mol ), the lipophilicity (LogP) is a critical factor.[2] The polar surface area (PSA) is also a key determinant; a lower PSA generally correlates with better permeability.[1] The basic nitrogen atom in the tetrahydroisoquinoline ring will be protonated at physiological pH, which can limit passive diffusion across the cell membrane.

Q2: How can I quantitatively measure the cell permeability of 7-Me-THIQ?

A2: The most common method is to use a transwell assay with a confluent monolayer of cells, such as Caco-2 or MDCK.[7][8] The apparent permeability coefficient (Papp) is calculated by measuring the amount of the compound that crosses the monolayer over time. Another method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses permeability across an artificial lipid membrane and can provide a high-throughput initial screen for passive diffusion.

Q3: What strategies can I employ to improve the cell permeability of 7-Me-THIQ?

A3: Two primary strategies can be considered:

  • Prodrug Approach: This involves chemically modifying 7-Me-THIQ to create an inactive derivative (prodrug) with improved physicochemical properties for better membrane transport.[9][10][11][12][13] The prodrug is designed to be converted back to the active 7-Me-THIQ inside the cell.[9] For example, masking the basic amine with a lipophilic group can increase permeability.[10]

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating 7-Me-THIQ into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[14][15] This approach can bypass traditional diffusion or transport pathways and protect the compound from degradation and efflux.[14]

Q4: My compound appears to be a substrate for an efflux pump. What are my options?

A4: If 7-Me-THIQ is identified as an efflux pump substrate, you can:

  • Co-administer an Efflux Pump Inhibitor: In an experimental setting, this can increase the intracellular concentration of your compound. However, this is often not a viable long-term strategy for therapeutic development due to potential drug-drug interactions.

  • Structural Modification: Modify the structure of 7-Me-THIQ to reduce its affinity for the efflux pump. This is a key aspect of medicinal chemistry and structure-activity relationship (SAR) studies.[16][17][18][19]

  • Utilize a Nanoparticle Delivery System: As mentioned above, nanoparticles can often evade recognition by efflux pumps.[20]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H13NPubChem
Molecular Weight147.22 g/mol [6]
XLogP31.9[6]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem
Polar Surface Area12.03 ŲPubChem

Table 2: Interpreting Apparent Permeability (Papp) Values from Caco-2 Assays

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of 7-Me-THIQ across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • 7-Me-THIQ stock solution

  • Lucifer yellow (paracellular integrity marker)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add transport buffer containing a known concentration of 7-Me-THIQ and Lucifer yellow to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Permeability Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of 7-Me-THIQ in the collected samples using a validated analytical method like LC-MS/MS. Measure the fluorescence of Lucifer yellow to confirm that paracellular transport was minimal.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated. A ratio greater than 2 suggests the involvement of active efflux.

Visualizations

Experimental_Workflow_for_Permeability_Assessment cluster_start Start start Low activity of 7-Me-THIQ in cell-based assay physchem Characterize Physicochemical Properties (LogP, PSA) start->physchem pampa PAMPA Assay (Passive Diffusion) physchem->pampa caco2 Caco-2 / MDCK Permeability Assay pampa->caco2 teer Measure TEER (Monolayer Integrity) caco2->teer papp Calculate Papp (A-B) (Apparent Permeability) teer->papp efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) papp->efflux low_papp Low Papp (<1x10⁻⁶ cm/s) Confirmed Poor Permeability efflux->low_papp high_efflux High Efflux Ratio (>2) Efflux Pump Substrate efflux->high_efflux good_perm Good Permeability Investigate other causes (e.g., metabolism) efflux->good_perm prodrug Prodrug Strategy low_papp->prodrug Improve passive uptake nano Nanoparticle Formulation low_papp->nano Alternative uptake pathway high_efflux->nano Evade efflux pumps sar Structural Modification (SAR) high_efflux->sar Reduce pump affinity

Caption: Workflow for assessing and addressing poor cell permeability.

Prodrug_Strategy_for_7_Me_THIQ cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space prodrug 7-Me-THIQ Prodrug (Lipophilic, uncharged) membrane Passive Diffusion prodrug->membrane High Permeability enzyme Enzymatic Cleavage membrane->enzyme active_drug 7-Me-THIQ (Active) (Charged) enzyme->active_drug Release of active drug

Caption: Prodrug strategy to enhance cell permeability of 7-Me-THIQ.

Nanoparticle_Delivery_System cluster_extracellular Extracellular cluster_membrane_interaction Cell Membrane Interaction cluster_intracellular Intracellular nanoparticle Nanoparticle Carrier 7-Me-THIQ (encapsulated) endocytosis Endocytosis nanoparticle->endocytosis Bypasses passive diffusion endosome Endosome endocytosis->endosome release Drug Release endosome->release Endosomal escape target Intracellular Target release->target

Caption: Nanoparticle-mediated delivery of 7-Me-THIQ into a cell.

References

Refining dosage and administration of 7-Methyl-THIQ in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers working with 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) in vivo. The information is based on existing knowledge of related tetrahydroisoquinoline (THIQ) compounds and general best practices for in vivo research. It is crucial to perform compound-specific validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-Methyl-THIQ and what is its potential mechanism of action?

A1: 7-Methyl-THIQ is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a class of compounds found endogenously and also synthesized for pharmacological use.[1][2] THIQ analogs have shown a wide range of biological activities, including neuroprotective and antidepressant-like effects.[1][3] The mechanism of action for THIQ compounds is complex and may involve the modulation of dopaminergic systems and inhibition of monoamine oxidase (MAO).[3] The unique actions of these compounds make them interesting candidates for further research.[1]

Q2: What is a recommended starting dose for in vivo studies with 7-Methyl-THIQ?

A2: There is currently no published data on the in vivo dosage of 7-Methyl-THIQ. However, studies on a similar compound, 1-Methyl-THIQ, have used intraperitoneal (i.p.) injections at doses of 25 and 50 mg/kg in rats to observe antidepressant-like effects.[1] It is recommended to start with a lower dose and perform a dose-escalation study to determine the optimal and safe dosage for your specific animal model and experimental endpoint.

Q3: How should I prepare 7-Methyl-THIQ for in vivo administration?

A3: The solubility of 7-Methyl-THIQ has not been extensively documented. For many THIQ derivatives, which can be poorly soluble in aqueous solutions, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for in vivo use, such as saline or polyethylene glycol (PEG).[4][5][6] It is critical to keep the final concentration of the organic solvent low (e.g., <5% DMSO) to avoid vehicle-induced toxicity.[4][5] A vehicle-only control group should always be included in your experiments.[4]

Q4: What are the potential side effects or toxicity concerns with 7-Methyl-THIQ?

A4: While some THIQ compounds have shown a lack of significant toxicity in initial studies, it is essential to conduct thorough toxicity assessments for any new compound.[1] Potential side effects could be related to the compound's effects on the central nervous system. Observe animals closely for any changes in behavior, locomotor activity, and general health after administration. Some THIQ analogs are implicated in neurotoxic effects, although this is highly dependent on the specific chemical structure.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 7-Methyl-THIQ in vehicle Poor solubility of the compound.- Increase the proportion of co-solvent (e.g., PEG, DMSO), ensuring it remains within non-toxic limits.- Try a different vehicle combination (e.g., DMSO/Tween 80/saline).- Prepare the formulation fresh before each experiment and sonicate if necessary.
No observable effect at the initial dose - The dose is too low.- Poor bioavailability.- The compound is not active for the measured endpoint.- Perform a dose-escalation study to test higher concentrations.- Consider a different route of administration that may offer better bioavailability.- Verify the compound's activity in a relevant in vitro assay.
Adverse effects or toxicity in animals - The dose is too high.- Vehicle toxicity.- Reduce the dose.- Run a vehicle-only control group to rule out vehicle effects.- Monitor animals closely and record all signs of toxicity.
High variability in experimental results - Inconsistent dosing volume or technique.- Instability of the compound in the formulation.- Ensure accurate and consistent administration technique.- Prepare the dosing solution fresh for each experiment.- Assess the stability of your formulation over the duration of the experiment.

Quantitative Data Summary

The following table summarizes dosage information for a related compound, 1-Methyl-THIQ, which can be used as a reference for designing initial studies with 7-Methyl-THIQ.

Compound Dose Route of Administration Animal Model Observed Effect Reference
1-Methyl-THIQ25 mg/kgi.p.RatIncreased swimming time[1]
1-Methyl-THIQ50 mg/kgi.p.RatIncreased swimming and climbing activity[1]

Experimental Protocols

Protocol 1: Preparation of 7-Methyl-THIQ Formulation for Intraperitoneal (i.p.) Injection

Objective: To prepare a solution of 7-Methyl-THIQ suitable for in vivo i.p. administration.

Materials:

  • 7-Methyl-THIQ powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired final concentration of 7-Methyl-THIQ and the total volume needed for your study.

  • Weigh the required amount of 7-Methyl-THIQ powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder completely. For example, for a final vehicle composition of 5% DMSO, 40% PEG400, and 55% saline, first dissolve the compound in the 5% DMSO volume.

  • Vortex thoroughly until the compound is fully dissolved.

  • Add the required volume of PEG400 to the DMSO solution and vortex again to ensure complete mixing.

  • Slowly add the sterile saline to reach the final volume and vortex thoroughly.

  • If any precipitation is observed, gently warm the solution or sonicate for a few minutes.

  • Visually inspect the solution for any particulates before administration.

  • Prepare a vehicle-only control solution using the same percentages of DMSO, PEG400, and saline.

Protocol 2: In Vivo Dose-Finding Study for 7-Methyl-THIQ

Objective: To determine a safe and effective dose range for 7-Methyl-THIQ in a rodent model.

Materials:

  • Prepared 7-Methyl-THIQ formulation and vehicle control

  • Appropriate animal model (e.g., male Sprague-Dawley rats)

  • Syringes and needles for i.p. injection

  • Animal scale

  • Behavioral monitoring equipment (e.g., open field arena)

Procedure:

  • Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.

  • Divide animals into groups (e.g., vehicle control, 5 mg/kg, 15 mg/kg, 30 mg/kg 7-Methyl-THIQ). A minimum of 6-8 animals per group is recommended.

  • On the day of the experiment, weigh each animal to calculate the precise injection volume.

  • Administer the assigned treatment (vehicle or 7-Methyl-THIQ) via i.p. injection.

  • Observe the animals continuously for the first hour for any immediate adverse reactions.

  • At predetermined time points (e.g., 30, 60, 120 minutes post-injection), assess a relevant behavioral endpoint (e.g., locomotor activity in an open field test).

  • Continue to monitor the animals for at least 24 hours for any signs of toxicity, including changes in weight, food and water intake, and general appearance.

  • Analyze the data to identify a dose that produces a significant effect on the behavioral endpoint without causing adverse side effects.

Visualizations

cluster_0 Hypothetical Signaling Pathway of 7-Methyl-THIQ MethylTHIQ 7-Methyl-THIQ MAO Monoamine Oxidase (MAO) MethylTHIQ->MAO Inhibition VMAT2 VMAT2 MethylTHIQ->VMAT2 Potential Modulation Dopamine Dopamine MAO->Dopamine Metabolizes DopamineRelease Increased Dopaminergic Tone DOPAC DOPAC Dopamine->DOPAC Metabolism VMAT2->Dopamine Sequestration Neuroprotection Neuroprotective Effects DopamineRelease->Neuroprotection

Caption: Hypothetical signaling pathway for 7-Methyl-THIQ's neuroprotective effects.

cluster_1 Experimental Workflow for In Vivo Testing Formulation Prepare 7-Methyl-THIQ Formulation DoseFinding Dose-Finding Study Formulation->DoseFinding Behavioral Behavioral Assessment DoseFinding->Behavioral Toxicity Toxicity Monitoring DoseFinding->Toxicity DataAnalysis Data Analysis and Dose Selection Behavioral->DataAnalysis Toxicity->DataAnalysis Efficacy Efficacy Studies DataAnalysis->Efficacy

Caption: Workflow for conducting initial in vivo experiments with 7-Methyl-THIQ.

References

Improving the signal-to-noise ratio in analytical detection of 7-Methyl-THIQ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in the analytical detection of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ), particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for reliable quantification? A signal-to-noise (S/N) ratio of 10 is generally considered the minimum for the lower limit of quantification (LLOQ). However, for optimal precision and to ensure high-quality, reproducible data, an S/N ratio of at least 50, and ideally greater than 100, is recommended.[1] Achieving a higher S/N ratio reduces the relative standard deviation (%RSD) of the measurement.

Q2: What are the primary causes of a low S/N ratio in the LC-MS/MS analysis of 7-Methyl-THIQ? Low S/N ratios can stem from three main areas:

  • High Background Noise: This can be caused by contaminated solvents, a dirty ion source, improper mobile phase degassing, or electronic noise from the detector.[2]

  • Low Signal Intensity: This may result from insufficient sample concentration, sample degradation, poor ionization efficiency of 7-Methyl-THIQ, suboptimal MS/MS fragmentation, or matrix effects causing ion suppression.[3][4][5]

  • Poor Peak Shape: Broad or tailing peaks lead to a lower peak height relative to the baseline noise, thus reducing the S/N ratio. This can be caused by issues with the analytical column, improper mobile phase pH, or sample solvent effects.[2][6]

Q3: What are "matrix effects" and how do they impact 7-Methyl-THIQ analysis? Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins in plasma or tissue homogenate) co-elute with 7-Methyl-THIQ and interfere with its ionization in the mass spectrometer's source.[3][5][7] This interference can either suppress the analyte's signal, leading to a lower S/N ratio and underestimated concentration, or enhance it, causing an overestimation.[7][8] Matrix effects are a major concern in quantitative bioanalysis and can severely impact method accuracy and reproducibility.[3][5]

Q4: How does an internal standard (IS) help improve data quality? An internal standard is a compound with similar chemical properties to the analyte (7-Methyl-THIQ) that is added at a constant concentration to all samples, standards, and quality controls.[9] It co-elutes with the analyte and experiences similar variations during sample preparation, injection, and ionization.[9] By calculating the ratio of the analyte's peak area to the IS's peak area, variations caused by sample loss, injection volume differences, and matrix effects can be compensated for, leading to improved precision and accuracy.[9][10] The ideal internal standard is a stable isotope-labeled version of the analyte, such as 7-Methyl-THIQ-d3.[11]

Troubleshooting Guide for Low Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving common issues that lead to a poor S/N ratio.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low S/N ratio.

G cluster_0 Problem Identification cluster_1 Initial Checks (Low-Hanging Fruit) cluster_2 Systematic Optimization cluster_3 Advanced Solutions start Low S/N Ratio Observed check_ms Check MS Performance (Infuse Standard) start->check_ms check_lc Check LC System (Blank Injection) start->check_lc check_sample Analyze Fresh Standard start->check_sample opt_ms MS Detector (Source, Fragmentation) check_ms->opt_ms MS Signal Weak/Unstable opt_lc LC Method (Mobile Phase, Column, Gradient) check_lc->opt_lc High Baseline Noise/ Poor Peak Shape opt_sample Sample Preparation (Extraction, Cleanup) check_sample->opt_sample Standard OK, Sample Signal Low use_is Implement Internal Standard (Stable Isotope-Labeled) opt_sample->use_is opt_lc->use_is opt_ms->use_is

Caption: A logical workflow for troubleshooting low S/N ratio.

Category 1: Sample Preparation Issues

Q: My 7-Methyl-THIQ signal is strong in pure standards but weak or absent when analyzing biological samples (e.g., plasma, brain tissue). What's the cause? This strongly suggests a significant matrix effect, likely ion suppression.[3][5] Components from the biological matrix are interfering with the ionization of your analyte.

Solution:

  • Improve Sample Cleanup: The goal is to remove interfering matrix components before injection.[12]

    • Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) for removing phospholipids and other interferences. Choose a sorbent that strongly retains 7-Methyl-THIQ while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract 7-Methyl-THIQ, leaving interferences behind in the aqueous layer.

  • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this also dilutes the analyte, so a balance must be found.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated or 13C-labeled 7-Methyl-THIQ will co-elute and experience the same degree of ion suppression as the analyte.[11] Using the peak area ratio will correct for the signal loss, dramatically improving accuracy.[9]

Sample Preparation Workflow Diagram

G sample Biological Sample (e.g., Plasma) is_add Add Internal Standard (SIL-IS) sample->is_add extract Extraction (LLE or SPE) is_add->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject

Caption: A typical workflow for preparing biological samples.

Category 2: Liquid Chromatography (LC) System Issues

Q: My baseline is noisy and drifting. How can I fix this? A noisy baseline directly reduces the S/N ratio. Solution:

  • Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[13] Ensure the mobile phase is freshly prepared and thoroughly degassed. Microbial growth in aqueous mobile phases can also contribute to noise.[13]

  • Pump Performance: Inconsistent solvent mixing or pump seal failure can cause pressure fluctuations that manifest as baseline noise. Purge the pumps to remove air bubbles.

  • System Contamination: A contaminated column, guard column, or tubing can leach impurities, causing a high and noisy baseline.[4] Perform a system flush with a strong solvent like isopropanol.

Q: My 7-Methyl-THIQ peak is broad, reducing its height. How can I make it sharper? Sharper, narrower peaks are taller and thus have a better S/N ratio.[2][6] Solution:

  • Reduce Column Diameter: Switching from a 4.6 mm ID column to a 2.1 mm ID column can increase peak height significantly, but requires reducing the flow rate proportionally.[14]

  • Optimize Gradient: A steeper, faster gradient can narrow peaks.[2]

  • Injection Solvent: Dissolve the final sample extract in a solvent that is weaker than the initial mobile phase.[4] Injecting in a strong solvent can cause peak distortion and broadening.

  • Reduce Dead Volume: Minimize the length and diameter of tubing between the column and the detector to prevent peak broadening.[2]

Category 3: Mass Spectrometry (MS) Detector Issues

Q: How can I optimize the MS parameters to maximize the signal for 7-Methyl-THIQ? Proper tuning of the MS is critical for sensitivity. This is typically done by infusing a standard solution of 7-Methyl-THIQ directly into the source. Solution:

  • Ionization Source: 7-Methyl-THIQ, as a tetrahydroisoquinoline, is a basic compound and will ionize well in positive electrospray ionization (ESI+) mode. Optimize source parameters such as capillary voltage, source temperature, and nebulizing/drying gas flows to achieve the most stable and intense signal for the protonated molecule [M+H]+.[15]

  • Fragmentation (MS/MS): In Multiple Reaction Monitoring (MRM) mode, optimize the collision energy to find the most intense and specific product ions. Select at least two stable product ions for quantification and confirmation.[16]

Conceptual Diagram of Matrix Effect

G cluster_0 No Matrix Effect cluster_1 Ion Suppression A1 Analyte S1 MS Signal A1->S1 Good Ionization A2 Analyte S2 Reduced MS Signal A2->S2 Poor Ionization M2 Matrix Components M2->S2 Interference

Caption: How matrix components can suppress the analyte signal.

Quantitative Data & Experimental Protocols

Table 1: Example LC-MS/MS Parameters for 7-Methyl-THIQ Analysis

This table provides a starting point for method development. Parameters should be empirically optimized for your specific instrument and application.

ParameterRecommended Setting/ValueRationale
LC System
ColumnC18, <3 µm particle size (e.g., 50 x 2.1 mm)Provides good retention and high efficiency for small molecules.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and aids peak shape.[16]
Mobile Phase B0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for elution. Formic acid maintains pH.[16]
Flow Rate0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B to 95% B over 5-7 minutesA typical gradient to elute the analyte and clean the column.
Column Temp.40 °CImproves peak shape and reduces viscosity.[17]
Injection Vol.2 - 10 µLA balance between loading enough sample and avoiding column overload.
MS/MS System
Ionization ModeESI Positive (ESI+)Best for basic compounds like 7-Methyl-THIQ.[15]
Capillary Voltage3.0 - 4.5 kVOptimize for maximum signal intensity and stability.
Source Temp.150 °COptimize to aid desolvation without causing thermal degradation.[16]
Desolvation Temp.350 - 450 °CFacilitates the transition of ions into the gas phase.[16]
Cone Gas Flow~20 L/hrHelps nebulize the eluent spray.[16]
Desolvation Gas~800 L/hrHigh flow of heated nitrogen to evaporate solvent.[16]
MRM TransitionsTo be determined empiricallySelect the [M+H]+ as the precursor. Optimize collision energy to find the most abundant, stable product ions.[16]
Protocol: Solid-Phase Extraction (SPE) for 7-Methyl-THIQ from Plasma

This protocol provides a general procedure for cleaning up a plasma sample to reduce matrix effects.

Materials:

  • Mixed-mode or polymeric reverse-phase SPE cartridges

  • Plasma sample containing 7-Methyl-THIQ

  • Internal Standard (e.g., 7-Methyl-THIQ-d3) solution

  • Phosphoric Acid (for pH adjustment)

  • Methanol (HPLC Grade)

  • Water (LC-MS Grade)

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • Centrifuge, vortex mixer, and sample evaporator

Methodology:

  • Sample Pre-treatment:

    • Thaw 100 µL of the plasma sample.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of Water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of Water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% Methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute 7-Methyl-THIQ and the internal standard from the cartridge using 1 mL of the elution solvent (5% Ammonium Hydroxide in Methanol). The basic modifier ensures the analyte is in its neutral form for efficient elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Validation & Comparative

In Vitro Validation of 7-Methyl-1,2,3,4-tetrahydroisoquinoline's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro neuroprotective effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound that appears to be what is referenced by the likely typographical error "7-Methyl-1,2,3,4-tetrahydroisoquinoline." The endogenous amine 1MeTIQ has demonstrated significant promise in preclinical studies as a neuroprotective agent. This document summarizes key experimental data, compares its performance with alternative compounds, and provides detailed experimental protocols for the validation of its effects.

Comparative Analysis of Neuroprotective Efficacy

1MeTIQ exhibits a dual-pronged mechanism of action, distinguishing it from many other neuroprotective agents. It combines potent free-radical scavenging properties with non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This multifaceted approach allows it to counteract multiple pathological cascades implicated in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the in vitro neuroprotective effects of 1MeTIQ in comparison to other relevant compounds. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Comparison of 1MeTIQ and 1,2,3,4-tetrahydroisoquinoline (TIQ) in Glutamate-Induced Excitotoxicity

CompoundAssayCell TypeChallengeKey Findings
1MeTIQ Cell Viability, 45Ca2+ InfluxGranular cell cultures (rat)GlutamatePrevented glutamate-induced cell death and Ca2+ influx.[1]
TIQ Cell Viability, 45Ca2+ InfluxGranular cell cultures (rat)GlutamateDid not prevent glutamate-induced cell death or Ca2+ influx.[1]
1MeTIQ Caspase-3 Activity, LDH ReleaseMouse embryonic primary cell culturesGlutamateInhibited neurotoxicity indices.[1]
TIQ Caspase-3 Activity, LDH ReleaseMouse embryonic primary cell culturesGlutamateSimilarly inhibited neurotoxicity indices, suggesting shared antioxidant effects.[1]

Table 2: Neuroprotection against Various Neurotoxins

CompoundAssayCell TypeNeurotoxinEfficacy
(R)-1MeTIQ Neuronal ViabilityCultured rat mesencephalic neuronsMPP+, 6-OHDA, Rotenone, 1-benzyl-TIQStereoselectively neuroprotective against all tested toxins.[2]
(S)-1MeTIQ Neuronal ViabilityCultured rat mesencephalic neuronsMPP+, 6-OHDA, Rotenone, 1-benzyl-TIQLittle to no neuroprotective effect observed.[2]
1MeTIQ Cell Viability (MTT), LDH ReleaseMouse primary neuronal culturesMK-801 (NMDA antagonist)Partially reduced MK-801-induced cell death at 50-100 µM.[3]
MK-801 Loss of Synaptic ProteinsPrimary neuronal culturesAβ1-40Prevented Aβ-induced loss of synaptic proteins at 0.5 µM.[4]
1MeTIQ Loss of Synaptic ProteinsPrimary neuronal culturesAβ1-40Ameliorated Aβ-induced loss of synaptic proteins at 500 µM.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 1MeTIQ are primarily attributed to two distinct but complementary signaling pathways: the scavenging of free radicals and the modulation of glutamatergic neurotransmission.

Antioxidant Pathway

1MeTIQ effectively mitigates oxidative stress, a key contributor to neuronal damage in a variety of neurodegenerative conditions. It has been shown to inhibit the formation of hydroxyl radicals generated during dopamine oxidation.[5] This direct antioxidant activity helps to preserve cellular integrity in the face of oxidative insults.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_intervention Intervention cluster_outcome Cellular Outcome Dopamine Oxidation Dopamine Oxidation ROS Reactive Oxygen Species (ROS) Dopamine Oxidation->ROS Neurotoxins Neurotoxins Neurotoxins->ROS Neuronal Damage Neuronal Damage ROS->Neuronal Damage 1MeTIQ 1MeTIQ 1MeTIQ->ROS Scavenges Neuroprotection Neuroprotection 1MeTIQ->Neuroprotection NMDA_Antagonism_Pathway cluster_stimulus Excitotoxic Stimulus cluster_receptor Receptor Activation cluster_intervention Intervention cluster_outcome Cellular Outcome Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Neuronal_Death Excitotoxic Neuronal Death Ca_Influx->Neuronal_Death 1MeTIQ 1MeTIQ 1MeTIQ->NMDA_Receptor Blocks Neuroprotection Neuroprotection 1MeTIQ->Neuroprotection MTT_Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-incubate with 1MeTIQ A->B C Induce neurotoxicity (e.g., with MPP+) B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

References

A Comparative Analysis of 7-Methyl-THIQ and Other Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tetrahydroisoquinoline (THIQ) derivative, 7-Methyl-THIQ, and a selection of standard dopamine receptor ligands. Due to the limited availability of public data on 7-Methyl-THIQ's direct interactions with dopamine receptors, this guide utilizes data for a closely related N-methylated and brominated derivative, 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline (Br-BTHIQ), as a proxy for comparative purposes. It is crucial to note that the pharmacological profile of this derivative may differ significantly from the parent compound.

This document presents a quantitative comparison of binding affinities and functional activities, details the experimental protocols for key assays, and visualizes the primary signaling pathways of D1-like and D2-like dopamine receptors.

Data Presentation: Quantitative Comparison of Dopamine Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50 and Emax) of the selected ligands for dopamine D1 and D2 receptors. Ki values represent the inhibition constant, indicating the ligand's binding affinity; a lower Ki value signifies a higher affinity. EC50 and IC50 values denote the concentration of a ligand that elicits 50% of its maximal effect (for agonists) or inhibits 50% of the receptor's response (for antagonists), respectively. Emax represents the maximum response a ligand can produce.

Table 1: Binding Affinities (Ki, nM) of Selected Ligands at Dopamine Receptors

LigandTypeD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)D5 Receptor (Ki, nM)
Br-BTHIQ Partial Agonist-28619713.8-
SKF-81297 Full Agonist1.99----
SCH-23390 Antagonist0.2---0.3
Quinpirole Full Agonist87000----
Haloperidol Antagonist-0.89---

Table 2: Functional Activity (EC50/IC50, nM) and Efficacy (Emax, %) of Selected Ligands

LigandTypeReceptorAssay TypeEC50/IC50 (nM)Emax (%)
Br-BTHIQ Partial AgonistD2cAMP Inhibition290048.4
SKF-81297 Full AgonistD1cAMP Accumulation1.4-
SCH-23390 AntagonistD1GIRK Channel Inhibition268 (IC50)-
Quinpirole Full AgonistD2Gi-mediated cAMP production3.2100
Haloperidol AntagonistD2Dopamine-induced cAMP inhibition22 (EC50)-

Experimental Protocols

The quantitative data presented in this guide are derived from standard in vitro assays. Below are detailed methodologies for two key experimental approaches used to characterize dopamine receptor ligands.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a dopamine receptor subtype.

Materials:

  • Cell membranes expressing the human dopamine receptor of interest (e.g., D1 or D2).

  • A specific radioligand (e.g., [3H]SCH-23390 for D1 receptors, [3H]Spiperone for D2 receptors).

  • Unlabeled competitor ligands (the test compound and a known high-affinity ligand for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This cell-based assay measures a ligand's functional effect on the second messenger cyclic AMP (cAMP), which is modulated by the activation of Gs-coupled (D1-like) or Gi/o-coupled (D2-like) receptors.

Objective: To determine the functional potency (EC50 or IC50) and efficacy (Emax) of a test compound.

Materials:

  • Cells stably expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound (agonist or antagonist).

  • A known agonist for the receptor (for antagonist assays).

  • Forskolin (an adenylyl cyclase activator, often used to stimulate cAMP production for measuring inhibition by D2-like receptor agonists).

  • cAMP detection kit (e.g., HTRF, ELISA, or reporter gene-based assays).

  • Cell culture medium and reagents.

Procedure for D1 Receptor Agonist Assay (cAMP Accumulation):

  • Cell Plating: Plate the cells expressing the D1 receptor in a suitable multi-well plate and allow them to adhere.

  • Compound Addition: Add varying concentrations of the test agonist to the cells.

  • Incubation: Incubate for a specified time at 37°C to allow for receptor activation and cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

Procedure for D2 Receptor Antagonist Assay (Inhibition of Dopamine-induced cAMP Decrease):

  • Cell Plating: Plate cells expressing the D2 receptor.

  • Pre-incubation with Antagonist: Add varying concentrations of the test antagonist and incubate for a short period.

  • Agonist and Forskolin Addition: Add a fixed, sub-maximal concentration of a D2 agonist (e.g., dopamine or quinpirole) and forskolin to all wells (except baseline controls).

  • Incubation: Incubate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The IC50 value is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Mandatory Visualizations

Dopamine Receptor Signaling Pathways

The two major families of dopamine receptors, D1-like and D2-like, are coupled to different G proteins and initiate opposing downstream signaling cascades.

D1_Signaling_Pathway D1_Agonist D1 Agonist (e.g., Dopamine, SKF-81297) D1R D1 Receptor D1_Agonist->D1R Binds Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: D1-like receptor signaling pathway.

D2_Signaling_Pathway D2_Agonist D2 Agonist (e.g., Dopamine, Quinpirole) D2R D2 Receptor D2_Agonist->D2R Binds Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduced conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Downstream Downstream Cellular Effects PKA->Downstream Reduced Phosphorylation Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-Ligand) Radioligand_Prep->Incubation Competitor_Prep Test Compound Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis Ligand_Comparison cluster_d1 D1-like Receptor Ligands cluster_d2 D2-like Receptor Ligands Dopamine_Ligands Dopamine Receptor Ligands D1_Agonist Agonist (SKF-81297) Dopamine_Ligands->D1_Agonist D1_Antagonist Antagonist (SCH-23390) Dopamine_Ligands->D1_Antagonist D2_Agonist Agonist (Quinpirole) Dopamine_Ligands->D2_Agonist D2_Antagonist Antagonist (Haloperidol) Dopamine_Ligands->D2_Antagonist THIQ_Derivative Partial Agonist (Br-BTHIQ) Dopamine_Ligands->THIQ_Derivative

Cross-validation of different analytical methods for 7-Methyl-THIQ quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of different analytical methods for the accurate quantification of 7-Methyl-THIQ (7-methyl-1,2,3,4-tetrahydroisoquinoline), a compound of interest for researchers and drug development professionals. Due to its potential neurological activity, robust and reliable quantification methods are paramount. This document outlines the cross-validation of the two most prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed examination of their respective methodologies and performance characteristics.

Data Presentation: A Comparative Analysis

The performance of LC-MS/MS and GC-MS for the quantification of 7-Methyl-THIQ is summarized in the table below. These values are representative of typical analytical method validation parameters and facilitate a direct comparison of the two techniques.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL
**Linearity (R²) **>0.99>0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) <10%<15%
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for the quantification of 7-Methyl-THIQ using LC-MS/MS and GC-MS are provided below. These protocols are based on established analytical practices and serve as a foundation for laboratory implementation.

LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the direct analysis of 7-Methyl-THIQ in various biological matrices.[1]

1. Sample Preparation:

  • A simple protein precipitation is performed on plasma samples.

  • To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (e.g., d4-7-Methyl-THIQ) is added.

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to an autosampler vial for injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Methyl-THIQ: Precursor ion > Product ion (e.g., m/z 148.1 > 133.1)

    • Internal Standard: Precursor ion > Product ion (e.g., m/z 152.1 > 137.1)

GC-MS Method

Gas chromatography-mass spectrometry is a robust technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like 7-Methyl-THIQ, a derivatization step is necessary to increase volatility and improve chromatographic performance.[2][3]

1. Sample Preparation and Derivatization:

  • Liquid-liquid extraction is performed on the samples. To 100 µL of sample, a suitable organic solvent (e.g., ethyl acetate) is added.

  • After vortexing and centrifugation, the organic layer is separated and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • The mixture is heated at 70°C for 30 minutes to ensure complete derivatization.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from matrix components.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM): Specific ions for the derivatized 7-Methyl-THIQ and internal standard are monitored to ensure selectivity and sensitivity.

Cross-Validation Workflow

The cross-validation of these two distinct analytical methods is crucial to ensure the reliability and interchangeability of the data generated. A typical workflow for such a cross-validation is depicted below.

CrossValidationWorkflow cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_comparison Cross-Validation lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_analysis Sample Analysis lcms_val->lcms_analysis data_comp Data Comparison lcms_analysis->data_comp Results gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_analysis Sample Analysis gcms_val->gcms_analysis gcms_analysis->data_comp Results stat_analysis Statistical Analysis (e.g., Bland-Altman) data_comp->stat_analysis conclusion Method Concordance Assessment stat_analysis->conclusion

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

This workflow illustrates the parallel development, validation, and analysis of samples using both LC-MS/MS and GC-MS. The resulting data are then subjected to rigorous statistical comparison to assess the concordance between the two methods. This process is essential for ensuring that results are consistent and reliable, regardless of the analytical platform used.

References

A Comparative Analysis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of the novel compound 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) against established neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways to facilitate a comprehensive understanding of their respective mechanisms and potential therapeutic applications in neurodegenerative diseases.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of these compounds is evaluated based on their ability to mitigate neuronal cell death, reduce oxidative stress, and modulate inflammatory responses in various in vitro and in vivo models of neurodegeneration. The following tables summarize the quantitative data from multiple studies to provide a clear comparison.

Table 1: Effect on Neuronal Viability and Apoptosis

CompoundModel SystemInsultConcentrationOutcome MeasureResult
7-Me-THIQ Rat granular cell culturesGlutamate100 µMCell Viability (MTT assay)Prevented glutamate-induced cell death
100 µMLDH ReleasePrevented glutamate-induced LDH release
Edaravone HT22 cellsH2O2 (250 µM)100 µMApoptosis RateDecreased from 37.8% to 15.2%
Rat cortical neuronsKetamine10 µMNeuronal ViabilityIncreased
Riluzole NSC-34 cellsH2O2 (0.5 mM)10 nM - 10 µMCell ViabilitySignificantly recovered cell viability
N-acetylcysteine (NAC) Primary rat hippocampus neuronsH2O2 (300 µmol/l)100 µmol/lCell ViabilityIncreased by ~3-fold compared to control
Mouse brainCadmium150 mg/kgNeuronal Apoptosis (TUNEL)Significantly attenuated Cd-induced apoptosis

Table 2: Modulation of Oxidative Stress Markers

CompoundModel SystemInsultConcentrationOxidative Stress MarkerResult
7-Me-THIQ Abiotic systemDopamine catabolismNot specifiedFree Radical GenerationInhibited free-radical formation
Edaravone Rat model of TBITraumatic Brain InjuryNot specifiedOxidative StressDecreased
Ketamine-exposed neuronsKetamine10 µMSOD activityIncreased
10 µMMDA levelDecreased
Riluzole Cultured cortical neuronsFeCl31-30 µMLipid PeroxidationReduced Fe3+-induced lipid peroxidation
N-acetylcysteine (NAC) Primary rat hippocampus neuronsH2O210 & 100 µmol/lROS ProductionAbolished H2O2-induced increase in ROS
Mouse brainCadmium150 mg/kgGSH LevelIncreased
150 mg/kgMDA LevelDecreased

Table 3: Anti-inflammatory Effects

CompoundModel SystemInsultConcentrationInflammatory MediatorResult
Edaravone Rat model of CIRIIschemia/ReperfusionNot specifiedNF-κBSignificantly downregulated
N-acetylcysteine (NAC) Patients with sepsisSepsis150 mg/kg bolus, then infusionNF-κB ActivationDecreased
IL-8Decreased

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are synthesized from various research articles and are intended to provide a comprehensive overview of the techniques used to assess neuroprotection.

MTT Assay for Neuronal Cell Viability

This protocol is adapted for use with neuronal cell lines such as SH-SY5Y.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, aspirate the medium and treat the cells with various concentrations of the neuroprotective compounds (7-Me-THIQ, Edaravone, Riluzole, or NAC) with or without the neurotoxic insult (e.g., MPP+, rotenone, H2O2) for the desired duration (e.g., 24 or 48 hours).[1]

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

TUNEL Staining for Apoptosis in Neuronal Cultures

This protocol provides a general framework for detecting apoptosis in cultured neurons.

  • Sample Preparation: Culture neurons on coverslips in a 24-well plate. After experimental treatment, wash the cells with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.[4]

  • Equilibration: Wash the cells with PBS and then incubate with an equilibration buffer for 10 minutes at room temperature.

  • TdT Labeling: Prepare a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP). Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[4]

  • Stopping the Reaction: Add a stop buffer to terminate the TdT reaction.

  • Counterstaining and Mounting: Wash the cells with PBS. The nuclei can be counterstained with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides.

  • Visualization and Quantification: Visualize the stained cells using a fluorescence microscope. The percentage of TUNEL-positive cells (indicating apoptosis) can be quantified by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.

DCFH-DA Assay for Intracellular ROS Measurement

This protocol is for measuring reactive oxygen species in primary neuronal cultures.

  • Cell Culture and Treatment: Plate primary neurons in a 24-well plate. Treat the cells with the neuroprotective agents and/or the oxidative stress-inducing agent.

  • Probe Loading: After treatment, wash the neurons with cooled PBS on ice. Load the cells with 50 µM of DCFH-DA in the dark at 37°C for 45 minutes.[5]

  • Washing: Wash the cells with PBS to remove the excess DCFH-DA probe.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[5]

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Results are often expressed as a percentage of the control or as a fold change.

ELISA for TNF-α in Rat Brain Tissue

This protocol outlines the general steps for measuring the pro-inflammatory cytokine TNF-α in brain homogenates.

  • Tissue Homogenization: Dissect the brain region of interest (e.g., hippocampus, cortex) on ice. Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.[6][7]

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 13,000 xg) for 10-15 minutes at 4°C to pellet cellular debris.[6]

  • Protein Quantification: Collect the supernatant and determine the total protein concentration using a protein assay such as the BCA assay. This is for normalization of the cytokine levels.

  • ELISA Procedure:

    • Add standards and samples (diluted to an appropriate concentration) to the wells of a TNF-α pre-coated 96-well plate.

    • Incubate for the time specified in the kit instructions (e.g., 2.5 hours at room temperature).[6]

    • Wash the wells multiple times with the provided wash buffer.

    • Add a biotinylated detection antibody specific for TNF-α and incubate.

    • Wash the wells again and then add streptavidin-HRP conjugate.

    • After another wash, add the TMB substrate solution, which will develop a color in proportion to the amount of TNF-α.[6]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve. The results are typically expressed as pg/mg of total protein.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key molecular interactions.

G cluster_7MeTHIQ 7-Me-THIQ 7-Me-THIQ 7-Me-THIQ NMDA Receptor NMDA Receptor 7-Me-THIQ->NMDA Receptor Inhibits Free Radicals Free Radicals 7-Me-THIQ->Free Radicals Scavenges Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death Free Radicals->Neuronal Death

Caption: Proposed neuroprotective mechanism of 7-Me-THIQ.

G cluster_Edaravone Edaravone Edaravone Edaravone ROS/RNS ROS/RNS Edaravone->ROS/RNS Scavenges Nrf2 Nrf2 Edaravone->Nrf2 Activates NF-kB NF-kB Edaravone->NF-kB Inhibits Oxidative Stress Oxidative Stress ROS/RNS->Oxidative Stress Neuronal Protection Neuronal Protection Oxidative Stress->Neuronal Protection ARE ARE Nrf2->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Upregulates Antioxidant Genes->Neuronal Protection Inflammation Inflammation NF-kB->Inflammation Inflammation->Neuronal Protection

Caption: Edaravone's dual action on oxidative stress and inflammation.

G cluster_Riluzole Riluzole Riluzole Riluzole Voltage-gated Na+ channels Voltage-gated Na+ channels Riluzole->Voltage-gated Na+ channels Inhibits Glutamate Release Glutamate Release Voltage-gated Na+ channels->Glutamate Release Reduces Excitotoxicity Excitotoxicity Glutamate Release->Excitotoxicity Decreases Neuronal Protection Neuronal Protection Excitotoxicity->Neuronal Protection G cluster_NAC N-acetylcysteine (NAC) NAC NAC Cysteine Cysteine NAC->Cysteine ROS ROS NAC->ROS Directly Scavenges NF-kB NF-kB NAC->NF-kB Inhibits GSH GSH Cysteine->GSH Precursor GSH->ROS Scavenges Oxidative Stress Oxidative Stress ROS->Oxidative Stress Neuronal Protection Neuronal Protection Oxidative Stress->Neuronal Protection Inflammation Inflammation NF-kB->Inflammation Inflammation->Neuronal Protection

References

A Head-to-Head Comparison: Pictet-Spengler vs. Bischler-Napieralski for the Synthesis of 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry. This privileged structure is found in a vast array of pharmacologically active natural products and synthetic compounds. Among the classical methods for constructing this ring system, the Pictet-Spengler and Bischler-Napieralski reactions are two of the most prominent. This guide provides a detailed, head-to-head comparison of these two methods for the synthesis of a specific analogue, 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ), supported by experimental data and detailed protocols.

At a Glance: Key Distinctions

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials A β-arylethylamine (e.g., 2-(p-tolyl)ethanamine) and an aldehyde (e.g., formaldehyde).A β-arylethylamide (e.g., N-[2-(p-tolyl)ethyl]formamide).
Key Transformation One-pot condensation and cyclization.Cyclodehydration followed by a separate reduction step.
Reaction Conditions Typically acidic (protic or Lewis acids), ranging from mild to harsh depending on the substrate's reactivity.Generally requires strong dehydrating agents and harsher, often refluxing, acidic conditions.
Intermediate Iminium ion.Nitrilium ion.
Initial Product 1,2,3,4-Tetrahydroisoquinoline (fully reduced).3,4-Dihydroisoquinoline (partially oxidized).
Overall Yield Variable, can be high in a single step.Often requires two steps, with the overall yield being a product of both the cyclization and reduction steps.

Reaction Pathways and Logical Flow

The fundamental difference in the two synthetic routes lies in the nature of the electrophilic species that undergoes cyclization and the timing of the reduction of the newly formed heterocyclic ring.

G cluster_PS Pictet-Spengler Pathway cluster_BN Bischler-Napieralski Pathway PS_Start 2-(p-tolyl)ethanamine + Formaldehyde PS_Iminium Iminium Ion Intermediate PS_Start->PS_Iminium Condensation PS_Cyclization Electrophilic Aromatic Substitution (Cyclization) PS_Iminium->PS_Cyclization PS_Product This compound PS_Cyclization->PS_Product One-Pot BN_Start N-[2-(p-tolyl)ethyl]formamide BN_Nitrilium Nitrilium Ion Intermediate BN_Start->BN_Nitrilium Dehydration BN_Cyclization Electrophilic Aromatic Substitution (Cyclization) BN_Nitrilium->BN_Cyclization BN_Intermediate 7-Methyl-3,4-dihydroisoquinoline BN_Cyclization->BN_Intermediate BN_Reduction Reduction (e.g., NaBH4) BN_Intermediate->BN_Reduction BN_Product This compound BN_Reduction->BN_Product

Caption: Comparative workflow of Pictet-Spengler and Bischler-Napieralski syntheses.

Quantitative Data Summary

The following table summarizes typical experimental data for the synthesis of 7-Methyl-THIQ via both routes, compiled from literature sources.

ParameterPictet-Spengler SynthesisBischler-Napieralski Synthesis
Starting Material 2-(p-tolyl)ethanamineN-[2-(p-tolyl)ethyl]formamide
Reagents Formaldehyde (37% aq.), HCl (conc.)POCl₃, followed by NaBH₄
Solvent Water/EthanolAcetonitrile (for cyclization), Methanol (for reduction)
Temperature Reflux (~100 °C)Reflux (~82 °C for cyclization), 0 °C to RT (for reduction)
Reaction Time 4 hours3 hours (cyclization) + 1 hour (reduction)
Yield ~75%~85% (overall for two steps)
Reference Adapted from general procedures.Adapted from general procedures.

Experimental Protocols

Pictet-Spengler Synthesis of this compound

Materials:

  • 2-(p-tolyl)ethanamine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (10 M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(p-tolyl)ethanamine (10 mmol) in a mixture of water (20 mL) and ethanol (10 mL).

  • Add concentrated hydrochloric acid (1.5 mL) to the solution.

  • Add formaldehyde solution (12 mmol, 37% in water) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, make the solution basic (pH > 10) by the careful addition of 10 M sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Bischler-Napieralski Synthesis of this compound

This synthesis is a two-step process involving the initial formation of the dihydroisoquinoline followed by its reduction.

Step 1: Synthesis of 7-Methyl-3,4-dihydroisoquinoline

Materials:

  • N-[2-(p-tolyl)ethyl]formamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of N-[2-(p-tolyl)ethyl]formamide (10 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride (15 mmol) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Make the solution basic by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-Methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification.

Step 2: Reduction to this compound

Materials:

  • Crude 7-Methyl-3,4-dihydroisoquinoline

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the crude 7-Methyl-3,4-dihydroisoquinoline from the previous step in methanol (40 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (15 mmol) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Concluding Remarks

Both the Pictet-Spengler and Bischler-Napieralski reactions offer effective routes to 7-Methyl-THIQ. The Pictet-Spengler reaction provides a more direct, one-pot synthesis which can be advantageous in terms of operational simplicity. However, the Bischler-Napieralski reaction, although a two-step process, may offer higher overall yields and can be more suitable for substrates that are sensitive to the specific conditions of the Pictet-Spengler reaction. The choice between these two classical methods will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product.

Comparative Analysis of the In Vivo Behavioral Effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the reproducible behavioral effects of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Me-THIQ) and its structural analogues, 1,2,3,4-tetrahydroisoquinoline (THIQ) and 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ).

Due to a lack of direct experimental data on the in vivo behavioral effects of this compound (7-Me-THIQ), this guide provides a comparative analysis based on the well-documented effects of its parent compound, THIQ, and its potent derivative, 1-MeTIQ. Additionally, findings on a structurally similar compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, are included to offer potential insights into the effects of substitution at the 7-position.

Overview of Behavioral Effects

Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including neuroprotective, antidepressant-like, and anti-addictive properties.[1] These effects are primarily attributed to their interaction with the dopaminergic system and their ability to modulate monoamine oxidase (MAO) activity.[2][3]

Quantitative Comparison of Behavioral Effects

The following tables summarize the quantitative data from key behavioral assays for THIQ and 1-MeTIQ. Data for 7-Me-THIQ is not currently available in published literature.

Table 1: Effects on Locomotor Activity

CompoundAnimal ModelDose (mg/kg, i.p.)Effect on Locomotor ActivityReference
THIQRat25-50Reduction in horizontal locomotor activity[2]
1-MeTIQMouseNot specifiedBlocks dopaminergic stimulation without significantly affecting basal locomotor activity[3]

Table 2: Effects in the Forced Swim Test (FST)

| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference | | :--- | :--- | :--- | :--- | | THIQ | Rat | 25-50 | Significant reduction |[2] | | 1-MeTIQ | Mouse | 10, 25, 50 | Significant reduction | |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Locomotor Activity Test

The open-field test is utilized to assess spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 45 cm × 45 cm × 40 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.).

    • Place the animal in the center of the open-field arena.

    • Record the animal's activity for a specified duration (e.g., 30-60 minutes) using an automated tracking system or manual observation.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Rationale: A reduction in locomotor activity can indicate sedative effects, while an increase may suggest stimulant properties. Time spent in the center is often used as an inverse measure of anxiety.

Forced Swim Test (FST)

The FST is a widely used behavioral despair test to screen for potential antidepressant-like activity.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • On the first day (pre-test session), place the animal in the cylinder for 15 minutes.

    • Twenty-four hours later (test session), administer the test compound or vehicle.

    • Place the animal back into the water-filled cylinder for a 5-minute session.

    • Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements to keep its head above water.

  • Rationale: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The behavioral effects of THIQ and its derivatives are closely linked to their modulation of central nervous system signaling pathways, particularly the dopaminergic system.

Dopaminergic System Interaction

THIQ and its analogues are known to interact with dopamine D2 receptors.[3] While some derivatives exhibit antagonist-like properties at the D2 receptor in its high-affinity state, others may influence dopamine synthesis and metabolism through the inhibition of MAO.[2][3]

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC VMAT2 VMAT2 Dopamine_pre->VMAT2 MAO MAO Dopamine_pre->MAO Dopamine_vesicle Dopamine (Vesicle) VMAT2->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DOPAC DOPAC MAO->DOPAC DAT DAT DAT->Dopamine_pre D2_autoreceptor D2 Autoreceptor Dopamine_synapse->DAT Dopamine_synapse->D2_autoreceptor D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor AC Adenylyl Cyclase D1_receptor->AC Gs α (activates) D2_receptor->AC Gi α (inhibits) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Effector_proteins Effector Proteins PKA->Effector_proteins Phosphorylation THIQ_analogues THIQ Analogues (e.g., 1-MeTIQ) THIQ_analogues->MAO Inhibition THIQ_analogues->D2_receptor Antagonism

Figure 1. Simplified diagram of a dopamine synapse and potential sites of action for THIQ analogues.
Putative Pathway for 7-Substituted Analogues

A study on a 7-methoxy substituted tetrahydroisoquinoline derivative suggested the involvement of the L-arginine-nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway in its antidepressant-like effects. This indicates that substitutions at the 7-position may introduce novel mechanisms of action.

NO_cGMP_Pathway Compound 7-Methoxy-THIQ Derivative NMDA_R NMDA Receptor Compound->NMDA_R Modulation Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion nNOS nNOS Ca_ion->nNOS Activation NO Nitric Oxide (NO) nNOS->NO Synthesis L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Effects Antidepressant-like Effects PKG->Cellular_Effects

Figure 2. Proposed involvement of the NO-cGMP pathway for a 7-methoxy-THIQ derivative.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo behavioral effects of novel tetrahydroisoquinoline derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing cluster_analysis Data Analysis Synthesis Synthesis of 7-Me-THIQ and Analogues Purification Purification and Characterization Synthesis->Purification Formulation Vehicle Formulation Purification->Formulation Dosing Compound Administration Formulation->Dosing Acclimation Animal Acclimation Grouping Randomized Grouping Acclimation->Grouping Grouping->Dosing OFT Open Field Test (Locomotor Activity) Dosing->OFT FST Forced Swim Test (Antidepressant-like) Dosing->FST EPM Elevated Plus Maze (Anxiety-like) Dosing->EPM Data_Collection Data Collection and Quantification OFT->Data_Collection FST->Data_Collection EPM->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Figure 3. General workflow for in vivo behavioral screening of THIQ compounds.

Conclusion

While direct evidence for the in vivo behavioral effects of this compound is currently lacking, the available data on its structural analogues, THIQ and 1-MeTIQ, suggest a potential for central nervous system activity. These compounds primarily exert their effects through modulation of the dopaminergic system, leading to antidepressant-like and altered locomotor activities. The findings for a 7-methoxy substituted analogue hint at the possibility of novel mechanisms of action, such as the involvement of the NO-cGMP pathway, which warrants further investigation for 7-Me-THIQ. Future studies are essential to directly characterize the behavioral profile of 7-Me-THIQ and to elucidate its precise mechanism of action to determine its therapeutic potential. Researchers are encouraged to utilize the provided experimental protocols to ensure the generation of reproducible and comparable data.

References

Benchmarking 7-Methyl-THIQ: A Comparative Analysis of Receptor Binding Affinity Against Parent THIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the receptor binding affinity of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (7-Methyl-THIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological nuances imparted by methyl substitution on the THIQ scaffold.

While direct head-to-head comparative studies are not available in the public domain, this guide synthesizes available data for each compound at its primary identified receptor target. 7-Methyl-THIQ has been characterized as a selective agonist for the melanocortin-4 receptor (MC4R), whereas the parent THIQ and its derivatives are extensively studied for their interaction with dopamine receptors, particularly the D2 subtype.

Quantitative Data Summary

The following table summarizes the available receptor binding affinity data for 7-Methyl-THIQ and highlights the context for the parent THIQ's interaction with the dopamine D2 receptor. It is crucial to note that these values are from different studies and receptor systems, and therefore represent an indirect comparison.

CompoundReceptor TargetBinding Affinity
7-Methyl-THIQ Melanocortin-4 Receptor (MC4R)IC₅₀ = 1.2 nM[1]
Parent THIQ Dopamine D2 ReceptorWhile direct binding affinity (Ki or IC₅₀) for the unsubstituted parent THIQ is not readily available in published literature, studies on its derivatives and its effects on radioligand binding to D2 receptors suggest an interaction. For instance, administration of THIQ in rodents has been shown to affect the binding of the D2 receptor radioligand [¹¹C]raclopride, indicating competition for the receptor.[2]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure transparency and reproducibility.

Melanocortin-4 Receptor (MC4R) Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as 7-Methyl-THIQ, for the MC4R.

Materials:

  • HEK293 cells transiently expressing human MC4R

  • Radioligand: [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH (NDP-α-MSH)

  • Unlabeled competitor: Test compound (e.g., 7-Methyl-THIQ) and a known standard

  • Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA

  • 96-well culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Seed HEK293 cells expressing MC4R in 96-well plates and incubate overnight.

  • Assay Setup: On the day of the experiment, wash the cells with binding buffer.

  • Competition Reaction: Incubate the cells with a constant concentration of [¹²⁵I]NDP-α-MSH and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).

  • Separation of Bound and Free Ligand: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand.

  • Quantification: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a standard filtration binding assay to assess the affinity of compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes from a source rich in D2 receptors (e.g., CHO or HEK293 cells expressing the human D2 receptor, or rat striatal tissue)

  • Radioligand: [³H]Spiperone or [¹¹C]raclopride

  • Unlabeled competitor: Test compound (e.g., THIQ) and a known D2 antagonist (e.g., haloperidol) for determining non-specific binding

  • Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the cell or tissue source.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand are retained on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ and subsequently the Ki value from the competition curve.[3][4]

Visualization of Signaling Pathways and Experimental Workflow

To further elucidate the functional context of these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (Cells/Membranes) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Test Compound (e.g., 7-Methyl-THIQ) Competitor->Incubation Separation Separation (Filtration/Washing) Incubation->Separation Counting Radioactivity Counting Separation->Counting Data Data Analysis (IC50/Ki Determination) Counting->Data

Fig. 1: Experimental Workflow for Radioligand Binding Assay

G Melanocortin-4 Receptor (MC4R) Signaling Pathway 7-Methyl-THIQ 7-Methyl-THIQ MC4R MC4R 7-Methyl-THIQ->MC4R Agonist Binding Gs Gs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Energy Homeostasis, Satiety) CREB->Gene

Fig. 2: MC4R Signaling Pathway

G Dopamine D2 Receptor (D2R) Signaling Pathway (Gi-coupled) THIQ THIQ (or Dopamine) D2R D2R THIQ->D2R Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Decreased Downstream Signaling PKA->Downstream

Fig. 3: D2R Signaling Pathway

References

Safety Operating Guide

Proper Disposal of 7-Methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 7-Methyl-1,2,3,4-tetrahydroisoquinoline should be treated as a hazardous chemical. Disposal must be conducted through an approved waste disposal plant, adhering to all federal, state, and local regulations. High-temperature incineration is the preferred method for destruction.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers and drug development professionals. Following these protocols is essential for ensuring laboratory safety and regulatory compliance.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.

Hazard ClassificationGHS PictogramPrecautionary Statement Summary
Acute toxicity - Oral (Category 4)H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1]
Skin irritation (Category 2)H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[1]
Specific target organ toxicity – single exposure (Category 3)H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P317: Get medical help.[1]

II. Experimental Protocols for Safe Handling and Disposal

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[1]

  • Designated Waste Container:

    • Use a dedicated, properly labeled, and sealable waste container for all solid and liquid waste containing this compound.

    • The container must be made of a material compatible with the chemical.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Segregation:

    • Do not mix this waste with non-hazardous materials.

    • Avoid mixing with other chemical waste streams unless compatibility has been confirmed to prevent dangerous reactions.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

  • Evacuation and Ventilation:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Ensure adequate ventilation to disperse any vapors.

  • Containment and Cleanup:

    • Wearing appropriate PPE (gloves, lab coat, eye protection), contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Final disposal must be handled by a licensed hazardous waste management company.

  • Coordination with EHS:

    • Contact your institution's EHS department to arrange for the pickup of the hazardous waste container.

    • Provide them with an accurate description of the waste contents.

  • Transportation and Disposal Method:

    • The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][5]

    • The standard and recommended method for the destruction of nitrogen-containing organic compounds like this compound is high-temperature incineration .[6][7][8] Incineration breaks down the compound into less harmful components, though it can produce nitrogen oxides (NOx), which are managed by the facility's emission control systems.[6][7]

Mandatory Visualizations

G Disposal Workflow for this compound cluster_0 In-Laboratory Procedures cluster_1 Institutional & External Procedures A Generation of Waste (e.g., unused material, contaminated labware) B Place in Designated 'Hazardous Waste' Container A->B C Store in Satellite Accumulation Area (SAA) B->C G Contact Environmental Health & Safety (EHS) for Pickup C->G Container Full or Project Complete D Spill Occurs E Contain & Clean Up with Absorbent Material D->E Emergency Procedure F Place Spill Debris in Waste Container E->F F->C H Licensed Hazardous Waste Contractor Collects Waste G->H I Transport to Permitted TSDF Facility H->I J High-Temperature Incineration I->J K Final Destruction of Compound J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 7-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 207451-81-8), designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these hazards, the following personal protective equipment is mandatory when handling this chemical.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Lab Coat or Chemical-resistant ApronTo prevent skin contact.
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a respirator is necessary.[3]
Foot Protection Closed-toe ShoesTo protect against accidental spills.
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent exposure and accidents.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all required equipment and reagents before handling the chemical to minimize movement and potential for spills.

2. Handling:

  • Wear the appropriate PPE at all times.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not inhale dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being used.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused chemicals, contaminated consumables (e.g., gloves, paper towels), and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[3][4]

    • Do not dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.

cluster_preparation 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase prep1 Verify fume hood functionality prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handle1 Weigh/measure chemical in fume hood prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 handle3 Avoid inhalation, ingestion, and skin/eye contact handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Experiment complete clean2 Segregate and label waste clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 dispose1 Store waste in a designated, secure area clean4->dispose1 Ready for disposal dispose2 Arrange for pickup by a licensed waste disposal service dispose1->dispose2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Methyl-1,2,3,4-tetrahydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。